Product packaging for 7-Bromo-4-methoxy-1H-indazole(Cat. No.:CAS No. 1337879-62-5)

7-Bromo-4-methoxy-1H-indazole

Cat. No.: B1379863
CAS No.: 1337879-62-5
M. Wt: 227.06 g/mol
InChI Key: ASEVEOJGLPLZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Bromo-4-methoxy-1H-indazole is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B1379863 7-Bromo-4-methoxy-1H-indazole CAS No. 1337879-62-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-4-methoxy-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEVEOJGLPLZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=NNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, a plausible synthetic route with mechanistic insights, its potential applications in pharmaceutical research, and essential safety and handling protocols.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutic agents for various diseases, including cancer and inflammatory conditions.[1][2] this compound, the subject of this guide, is a specific analogue that presents a unique substitution pattern, making it a valuable building block for the synthesis of novel bioactive molecules.

Physicochemical Properties

The table below summarizes the key physicochemical properties of this compound. These values are calculated based on its chemical structure and may serve as a useful reference for experimental design.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O-
Molecular Weight 227.06 g/mol [5]
Appearance Expected to be an off-white to brown solidInferred from similar compounds[6]
Predicted XLogP3 2.2Inferred from related structures[7]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Predicted Melting Point >150 °CInferred from similar compounds[6]
Predicted Boiling Point >300 °CInferred from similar compounds[8]

Synthesis of this compound: A Proposed Route

While a specific, documented synthesis for this compound is not readily found in the literature, a plausible and efficient synthetic route can be designed based on well-established indazole synthesis methodologies, such as the Jacobsen or Davis-Beirut reaction. The proposed pathway starts from a readily available substituted aniline.

Proposed Synthetic Workflow:

KinaseInhibition Indazole This compound Pharmacophore Kinase Kinase Active Site Hinge Region Gatekeeper Residue Indazole->Kinase:hinge H-Bonding Indazole->Kinase:gate Steric/Hydrophobic Interactions ATP ATP ATP->Kinase Binds

References

An In-depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon available data and contextual information from related indazole derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this molecule in their work.

Introduction: The Significance of the Indazole Scaffold

Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This bicyclic heteroaromatic system, consisting of a benzene ring fused to a pyrazole ring, is a key pharmacophore in a variety of therapeutic agents.[1] The versatility of the indazole nucleus allows for diverse substitutions, leading to a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, antitumor properties.[1][3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its importance in the development of targeted cancer therapies.[4] this compound, as a specifically substituted derivative, holds potential for the development of novel therapeutics, particularly in the realm of kinase inhibition.[5]

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, we can infer some of its properties based on data from closely related compounds and computational predictions.

Structural and General Properties
PropertyValueSource
Chemical Formula C₈H₇BrN₂O[6]
Molecular Weight 227.06 g/mol [6]
CAS Number 1337879-62-5N/A
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred

Note: The CAS number for the isomeric 4-bromo-7-methoxy-1H-indazole is 938062-01-2.

Predicted Properties

Computational models provide estimated values for various physicochemical parameters. While useful for initial assessment, these should be confirmed experimentally.

PropertyPredicted ValueSource
XlogP 2.2[7]
Monoisotopic Mass 225.97418 Da[7]

Spectral Data: A Call for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and a singlet for the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and methoxy substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the indazole ring will be affected by the electron-donating methoxy group and the electron-withdrawing bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to:

  • N-H stretching of the indazole ring.

  • C-H stretching of the aromatic and methoxy groups.

  • C=C and C=N stretching vibrations of the aromatic and pyrazole rings.

  • C-O stretching of the methoxy group.

  • C-Br stretching.

Mass Spectrometry (MS)

Mass spectrometry will be essential for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak and any bromine-containing fragment ions.

Synthesis and Reactivity

While a specific, validated synthesis protocol for this compound is not detailed in the available literature, general methods for the synthesis of substituted indazoles can be adapted.

General Synthetic Strategies for Indazoles

Several established methods for constructing the indazole ring system include:

  • [3+2] Cycloaddition: This approach often involves the reaction of a diazo compound with a benzyne derivative.[4]

  • Diazotization of o-Alkylanilines: A classical method involving the diazotization of an appropriately substituted aniline followed by cyclization.[4]

  • Intramolecular Amination of o-Haloarylhydrazones: This method relies on the cyclization of a pre-formed hydrazone.[4]

Illustrative Synthesis of a Related Indazole Derivative

The following is a representative protocol for the synthesis of 7-bromo-1H-indazole from 7-aminoindazole, which illustrates a common synthetic transformation that could be adapted.[6]

Step-by-step Methodology:

  • Dissolve 7-aminoindazole in concentrated hydrobromic acid.

  • Dilute the solution with water and cool to -10 °C.

  • In a separate vessel, dissolve sodium nitrite in water and cool the solution.

  • Slowly add the cold sodium nitrite solution to the 7-aminoindazole solution.

  • Add solid sodium nitrite in portions to the reaction mixture.

  • Stir the reaction solution at -5°C.

  • Add a cooled solution of cuprous bromide in concentrated hydrobromic acid dropwise.

  • Allow the reaction mixture to stir at room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Dilute with water, filter the precipitate, and wash the filter cake with ethyl acetate.

  • Separate the filtrate layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

G cluster_start Starting Material cluster_diazotization Diazotization cluster_cyclization Cyclization cluster_functionalization Functionalization start Substituted Aniline diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HBr indazole Indazole Core Formation diazonium->indazole CuBr final_product This compound indazole->final_product Further synthetic steps (e.g., methoxylation if not already present)

Caption: A generalized synthetic workflow for substituted indazoles.

Reactivity of the Indazole Core

The indazole ring system is aromatic and undergoes electrophilic substitution reactions. The position of substitution is directed by the existing substituents on the benzene ring and the electronic nature of the pyrazole ring. The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation reactions.[7] Halogenated indazoles are valuable intermediates for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of a wide variety of substituents.

Applications in Drug Development: A Focus on Kinase Inhibition

The indazole scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Indazole-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrate, thereby blocking the signaling pathway.

The specific substitution pattern of this compound, with a bromine atom at the 7-position and a methoxy group at the 4-position, provides a unique electronic and steric profile that could be exploited for selective kinase inhibition. The bromine atom can serve as a handle for further synthetic modifications to optimize binding affinity and selectivity for a particular kinase target.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Kinase Protein Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Indazole 7-Bromo-4-methoxy- 1H-indazole Indazole->Kinase Binds to ATP pocket

Caption: Mechanism of kinase inhibition by indazole derivatives.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Toxicity: While specific toxicity data is unavailable, related compounds are often classified as harmful if swallowed and may cause skin and eye irritation. Assume the compound is hazardous and handle it with appropriate care.

Conclusion and Future Directions

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its substituted indazole core suggests significant potential for the development of novel therapeutic agents, particularly kinase inhibitors. This guide has synthesized the available information to provide a foundational understanding of its properties.

A critical next step for the research community is the full experimental characterization of this compound. This includes:

  • Development and optimization of a robust synthetic protocol.

  • Detailed spectroscopic analysis (NMR, IR, MS) to establish a definitive reference dataset.

  • Determination of its key physicochemical properties (melting point, solubility, etc.).

  • Evaluation of its biological activity against a panel of relevant kinase targets.

By undertaking these studies, the full potential of this compound as a valuable tool in drug discovery can be unlocked.

References

7-Bromo-4-methoxy-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a substituted indazole, it belongs to a class of compounds renowned for their diverse biological activities. The indazole core, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a prevalent scaffold in numerous pharmacologically active molecules.[1][2] The strategic placement of a bromine atom and a methoxy group on the indazole ring provides versatile handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex molecular architectures with therapeutic potential. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key molecular identifiers for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C8H7BrN2O[3][4]
Molecular Weight 227.06 g/mol [3][4]
Appearance Likely a powder or solid
CAS Number 1337879-62-5[3]

Synthesis of this compound

The synthesis of substituted indazoles can be achieved through various synthetic routes.[5] A common approach involves the cyclization of appropriately substituted anilines. The following is a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles for similar structures.[6]

Experimental Protocol

Step 1: Bromination of 3-methoxy-2-methylaniline

The synthesis commences with the regioselective bromination of 3-methoxy-2-methylaniline. The presence of the activating methoxy and methyl groups directs the electrophilic substitution.

  • Dissolve 3-methoxy-2-methylaniline in a suitable solvent, such as chloroform, in a reaction vessel.

  • Cool the solution to approximately 0°C using an ice bath to control the reaction's exothermicity.

  • Slowly add a solution of bromine in chloroform dropwise to the cooled aniline solution with constant stirring.

  • Allow the reaction to proceed for several hours at 0°C.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude product, 2-bromo-6-methyl-4-methoxyaniline, can be purified by recrystallization or column chromatography.

Step 2: Diazotization and Cyclization

The subsequent step involves the diazotization of the newly synthesized aniline derivative, followed by an intramolecular cyclization to form the indazole ring.

  • Suspend the purified 2-bromo-6-methyl-4-methoxyaniline in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0°C.

  • Add a solution of sodium nitrite in water dropwise to the suspension while maintaining the low temperature. This will form the corresponding diazonium salt.

  • After the diazotization is complete, the reaction mixture is carefully neutralized.

  • The cyclization can then be induced. In some procedures, this involves adding the diazonium salt solution to a solution of a reducing agent.[6] Another approach involves treatment with a base like potassium tert-butoxide in a suitable solvent like dimethyl sulfoxide (DMSO) to facilitate the ring closure.[6][7]

  • The reaction mixture is then worked up by pouring it into ice water and extracting the product with an organic solvent like diethyl ether.

  • The combined organic extracts are washed, dried, and concentrated to yield the crude this compound.

  • Final purification is typically achieved through column chromatography to obtain the desired product with high purity.

G cluster_synthesis Synthesis Workflow start 3-methoxy-2-methylaniline step1 Bromination (Br2, Chloroform, 0°C) start->step1 intermediate 2-bromo-6-methyl-4-methoxyaniline step1->intermediate step2 Diazotization (NaNO2, HCl, 0°C) intermediate->step2 diazonium Diazonium Salt Intermediate step2->diazonium step3 Cyclization (Base, e.g., KOtBu in DMSO) diazonium->step3 product This compound step3->product

Caption: A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] this compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

  • Intermediate for Kinase Inhibitors: The indazole nucleus is a core component of several kinase inhibitors used in oncology. The bromine atom at the 7-position can be readily functionalized through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of the chemical space around the indazole core to optimize binding to target kinases.

  • Scaffold for Neurological Drug Candidates: Substituted indazoles have been investigated for their activity on receptors in the central nervous system.[8] The methoxy group at the 4-position can influence the electronic properties and metabolic stability of the molecule, which are critical parameters in the design of CNS-active drugs.

  • Fragment in HIV Inhibitors: The utility of bromo-substituted indazoles as key intermediates is highlighted by the synthesis of Lenacapavir, a potent HIV capsid inhibitor, which utilizes a 7-bromo-4-chloro-1H-indazol-3-amine fragment.[9] This underscores the potential of this compound in the development of novel antiviral agents.

  • Materials Science: The unique electronic properties of the indazole ring also make its derivatives candidates for applications in materials science, such as in the development of organic semiconductors.[8]

G cluster_applications Potential Applications core This compound Core Scaffold app1 Kinase Inhibitors (Oncology) core:f0->app1 Functionalization via Cross-Coupling app2 CNS-Active Agents (Neurological Disorders) core:f0->app2 Scaffold for Receptor Ligands app3 Antiviral Agents (e.g., HIV) core:f0->app3 Intermediate for Complex Molecules app4 Organic Semiconductors (Materials Science) core:f0->app4 Electronic Properties

Caption: The role of this compound as a versatile scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on safety data for structurally similar compounds.[3][10][11]

Safety AspectPrecaution
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[10]
Handling Handle in a well-ventilated area. Avoid formation of dust and aerosols.[3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
First Aid (Eyes) Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[10]
First Aid (Skin) Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
First Aid (Inhalation) Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[11]

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials. Its strategic substitution pattern provides chemists with the tools to create novel compounds for drug discovery and other applications. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

References

Spectroscopic Characterization of 7-Bromo-4-methoxy-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 7-Bromo-4-methoxy-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound belongs to the indazole class of bicyclic heteroaromatic compounds. Indazole derivatives are known for their wide range of biological activities, serving as scaffolds in the development of therapeutic agents. The precise structural elucidation of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular architecture. This guide will delve into the expected and observed spectroscopic data for this compound, providing a comprehensive reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~8.0-8.2s-
H-5~6.8-7.0d~8.0-9.0
H-6~7.2-7.4d~8.0-9.0
OCH₃~3.9-4.1s-
N-H~10.0-13.0br s-

Expertise in Action: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the H-3 proton is characteristic of its position adjacent to the pyrazole ring nitrogen. The ortho-coupling observed between H-5 and H-6 is a key indicator of their adjacent positions on the benzene ring. The methoxy group protons will appear as a sharp singlet, and the N-H proton is typically broad and may exchange with D₂O. The exact chemical shifts can be influenced by the choice of solvent[1][2].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-3~135-140
C-3a~120-125
C-4~150-155 (O-substituted)
C-5~100-105
C-6~125-130
C-7~105-110 (Br-substituted)
C-7a~140-145
OCH₃~55-60

Causality in Spectral Assignment:

The chemical shifts of the carbon atoms are dictated by their hybridization and the electron-donating or -withdrawing nature of their substituents. The C-4 carbon, attached to the electron-donating methoxy group, is expected to be significantly downfield. Conversely, the C-7 carbon, bearing the bromine atom, will also experience a downfield shift due to the inductive effect of the halogen. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the definitive assignment of all proton and carbon signals.

Experimental Protocol: NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[3].

  • Instrument Setup: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion[4][5].

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A wider spectral width (e.g., 240 ppm) is necessary to encompass all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS)[6].

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep Dissolve sample in deuterated solvent H1_Acq Acquire ¹H NMR Spectrum Prep->H1_Acq Insert into spectrometer C13_Acq Acquire ¹³C NMR Spectrum H1_Acq->C13_Acq Processing Fourier Transform, Phase & Baseline Correction C13_Acq->Processing Analysis Peak Picking, Integration, & Structural Assignment Processing->Analysis

Caption: A streamlined workflow for the NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Expected Mass Spectrum:

For this compound (C₈H₇BrN₂O), the high-resolution mass spectrum (HRMS) is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Predicted MS Data:

Ionm/z (⁷⁹Br)m/z (⁸¹Br)Relative Abundance
[M]⁺225.9796227.9776High (Isotopic pair)
[M-CH₃]⁺210.9640212.9620Moderate
[M-OCH₃]⁺194.9685196.9665Moderate
[M-Br]⁺147.0558-Low

Trustworthiness Through Fragmentation Analysis:

The fragmentation of the molecular ion is a key validation step. Common fragmentation pathways for indazole derivatives include the loss of small, stable molecules or radicals. The loss of a methyl radical (•CH₃) from the methoxy group is a likely fragmentation pathway. Subsequent loss of carbon monoxide (CO) from the resulting ion is also plausible. The presence of these fragment ions in the expected ratios provides strong evidence for the proposed structure. The fragmentation pattern of heterocyclic compounds is a well-established field, providing a reliable basis for structural interpretation[7][8][9][10].

Experimental Protocol: Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation from any impurities[11][12].

  • Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds, often providing rich fragmentation data. Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and is commonly used in LC-MS.

  • Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to obtain accurate mass measurements, which are crucial for confirming the elemental composition.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

Logical Flow of Mass Spectrometry Experiment:

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_ana Analysis & Detection cluster_data Data Interpretation Intro Direct Infusion or LC/GC Ionization EI or ESI Intro->Ionization Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Analyzer Detector Detection Analyzer->Detector Data Identify Molecular Ion & Fragmentation Pattern Detector->Data

Caption: A conceptual diagram illustrating the mass spectrometry workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

The IR spectrum of this compound will display characteristic absorption bands corresponding to the various functional groups and bonds within the molecule.

Predicted IR Data:

Wavenumber (cm⁻¹)Vibration
3300-3100N-H stretching
3100-3000Aromatic C-H stretching
2950-2850Aliphatic C-H stretching (methoxy)
~1620, ~1580, ~1480C=C and C=N stretching (aromatic rings)
~1250Aryl-O stretching (asymmetric)
~1050Aryl-O stretching (symmetric)
Below 800C-Br stretching and aromatic C-H bending

Authoritative Grounding in IR Spectroscopy:

The assignment of these bands is based on well-established correlation tables for infrared spectroscopy[13][14]. The broad N-H stretch is a hallmark of the indazole ring. The presence of sharp peaks in the aromatic C-H stretching region and the aliphatic C-H stretching region confirms the presence of both the aromatic rings and the methoxy group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule and can be used for identification by comparison to a reference spectrum.

Experimental Protocol: FTIR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation: For a solid sample, two common methods are the KBr pellet technique and Attenuated Total Reflectance (ATR)[15][16][17][18][19].

    • KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press[15][18].

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact[15][17][19].

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This is crucial for obtaining the true absorption spectrum of the sample.

  • Sample Spectrum: Place the prepared sample in the FTIR spectrometer and acquire the spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Analyze the spectrum to identify the characteristic absorption bands.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, MS, and IR techniques, provides a robust and self-validating framework for its structural confirmation. The data presented in this guide, based on established principles and comparison with related structures, serves as a reliable reference for researchers in the field. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, which is fundamental to the integrity of any scientific investigation in drug discovery and development.

References

The Strategic Core of Drug Discovery: An In-depth Technical Guide to 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the fast-paced world of drug development, the selection of foundational scaffolds is a critical determinant of a program's success. The indazole nucleus, a privileged heterocyclic system, has consistently demonstrated its value, appearing in a multitude of clinically approved therapeutics.[1] This guide provides a deep dive into the structure, synthesis, and strategic application of a particularly valuable derivative: 7-Bromo-4-methoxy-1H-indazole . We will explore its nuanced structural features, predictable reactivity, and its role as a cornerstone for the synthesis of next-generation targeted therapies.

Molecular Architecture and Physicochemical Profile

The this compound molecule is a carefully orchestrated arrangement of functionalities, each contributing to its unique chemical personality and strategic utility in medicinal chemistry.

The Indazole Core: A Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a bioisostere of indole and purine, allowing it to interact with a wide array of biological targets.[2][3] The 1H-tautomer is the most thermodynamically stable and, therefore, the predominant form.[4] This core structure provides a rigid framework for the precise spatial orientation of substituents, a critical factor in achieving high-affinity binding to protein targets.

Strategic Substitution: The Role of Bromine and Methoxy Groups

The substituents at the 4- and 7-positions are not mere decorations; they are strategically placed functional groups that dictate the molecule's reactivity and potential for elaboration.

  • The 7-Bromo Group : This halogen atom is a versatile synthetic handle. Its presence opens the door to a plethora of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6] This allows for the facile introduction of a wide range of aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the indazole core to optimize biological activity and pharmacokinetic properties.[7]

  • The 4-Methoxy Group : The methoxy group at the 4-position is an electron-donating group. Its presence influences the electron density of the aromatic system, which can modulate the reactivity of the indazole ring and the 7-bromo substituent. Furthermore, the methoxy group can act as a hydrogen bond acceptor, potentially contributing to the binding affinity of derivative compounds to their biological targets.

Below is a table summarizing the key physicochemical properties of the closely related N-methylated analog, 4-bromo-7-methoxy-1-methyl-1H-indazole, which provides a reasonable approximation for the parent compound.[8]

PropertyValueSource
Molecular Formula C₉H₉BrN₂O[8]
Molecular Weight 241.08 g/mol [8]
Monoisotopic Mass 239.98983 Da[8]
XLogP3 2.2[8]
Hydrogen Bond Donor Count 0[8]
Hydrogen Bond Acceptor Count 3[8]
Rotatable Bond Count 1[8]

Synthesis and Elaboration: Building the Core and Beyond

A Plausible Synthetic Pathway

A logical approach to the synthesis of this compound involves a classical indazole formation via diazotization and cyclization of a suitably substituted aniline. The following protocol is adapted from the synthesis of the isomeric 7-bromo-5-methoxy-1H-indazole and serves as an exemplary workflow.[9]

Step 1: Bromination of the Aniline Precursor

The synthesis would commence with the regioselective bromination of 3-methoxy-2-methylaniline. The methoxy group is an ortho-, para-director, and the methyl group provides some steric hindrance, guiding the bromine to the desired position.

Step 2: Diazotization and Intramolecular Cyclization

The resulting 2-bromo-6-methyl-4-methoxyaniline would then undergo diazotization using sodium nitrite in an acidic medium, followed by an intramolecular cyclization to form the indazole ring.

Exemplary Experimental Protocol (Adapted from a related synthesis[9])

Objective: To outline a plausible, multi-step synthesis for this compound.

Materials:

  • 3-methoxy-2-methylaniline

  • Bromine

  • Chloroform

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium acetate

  • 2-Methyl-2-propanethiol

  • Ethanol

  • Diethyl ether

  • Dimethyl sulfoxide (DMSO)

  • Potassium tert-butoxide

Procedure:

  • Bromination: Dissolve 3-methoxy-2-methylaniline in chloroform and cool the solution to 0°C. Add a solution of bromine in chloroform dropwise. Stir the reaction mixture for several hours, then concentrate under reduced pressure to obtain the crude 2-bromo-6-methyl-4-methoxyaniline.

  • Diazotization: Suspend the crude aniline derivative in a solution of hydrochloric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • Cyclization: Neutralize the resulting solution with solid sodium acetate. In a separate flask, prepare a solution of 2-methyl-2-propanethiol in ethanol at 0°C. Add the diazotized solution dropwise to the thiol solution. After stirring, the reaction is worked up by extraction with diethyl ether. The organic layers are combined, dried, and concentrated. The final cyclization to the indazole is achieved by treating the intermediate with potassium tert-butoxide in DMSO.

Purification: The crude product would be purified by column chromatography on silica gel or by preparative HPLC to yield pure this compound.

Strategic Elaboration via Cross-Coupling

The true synthetic power of this compound lies in its potential for diversification. The 7-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, allowing for the creation of extensive libraries of analogs for structure-activity relationship (SAR) studies.[5]

Suzuki-Miyaura Coupling: A Gateway to Diversity

The Suzuki-Miyaura reaction is a robust and highly versatile method for forming carbon-carbon bonds.[6] In the context of this compound, this reaction would be used to couple a wide variety of boronic acids or boronate esters at the 7-position.

Representative Suzuki-Miyaura Cross-Coupling Protocol

Objective: To couple an aryl boronic acid to the 7-position of this compound.

Materials:

  • This compound

  • Aryl boronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Cesium carbonate)

  • Solvent system (e.g., Dioxane/Ethanol/Water)

Procedure:

  • To a microwave vial, add this compound, the aryl boronic acid, cesium carbonate, and the palladium catalyst.

  • Add the degassed solvent system.

  • Seal the vial and heat in a microwave reactor to 140°C for the specified time (typically 1-4 hours).

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired 7-aryl-4-methoxy-1H-indazole.

The following diagram illustrates the pivotal role of this compound as a versatile intermediate in a typical drug discovery workflow.

G cluster_synthesis Synthesis cluster_diversification Diversification & SAR cluster_optimization Lead Optimization aniline 3-Methoxy-2-methylaniline bromination Regioselective Bromination aniline->bromination cyclization Diazotization & Cyclization bromination->cyclization indazole 7-Bromo-4-methoxy- 1H-indazole cyclization->indazole suzuki Suzuki-Miyaura Cross-Coupling indazole->suzuki library Library of Analogs (Varying R group) suzuki->library sar Structure-Activity Relationship (SAR) library->sar lead_opt Lead Optimization (ADMET Properties) sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Drug discovery workflow utilizing this compound.

Structural Elucidation: Spectroscopic and Crystallographic Insights

A thorough understanding of a molecule's structure is paramount. While specific experimental data for this compound is not publicly available, we can predict its key spectroscopic features based on data from closely related analogs.[2][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton. The aromatic protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing bromo group. The methoxy protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton will be a broad singlet at a downfield chemical shift, often above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon attached to the bromine will be shifted to a lower field. The carbon atoms of the methoxy group will appear at a characteristic chemical shift around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of bromine, the mass spectrum will show a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of this compound in the solid state.[3][12] This technique would precisely determine bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking. These interactions are crucial for understanding the crystal packing and can provide insights into the molecule's potential interactions with biological macromolecules. Although a crystal structure for the title compound is not available, analysis of related structures suggests that the indazole ring would be essentially planar.[12]

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone of modern medicinal chemistry, with numerous derivatives having reached the market as successful drugs.[1][4] this compound is a valuable building block for the synthesis of compounds targeting a range of diseases, particularly in oncology.[13][14]

Kinase Inhibitors

A primary application of substituted indazoles is in the development of protein kinase inhibitors.[4] The indazole core can act as a hinge-binding motif, a common feature of many kinase inhibitors. The 7-bromo position allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency and selectivity.

The following diagram illustrates a generalized signaling pathway and the point of inhibition by a hypothetical kinase inhibitor derived from our core molecule.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binding & Dimerization Kinase Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase Activation TF Transcription Factors Kinase->TF Phosphorylation Response Cell Proliferation, Survival, etc. TF->Response Inhibitor Indazole-based Kinase Inhibitor (Derived from this compound) Inhibitor->Kinase Inhibition

Caption: Generalized kinase signaling pathway and the point of inhibition.

Other Therapeutic Areas

Beyond oncology, indazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Anti-inflammatory agents [15]

  • Antiviral therapies (including anti-HIV) [16][17]

  • Neurodegenerative diseases [15]

  • Antimicrobial agents [18]

The versatility of the this compound scaffold makes it a valuable starting point for the exploration of new treatments in these and other disease areas.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and versatile synthetic handles make it an ideal starting point for the development of novel therapeutics. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can rapidly generate diverse libraries of indazole derivatives for biological screening. As the demand for targeted therapies continues to grow, the importance of privileged scaffolds like the indazole core, and specifically versatile building blocks such as this compound, will only increase.

References

The Indazole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, has firmly established itself as one such "privileged scaffold."[1][2] Though its natural occurrence is rare, limited to a few alkaloids like nigellicine, the synthetic versatility and diverse pharmacological activities of indazole derivatives have captured the attention of researchers and drug development professionals worldwide.[1][3] This guide provides an in-depth technical exploration of the core characteristics of the indazole scaffold, offering insights into its physicochemical properties, synthetic strategies, and profound impact on modern drug discovery.

From anti-inflammatory agents like Bendazac and Benzydamine to a host of targeted cancer therapies including Pazopanib, Axitinib, and Niraparib, the indazole core is a recurring motif in clinically successful drugs.[4][5] Its ability to engage in a variety of biological interactions, acting as a versatile pharmacophore, underpins its widespread application.[6][7] This document will dissect the fundamental attributes that contribute to the indazole scaffold's success, providing a comprehensive resource for scientists aiming to leverage its potential in their research and development endeavors.

I. Physicochemical Landscape: Understanding the Core Properties

The therapeutic utility of the indazole scaffold is intrinsically linked to its unique electronic and structural features. A thorough understanding of these properties is paramount for rational drug design and optimization.

Aromaticity and Tautomerism: A Duality of Character

Indazole is an aromatic system with 10 π-electrons, conforming to Hückel's rule, which imparts significant stability to the bicyclic structure.[1] A critical feature of the indazole ring is its existence in different tautomeric forms, primarily the 1H-indazole and 2H-indazole forms.[4] The position of the proton on one of the two nitrogen atoms significantly influences the electronic distribution and, consequently, the molecule's properties and biological activity.[3]

Thermodynamic calculations and experimental evidence consistently show that the 1H-indazole tautomer is the more stable and predominant form compared to the 2H-indazole.[4][8][9] This stability is attributed to its benzenoid character, whereas the 2H-tautomer possesses a less stable ortho-quinoid structure.[1] The energy difference between the two tautomers is approximately 2.3 kcal/mol in favor of the 1H form.[9][10] However, the less stable 2H-tautomer can be stabilized through specific substitution patterns, particularly via the formation of intra- or intermolecular hydrogen bonds.[11]

G cluster_0 Tautomeric Equilibrium of Indazole cluster_1 1H-Indazole (More Stable) cluster_2 2H-Indazole (Less Stable) 1H_Indazole_img 1H_Indazole_img Equilibrium 1H_Indazole_img->Equilibrium 2H_Indazole_img 2H_Indazole_img Equilibrium->2H_Indazole_img

Caption: Tautomeric forms of the indazole scaffold.

Acidity, Basicity, and Lipophilicity: Tuning for Bioavailability

The indazole nucleus is amphoteric, capable of being protonated or deprotonated.[12] The pKa values for these equilibria are crucial for understanding the ionization state of indazole-containing drugs under physiological conditions, which in turn affects their solubility, permeability, and target engagement.

ParameterValueDescription
pKa (Indazolium/Indazole) ~1.04 - 1.31Governs the equilibrium between the protonated cation and the neutral molecule.[10][12]
pKa (Indazole/Indazolate) ~13.86Governs the equilibrium between the neutral molecule and the deprotonated anion.[10][12]

The dual pyridine-like and pyrrole-like character of the nitrogen atoms allows for fine-tuning of these properties through substitution.[10] For instance, electron-withdrawing groups generally increase acidity, while electron-donating groups enhance basicity. These modifications are critical for optimizing pharmacokinetic profiles, such as oral bioavailability.[4]

II. Synthetic Strategies: Building the Indazole Core

The construction of the indazole scaffold has been a subject of extensive research, leading to a variety of synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, the synthesis of indazoles was pioneered by Emil Fischer in the 1880s.[1][10] Modern synthetic chemistry has expanded the toolkit for indazole synthesis, offering more efficient and versatile methods.[13]

Common Synthetic Pathways:

  • Intramolecular C-N Bond Formation: Many strategies rely on the cyclization of appropriately substituted benzene derivatives. For example, the diazotization of o-toluidine followed by ring closure is a well-established method.[9]

  • Transition Metal-Catalyzed Reactions: Palladium- and copper-catalyzed cross-coupling and annulation reactions have emerged as powerful tools for constructing the indazole ring system with high regioselectivity and functional group tolerance.[4]

  • Metal-Free Approaches: To align with the principles of green chemistry, metal-free synthetic routes, such as those mediated by iodine or [bis(trifluoroacetoxy)iodo]benzene (PIFA), have been developed.[1]

G start Substituted Aryl Precursors classical Classical Methods (e.g., Fischer Synthesis) start->classical metal_catalyzed Transition Metal-Catalyzed (Pd, Cu, Rh) start->metal_catalyzed metal_free Metal-Free Approaches start->metal_free indazole_core Indazole Scaffold classical->indazole_core metal_catalyzed->indazole_core metal_free->indazole_core derivatization Further Functionalization indazole_core->derivatization bioactive Bioactive Molecules derivatization->bioactive

Caption: Overview of synthetic pathways to the indazole scaffold.

Experimental Protocol: A Representative Synthesis of 1H-Indazoles

The following protocol outlines a general and efficient method for the synthesis of 1H-indazoles via PIFA-mediated oxidative C–N bond formation from arylhydrazones, a method noted for its mild conditions and broad substrate scope.[1]

Step-by-Step Methodology:

  • Preparation of Arylhydrazone: To a solution of the desired arylhydrazine hydrochloride (1.0 eq) in ethanol, add the corresponding aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The resulting arylhydrazone can be isolated by filtration or extraction.

  • Oxidative Cyclization: Dissolve the arylhydrazone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.1-1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Isolation and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1H-indazole derivative.

Causality in Experimental Choices:

  • PIFA as Oxidant: PIFA is a mild and effective hypervalent iodine reagent that facilitates the oxidative C-H amination, leading to the formation of the N-N bond and subsequent cyclization to the indazole ring. Its use avoids the harsh conditions or toxic metals often required in other methods.

  • Solvent Choice: Dichloromethane is a common choice due to its ability to dissolve both the starting material and the oxidant, while being relatively inert under the reaction conditions.

  • Quenching with Sodium Thiosulfate: This step is crucial to neutralize any unreacted PIFA, preventing potential side reactions during the workup process.

III. The Biological Significance and Therapeutic Applications

The indazole scaffold is a cornerstone in the development of drugs targeting a wide array of diseases, a testament to its ability to interact with diverse biological targets.[6][14]

A Privileged Scaffold in Oncology

A significant number of indazole-containing compounds have been developed as anticancer agents, primarily as kinase inhibitors.[15][16] The indazole ring often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the target kinase.

Notable FDA-Approved Indazole-Based Kinase Inhibitors:

Drug NameTarget(s)Approved Indication(s)
Pazopanib VEGFR, PDGFR, c-KitRenal cell carcinoma, soft tissue sarcoma[4]
Axitinib VEGFRRenal cell carcinoma[1]
Niraparib PARP1, PARP2Ovarian, fallopian tube, and peritoneal cancer[4]
Entrectinib TRK A/B/C, ROS1, ALKROS1-positive non-small cell lung cancer, NTRK fusion-positive solid tumors[4]

The structure-activity relationship (SAR) studies of these inhibitors often reveal that substitutions at various positions of the indazole ring are critical for potency and selectivity.[4][16][17] For example, in a series of ERK1/2 inhibitors, substitutions on the indazole ring were found to significantly impact their enzymatic and cellular activity.[4][18]

Beyond Oncology: A Spectrum of Pharmacological Activities

The therapeutic potential of indazole derivatives extends far beyond cancer treatment. The scaffold has been successfully incorporated into drugs with a wide range of biological activities.[1][19]

  • Anti-inflammatory: Bendazac and Benzydamine are non-steroidal anti-inflammatory drugs (NSAIDs) built upon the 1H-indazole scaffold.[4][5]

  • Antiemetic: Granisetron is a selective 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.[1]

  • Antibacterial and Antifungal: Various indazole derivatives have demonstrated potent activity against bacterial and fungal strains.[1]

  • Neurodegenerative Diseases: The scaffold is being explored for the development of agents to treat conditions like Parkinson's disease.[6]

  • Anti-HIV: Certain indazole derivatives have shown promise as anti-HIV agents.[1]

G center Indazole Scaffold anticancer Anticancer (Kinase Inhibitors) center->anticancer anti_inflammatory Anti-inflammatory center->anti_inflammatory antiemetic Antiemetic center->antiemetic antimicrobial Antimicrobial center->antimicrobial neuroprotective Neuroprotective center->neuroprotective antiviral Anti-HIV center->antiviral

Caption: Diverse biological activities of the indazole scaffold.

Indazole as a Bioisostere

A particularly insightful application of the indazole scaffold is its use as a bioisostere for other functional groups, most notably the phenol and catechol moieties.[20][21] Bioisosteric replacement is a powerful strategy in drug design to improve the metabolic stability and pharmacokinetic properties of a lead compound. The phenol group, for instance, is prone to rapid glucuronidation, leading to poor bioavailability.[20] Replacing it with an indazole can circumvent this metabolic pathway while maintaining or even enhancing the desired biological activity by mimicking the hydrogen bonding capabilities of the hydroxyl group.[20][22][23] This approach has been successfully applied in the development of GluN2B-selective NMDA receptor antagonists and protein tyrosine kinase inhibitors.[20][22]

IV. Conclusion and Future Perspectives

The indazole scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry and drug discovery. Its unique combination of physicochemical properties, synthetic tractability, and broad biological activity spectrum ensures its continued relevance in the pursuit of novel therapeutics. The ability to modulate its properties through substitution and its successful application as a bioisostere further enhance its appeal to drug designers.

Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methodologies for accessing complex indazole derivatives. Furthermore, the exploration of indazole-based compounds for new biological targets and therapeutic areas remains a fertile ground for discovery. As our understanding of disease biology deepens, the versatility of the indazole scaffold will undoubtedly be leveraged to create the next generation of targeted and effective medicines.

References

The Strategic Advantage of Bromo-Methoxy Substitution on the Indazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic heteroaromatic structure formed by the fusion of a benzene and a pyrazole ring, has earned the designation of a "privileged structure" in the field of medicinal chemistry.[1] This status is attributed to its ability to serve as a versatile scaffold for the development of ligands for a diverse range of biological targets, leading to compounds with significant therapeutic potential.[2][3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[4][5] Several clinically approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its importance in modern drug discovery.[1]

This technical guide provides an in-depth exploration of the biological significance of a specific class of indazole derivatives: those bearing both bromo and methoxy substituents. We will delve into the nuanced roles these functional groups play in modulating the pharmacological profile of the indazole scaffold, examine their interactions with key biological targets, and provide practical experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of bromo-methoxy indazoles in their therapeutic programs.

The Influence of Bromo and Methoxy Substituents on Pharmacological Activity

The specific placement of bromo and methoxy groups on the indazole ring system is a strategic decision in medicinal chemistry, profoundly influencing the compound's physicochemical properties, and in turn, its pharmacokinetic and pharmacodynamic profiles.

The Role of the Bromo Group:

The bromine atom, a halogen, imparts several key characteristics to a molecule. Its introduction at positions such as C5 or C6 of the indazole core serves multiple purposes:[6][7]

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can influence the acidity of nearby protons and the overall electron distribution of the aromatic system, which can be critical for target engagement.

  • Increased Lipophilicity: The presence of a bromine atom generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Formation of Halogen Bonds: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the active site of a protein. This can provide an additional anchoring point, leading to increased binding affinity and selectivity.

  • Metabolic Stability: The C-Br bond is generally stable to metabolic degradation, potentially improving the compound's half-life.

  • Synthetic Handle: The bromine atom serves as a versatile synthetic handle for further structural modifications through various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the exploration of a wider chemical space.[6]

The Role of the Methoxy Group:

The methoxy group (-OCH3) is a strong electron-donating group that also significantly impacts a molecule's properties:

  • Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target protein's binding pocket.[8]

  • Increased Polarity: While contributing to some lipophilicity, the methoxy group also introduces a polar element, which can be fine-tuned to achieve an optimal balance of solubility and permeability.

  • Conformational Control: The methoxy group can influence the preferred conformation of the molecule, locking it into a bioactive shape for optimal target interaction.

  • Metabolic Considerations: The methoxy group can be a site of metabolism (O-demethylation). While this can be a liability, it can also be exploited for the design of prodrugs.

The strategic combination of bromo and methoxy groups can therefore lead to compounds with enhanced potency, improved selectivity, and favorable drug-like properties.

Key Biological Targets and Mechanisms of Action

Bromo-methoxy indazole derivatives have shown significant activity against a range of biological targets, with a particular prominence in the inhibition of protein kinases.[9] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Inhibition of Receptor Tyrosine Kinases: The VEGFR-2 Case Study

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[8] Several 6-bromo-1H-indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[10]

Signaling Pathway of VEGFR-2 and its Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Dimerized & Activated) VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K BromoMethoxyIndazole Bromo-Methoxy Indazole Derivative BromoMethoxyIndazole->P_VEGFR2 Inhibits ATP Binding ERK ERK PLCg->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

The methoxy group often plays a crucial role in anchoring the indazole core within the ATP-binding pocket of the kinase, while the bromo substituent can occupy a hydrophobic pocket and contribute to selectivity.

Other Kinase Targets

Beyond VEGFR-2, bromo-methoxy indazole derivatives have shown inhibitory activity against other kinases implicated in cancer and other diseases:

  • Polo-like Kinase 4 (PLK4): Overexpression of PLK4 is associated with several cancers. Indazole-based inhibitors of PLK4 have been developed, with substitutions on the indazole ring being critical for potency and selectivity. [11]* Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, features a substituted indazole core, highlighting the scaffold's utility in targeting this oncogenic driver. [4]

Quantitative Biological Data

The following table summarizes the reported in vitro activity of selected bromo- and/or methoxy-substituted indazole derivatives against various biological targets.

Compound/DerivativeSubstitution PatternTargetIC50 (nM)Source
Derivative W46-Bromo-1H-indazoleVEGFR-2< 5[10]
Derivative W126-Bromo-1H-indazoleVEGFR-2< 5[10]
Derivative W176-Bromo-1H-indazoleVEGFR-2< 5[10]
Entrectinib3-Amino-5-substituted indazoleALK12[4]
Compound C056-Bromo-indazole derivativePLK4< 0.1[11]
Indazole Derivative5-Methoxy-1-substituted5-Lipoxygenase44[12]

Disclaimer: The data presented is compiled from various sources and may not have been generated under identical experimental conditions. Direct comparisons should be made with caution.

Anti-inflammatory and Other Activities

The biological significance of bromo-methoxy indazoles is not limited to oncology. They have also demonstrated promising anti-inflammatory properties. For instance, certain indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. [5]Additionally, some compounds exhibit activity against pro-inflammatory cytokines like TNF-α and IL-1β. [5]The anti-inflammatory effects may also be attributed to the inhibition of enzymes like 5-lipoxygenase. [12]

Experimental Protocols

To facilitate the investigation of bromo-methoxy indazole derivatives, we provide the following detailed experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a specific protein kinase, such as VEGFR-2.

Materials:

  • Recombinant kinase (e.g., VEGFR-2)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Kinase assay buffer

  • Test compounds (bromo-methoxy indazole derivatives) dissolved in DMSO

  • Luminescent kinase assay reagent (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Reaction Setup: To each well of the 384-well plate, add the following in order:

    • 5 µL of test compound dilution (or DMSO for control)

    • 10 µL of a solution containing the kinase and substrate in kinase assay buffer

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detect Kinase Activity:

    • Add 25 µL of the luminescent kinase assay reagent (e.g., ADP-Glo™ Reagent) to each well. This reagent stops the kinase reaction and depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Develop Luminescent Signal: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into a luminescent signal.

  • Incubation: Cover the plate and incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the "no enzyme" control reading from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Workflow for Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start CompoundPrep Prepare Serial Dilutions of Bromo-Methoxy Indazole Derivatives Start->CompoundPrep ReactionSetup Add Compound, Kinase, and Substrate to Plate CompoundPrep->ReactionSetup InitiateReaction Add ATP to Initiate Reaction ReactionSetup->InitiateReaction Incubate1 Incubate at 30°C InitiateReaction->Incubate1 StopReaction Add ADP-Glo™ Reagent (Stops Reaction, Depletes ATP) Incubate1->StopReaction Incubate2 Incubate at Room Temp. StopReaction->Incubate2 DevelopSignal Add Kinase Detection Reagent (Converts ADP to Light) Incubate2->DevelopSignal Incubate3 Incubate at Room Temp. DevelopSignal->Incubate3 ReadLuminescence Measure Luminescence with Plate Reader Incubate3->ReadLuminescence DataAnalysis Calculate % Inhibition and Determine IC50 ReadLuminescence->DataAnalysis End End DataAnalysis->End

Caption: A typical workflow for an in vitro luminescent kinase assay.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol describes a colorimetric assay to assess the effect of bromo-methoxy indazole derivatives on the proliferation of cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (bromo-methoxy indazole derivatives) dissolved in DMSO

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

Bromo-methoxy indazole derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the areas of oncology and inflammation. The strategic incorporation of bromo and methoxy substituents on the indazole scaffold allows for the fine-tuning of their pharmacological properties, leading to potent and selective inhibitors of key biological targets such as protein kinases.

Future research in this area should focus on expanding the structural diversity of these derivatives to further improve their potency and selectivity. [13]A deeper understanding of their structure-activity relationships, guided by computational modeling and empirical data, will be crucial for the rational design of next-generation therapeutics. [13]Furthermore, comprehensive pharmacokinetic and safety profiling will be essential to advance the most promising candidates into clinical development. The continued exploration of bromo-methoxy indazoles holds great promise for the discovery of novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide on the Safe Handling of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Profile and Hazard Identification

1.1 Structural Features and Inferred Hazards

  • Brominated Aromatic Ring: Halogenated organic compounds, particularly brominated ones, can pose health and environmental risks.[3][4] They can be irritants and may have long-term health effects.[3] Bromine itself is a corrosive substance that reacts violently with many organic compounds.[5]

  • Indazole Core: Indazole derivatives have a wide range of pharmacological activities.[1][6] Some indazole-containing compounds have been investigated for their biological effects and can be potent molecules.[1][7]

  • Methoxy Group: While generally less reactive, the presence of a methoxy group can influence the metabolic pathways of the compound in biological systems.

1.2 GHS Hazard Classification (Inferred)

Based on the hazards associated with structurally similar compounds, 7-Bromo-4-methoxy-1H-indazole should be handled as a substance with the following potential hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):[8][9]

Hazard Pictogram Hazard Class Potential Effects
alt text
Acute Toxicity (Harmful)[10][11]Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation[8][12]Causes skin irritation.
Eye Irritation[8][12]Causes serious eye irritation.
Respiratory Tract Irritation[10][12]May cause respiratory irritation.
alt text
Carcinogenicity/Mutagenicity/Reproductive Toxicity (Suspected)[10]May be suspected of causing cancer, genetic defects, or reproductive harm.[13]
alt text
Hazardous to the Aquatic Environment[12]May be toxic to aquatic life with long-lasting effects.[12]

It is crucial to consult the supplier-provided SDS for the most accurate and up-to-date hazard information.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

To minimize exposure to this compound, a combination of engineering controls and appropriate personal protective equipment (PPE) is essential.[14][15]

2.1 Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should have adequate general ventilation.[16]

2.2 Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted to determine the specific PPE required for any given procedure.[14] The following represents the minimum recommended PPE:

PPE Category Specifications Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement.[17] A face shield should be worn in addition to goggles when there is a splash hazard.[17][18]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves are the minimum requirement.[17] Consider double-gloving for added protection.[19] For prolonged or direct contact, consult a glove compatibility chart for appropriate material.Prevents skin contact and absorption. Latex gloves should be avoided due to poor chemical resistance and potential for allergies.[17]
Body Protection A lab coat is required for all laboratory work.[18] Flame-resistant coats should be considered if working with flammable solvents.Protects personal clothing and skin from contamination.
Respiratory Protection Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols outside of a containment device, a NIOSH-approved respirator may be necessary.[15]Prevents inhalation of harmful dust or vapors.

Section 3: Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.

3.1 Handling

  • Avoid Contact: Avoid all direct contact with the skin, eyes, and clothing.[20]

  • Avoid Inhalation: Do not breathe dust or vapors.[21]

  • Good Housekeeping: Keep the work area clean and tidy.

  • Labeling: Ensure all containers of this compound are clearly and accurately labeled.

  • Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.

3.2 Storage

  • Container: Store in a tightly closed, properly labeled container.[22]

  • Location: Keep in a cool, dry, and well-ventilated area.[22]

  • Incompatibilities: Store away from strong oxidizing agents.[20][23]

Section 4: Spill and Emergency Procedures

Preparedness is key to effectively managing chemical spills and emergencies.[24][25]

4.1 Spill Response

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (see Section 2.2).

    • Gently sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.

    • Clean the spill area with a mild detergent and water.

    • Dispose of all contaminated materials as hazardous waste.[26]

  • Minor Spills (in Solution):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., vermiculite, sand).[26]

    • Work from the outside of the spill inwards to prevent spreading.[24]

    • Collect the absorbent material and place it in a sealed, labeled container for disposal.

    • Decontaminate the spill area.

  • Major Spills:

    • Evacuate the immediate area and alert others.[26]

    • If the spill is flammable, turn off all ignition sources.[26]

    • Close the doors to the affected area.

    • Contact your institution's emergency response team.

4.2 First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[27]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[21][27]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[27]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[21][27]

Section 5: Waste Disposal

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Classification: As a halogenated organic compound, this waste should be segregated from non-halogenated waste streams.[4][28][29]

  • Containers: Collect waste in a designated, properly labeled, and sealed container.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.[30]

  • Disposal: Contact your institution's environmental health and safety department for proper disposal procedures. Do not dispose of this chemical down the drain.[30]

Section 6: Workflow and Process Visualization

The following diagram illustrates the key stages of safely handling this compound in a research setting.

SafeHandlingWorkflow cluster_prep Preparation & Planning cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Review SDS & Conduct Risk Assessment B Verify Fume Hood Functionality A->B C Select & Inspect Appropriate PPE B->C D Weigh & Transfer in Fume Hood C->D Proceed to Handling E Prepare Solutions in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Glassware & Work Area F->G J Remove & Dispose of PPE Correctly F->J H Segregate Halogenated Waste G->H I Properly Label & Store Waste Container H->I

Caption: A workflow for the safe handling of this compound.

References

Solubility Profile of 7-Bromo-4-methoxy-1H-indazole: A Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from the reliability of in-vitro screening assays to its ultimate bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility profile of 7-Bromo-4-methoxy-1H-indazole, a heterocyclic building block of interest in medicinal chemistry. We will delve into its physicochemical properties to predict its behavior in common laboratory solvents, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and discuss the critical factors that modulate solubility. This document is intended to serve as a foundational resource for researchers, enabling them to make informed decisions in experimental design, formulation, and compound progression.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and development, poor aqueous solubility is a pervasive challenge. Many newly synthesized compounds with promising pharmacological activity fail to advance due to their inability to dissolve adequately in physiological fluids, leading to low or erratic bioavailability.[1] Understanding a compound's solubility profile from the earliest stages is therefore not just a matter of characterization but a strategic imperative. Early assessment of solubility helps to:

  • Ensure Data Integrity: In-vitro assays require the test compound to be fully dissolved at the tested concentrations. Low solubility can lead to compound precipitation, resulting in unreliable and misleading activity data.[2][3]

  • Guide Lead Optimization: Identifying solubility liabilities early allows medicinal chemists to make structural modifications to improve this property while maintaining pharmacological potency.[4]

  • Inform Formulation Strategies: A well-defined solubility profile is the cornerstone of developing effective drug delivery systems, whether for oral, intravenous, or other routes of administration.[1][4]

This guide focuses on this compound, examining its structural attributes to forecast its solubility and providing robust methodologies for its empirical determination.

Molecular Profile and Predicted Solubility

The solubility of a molecule is dictated by its physicochemical properties. A close examination of the structure of this compound allows for a rational prediction of its behavior in various solvents.

Chemical Structure:

  • Molecular Formula: C₈H₇BrN₂O

  • Molecular Weight: 227.06 g/mol

  • Core Structure: A bicyclic aromatic indazole ring system.

  • Key Functional Groups:

    • Indazole NH: Capable of acting as a hydrogen bond donor.

    • Indazole Nitrogens: Can act as hydrogen bond acceptors.

    • Methoxy Group (-OCH₃): A polar group that can act as a hydrogen bond acceptor.

    • Bromo Group (-Br): A lipophilic, electron-withdrawing group that increases molecular weight and hydrophobicity.

Physicochemical Analysis: The molecule presents a classic case of conflicting properties. The indazole core and methoxy group provide sites for polar interactions and hydrogen bonding. However, the aromatic system and the bulky bromo substituent contribute significantly to its lipophilicity (tendency to dissolve in fats and oils) and reduce its affinity for water. The general principle of "like dissolves like" suggests that the solubility will be a balance between these competing factors.[5]

Predicted Solubility Profile: Based on this structural analysis, we can forecast the following solubility trends. It must be emphasized that these are predictions; experimental verification is paramount.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticPoor / InsolubleThe large, hydrophobic bromo-aromatic structure outweighs the polar contributions of the NH and methoxy groups.
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferPoor / InsolubleSimilar to water; the indazole NH is only very weakly acidic and will not significantly ionize at physiological pH.
Methanol, EthanolPolar ProticModerateThe alkyl chains can interact with the hydrophobic parts of the molecule, while the hydroxyl group can hydrogen bond with the indazole and methoxy groups.
Dimethyl Sulfoxide (DMSO)Polar AproticHighAn excellent polar aprotic solvent capable of disrupting intermolecular forces and solvating a wide range of compounds. Often used for creating high-concentration stock solutions.[6][7]
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar in properties to DMSO, expected to be a good solvent.
Acetonitrile (ACN)Polar AproticModerate to LowLess polar than DMSO or DMF; may be a suitable solvent but likely to a lesser extent.
Tetrahydrofuran (THF)Polar AproticModeratePossesses both polar and nonpolar characteristics, making it a versatile solvent for compounds of intermediate polarity.
Dichloromethane (DCM)NonpolarModerate to LowCan solvate moderately polar compounds but lacks hydrogen bonding capability.
Hexane, TolueneNonpolarPoor / InsolubleThe molecule's polarity, though limited, is too high for it to dissolve effectively in highly nonpolar, hydrocarbon-based solvents.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

In drug discovery, solubility is typically measured in two distinct ways: kinetic and thermodynamic. Understanding the difference is crucial for interpreting data correctly.[4]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[8][9] It measures the concentration before the compound begins to precipitate and can often result in a supersaturated solution. While fast and useful for early screening, it can overestimate the true solubility.[6][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and dissolved forms are in equilibrium.[11] The measurement requires longer incubation times (typically 24 hours or more) and is considered the "gold standard" for its accuracy and relevance to formulation development.[3][12]

Experimental Protocols for Solubility Determination

The following protocols describe validated methods for measuring thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This method determines the equilibrium solubility and is the most accurate and widely accepted approach.[12][13]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified.[2][11]

Step-by-Step Methodology:

  • Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a glass vial.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the chosen solvent (e.g., PBS pH 7.4, water, ethanol) to the vial.

  • Equilibration: Seal the vial and place it in a shaker or on a vial roller system at a controlled temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours.[1] This extended time is critical to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant, taking care not to disturb the solid pellet. For maximum accuracy, filter the supernatant through a low-binding 0.45 µm filter.

  • Quantification: Analyze the clear filtrate to determine the compound's concentration. The preferred method is High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), using a calibration curve prepared from a known-concentration stock solution (typically in DMSO or acetonitrile).[2][3][6]

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Quantification A 1. Weigh Excess Solid Compound B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Controlled Temp (24-48 hours) B->C D 4. Centrifuge to Pellet Solid C->D E 5. Filter Supernatant D->E F 6. Analyze Filtrate via HPLC-UV or LC-MS E->F G 7. Calculate Concentration (µg/mL or µM) F->G

Caption: Nephelometric kinetic solubility workflow.

Conclusion and Forward Outlook

The solubility profile of this compound, as predicted by its molecular structure, suggests it is a compound with poor aqueous solubility but good solubility in polar aprotic solvents like DMSO. This profile is common for many heterocyclic compounds used in drug discovery. For any research program utilizing this scaffold, the immediate and most critical step is the experimental determination of its thermodynamic solubility using the shake-flask method outlined herein. This will provide the definitive data required for reliable biological screening and inform any necessary formulation work. Should solubility prove to be a limiting factor, strategies such as pH modification, the use of co-solvents, or the creation of solid dispersions may be explored to enhance its dissolution characteristics.

[1][13]### 6. References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved from --INVALID-LINK--

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from --INVALID-LINK--

  • protocols.io. (2025). In-vitro Thermodynamic Solubility. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from --INVALID-LINK--

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from --INVALID-LINK--

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from --INVALID-LINK--

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from --INVALID-LINK--

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from --INVALID-LINK--

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-bromo-7-methoxy-1-methyl-1H-indazole. Retrieved from --INVALID-LINK--

  • Unknown. (2023). Solubility of Organic Compounds. Retrieved from --INVALID-LINK--

  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. Retrieved from --INVALID-LINK--

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Retrieved from --INVALID-LINK--

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from --INVALID-LINK--

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from --INVALID-LINK--

References

Methodological & Application

Synthesis of 7-Bromo-4-methoxy-1H-indazole: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heteroaromatic system that constitutes the core of numerous pharmacologically active compounds.[1] Its derivatives are integral to the development of therapeutics across a wide range of diseases, demonstrating activities such as anti-tumor, anti-inflammatory, and anti-HIV effects.[1][2] Specifically, the strategic placement of substituents on the indazole ring allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. The target molecule of this guide, 7-Bromo-4-methoxy-1H-indazole, is a key building block for the synthesis of more complex molecules in medicinal chemistry and drug discovery programs. The bromo- and methoxy-substituents at the C7 and C4 positions, respectively, offer versatile handles for further chemical modifications, such as cross-coupling reactions.[3]

This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described methodology is designed to be robust and reproducible for researchers, scientists, and professionals in the field of drug development. Beyond a simple recitation of steps, this guide delves into the rationale behind the chosen synthetic strategy and procedural details, ensuring a deep understanding of the process.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process, beginning with the synthesis of the precursor, 4-methoxy-1H-indazole, followed by a regioselective bromination at the C7 position.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-methoxy-1H-indazole cluster_step2 Step 2: Regioselective Bromination 2-Methyl-3-nitroanisole 2-Methyl-3-nitroanisole Cyclization Cyclization 2-Methyl-3-nitroanisole->Cyclization Reductive Cyclization 4-methoxy-1H-indazole 4-methoxy-1H-indazole Cyclization->4-methoxy-1H-indazole Bromination Bromination 4-methoxy-1H-indazole->Bromination NBS, CH3CN This compound This compound Bromination->this compound

Caption: Overall workflow for the synthesis of this compound.

PART 1: Synthesis of 4-methoxy-1H-indazole

The synthesis of the starting material, 4-methoxy-1H-indazole, can be accomplished via a reductive cyclization of 2-methyl-3-nitroanisole.

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methyl-3-nitroanisoleReagentMajor Chemical Supplier
Iron powder<100 meshMajor Chemical Supplier
Ammonium chlorideACS reagent, ≥99.5%Major Chemical Supplier
Ethanol200 proofMajor Chemical Supplier
Ethyl acetateHPLC gradeMajor Chemical Supplier
HexanesHPLC gradeMajor Chemical Supplier
Celite®---Major Chemical Supplier
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-nitroanisole (10.0 g, 59.8 mmol), ethanol (200 mL), and water (50 mL).

  • Addition of Reagents: To the stirred suspension, add iron powder (16.7 g, 299 mmol) and ammonium chloride (16.0 g, 299 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®. Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous layer, add ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) to afford 4-methoxy-1H-indazole as a solid.

PART 2: Synthesis of this compound

This step involves the regioselective bromination of 4-methoxy-1H-indazole at the C7 position. The choice of N-bromosuccinimide (NBS) as the brominating agent allows for a controlled and selective reaction.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-methoxy-1H-indazoleSynthesized in Part 1---
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Major Chemical Supplier
Acetonitrile (CH3CN)Anhydrous, 99.8%Major Chemical Supplier
Dichloromethane (DCM)HPLC gradeMajor Chemical Supplier
Saturated sodium bicarbonate solution---Prepared in-house
Brine---Prepared in-house
Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 4-methoxy-1H-indazole (5.0 g, 33.7 mmol) and anhydrous acetonitrile (100 mL). Stir the mixture until the starting material is fully dissolved.

  • Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (6.0 g, 33.7 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes).

  • Quenching and Work-up: Once the reaction is complete, quench by adding saturated sodium bicarbonate solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers and wash with water (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to yield this compound as a solid.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the aromatic protons and the methoxy group protons. The proton at C3 should appear as a singlet, and the two aromatic protons on the benzene ring will show a characteristic splitting pattern. The NH proton will likely be a broad singlet.
¹³C NMR (100 MHz, CDCl₃)Resonances for all 8 carbon atoms, including the methoxy carbon and the carbon bearing the bromine atom.
Mass Spectrometry (MS) [M+H]⁺ peak at m/z corresponding to the molecular weight of C₈H₇BrN₂O (approximately 226.98). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observed.
Purity (HPLC) ≥98%

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Bromine-containing compounds: N-Bromosuccinimide is a lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.[4][5][6][7][8]

  • Solvents: Acetonitrile and dichloromethane are volatile and toxic. Handle in a fume hood to avoid inhalation of vapors. Acetic acid is corrosive and flammable.[9][10][11][12]

  • General Hazards: The reactions involve heating and the use of glassware under atmospheric pressure. Ensure proper clamping and setup to prevent accidents.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during work-up.Ensure the reaction goes to completion by monitoring with TLC. Be careful during extractions to avoid loss of product.
Formation of di-brominated product in Step 2 Excess NBS or prolonged reaction time.Use stoichiometric amounts of NBS and monitor the reaction closely by TLC.
Difficulty in purification Co-eluting impurities.Optimize the solvent system for column chromatography. Recrystallization may be an alternative purification method.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers can confidently produce this valuable intermediate for their drug discovery and development endeavors. The rationale provided for each step aims to empower scientists with a deeper understanding of the underlying chemistry, facilitating potential modifications and optimizations for related synthetic targets.

References

Application Notes & Protocols: 7-Bromo-4-methoxy-1H-indazole as a Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Overview: The Strategic Value of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, recognized for its bioisosteric relationship with indole and its presence in numerous biologically active compounds.[1][2][3][4] Its unique structural and electronic properties allow it to participate in key hydrogen bonding interactions within biological targets, most notably the ATP-binding pocket of protein kinases.[5] Consequently, indazole derivatives are central to the development of targeted therapies for cancer and other proliferative diseases.[2][5]

7-Bromo-4-methoxy-1H-indazole emerges as a particularly valuable synthetic intermediate. The bromine atom at the C7 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of aryl and amino substituents to build molecular complexity.[6] The methoxy group at the C4 position modulates the electronic properties of the ring system and can influence binding affinity and selectivity for target proteins. This guide provides an in-depth exploration of the synthesis and application of this key building block, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties & Safety Data

Proper handling and characterization are paramount for successful and safe experimentation. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₈H₇BrN₂O[7]
Molecular Weight 227.06 g/mol [7]
Appearance Off-white to light brown solidGeneric
Melting Point Data not consistently available; varies by purity
CAS Number 1337879-62-5[7]

Safety & Handling: this compound is classified as harmful if swallowed and causes skin irritation.[8] Standard laboratory personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, is required.[9] Work should be conducted in a well-ventilated fume hood.[9] Avoid dust formation and inhalation.[7][9] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[7][8][10]

Synthesis of the Core Intermediate

While this compound is commercially available, understanding its synthesis provides context for potential impurities and scale-up strategies. A common route involves the diazotization of a substituted aniline followed by cyclization.

Synthetic Workflow Diagram

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization A 4-Methoxy-2-methylaniline C 2-Bromo-4-methoxy-6-methylaniline A->C 0°C B Bromine (Br2) in Chloroform D Sodium Nitrite (NaNO2) Hydrochloric Acid (HCl) E Intermediate Diazonium Salt C->E 0°C G This compound E->G Intramolecular Cyclization F Potassium tert-butoxide in DMSO

Caption: Synthetic pathway for this compound.

Protocol: Synthesis via Diazotization-Cyclization

This protocol is adapted from established methods for indazole synthesis.[11][12] The causality behind this two-stage approach lies in the need to first install the bromine and then form the pyrazole ring. The low-temperature diazotization is critical for the stability of the diazonium salt intermediate.

Materials:

  • 4-Methoxy-2-methylaniline

  • Bromine

  • Chloroform

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl, 8M)

  • Potassium tert-butoxide (KOtBu)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step 1: Bromination of 4-Methoxy-2-methylaniline

  • In a flask equipped with a dropping funnel and magnetic stirrer, dissolve 4-methoxy-2-methylaniline (1.0 equiv) in chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (1.0 equiv) in chloroform dropwise, maintaining the temperature at 0°C. The causality for this low temperature is to control the exothermic reaction and prevent over-bromination.

  • Stir the reaction mixture at 0°C for 3 hours.

  • Concentrate the mixture under reduced pressure. The resulting crude 2-bromo-4-methoxy-6-methylaniline can be carried forward or purified.

Step 2: Diazotization and Cyclization

  • Suspend the crude bromoaniline from Step 1 in 8M hydrochloric acid and cool to 0°C.

  • Add a solution of sodium nitrite (1.05 equiv) in water dropwise, keeping the temperature below 5°C. This forms the reactive diazonium salt intermediate.

  • After stirring for 10-15 minutes, this solution is carefully added to a pre-cooled solution of potassium tert-butoxide (a strong base, ~8 equiv) in DMSO. The large excess of base is crucial for promoting the intramolecular cyclization to form the indazole ring.

  • The reaction mixture is stirred while allowing it to warm to room temperature.

  • Pour the reaction mixture into ice water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography on silica gel.

Core Applications: Palladium-Catalyzed Cross-Coupling

The true utility of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. The C-Br bond at the 7-position is the reactive site for forming new C-C and C-N bonds, which are fundamental transformations in drug synthesis.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron species.[13][14] This reaction is essential for synthesizing biaryl structures, which are common motifs in kinase inhibitors.[13]

Causality & Mechanism: The reaction proceeds via a catalytic cycle involving a Pd(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the indazole.

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

G A Combine Reactants This compound Boronic Acid/Ester Base (e.g., K2CO3, Cs2CO3) B Add Catalyst & Solvent Pd Catalyst (e.g., Pd(PPh3)4) Solvent (e.g., Dioxane/Water) A->B C Inert Atmosphere Degas with Argon/Nitrogen B->C D Heating 80-120°C, Monitor by TLC/LC-MS C->D E Workup Aqueous extraction D->E F Purification Column Chromatography E->F G 7-Aryl-4-methoxy-1H-indazole F->G

Caption: General workflow for Suzuki-Miyaura cross-coupling.

This protocol provides a robust starting point for coupling various boronic acids with the indazole core.[6][13]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The success of a Suzuki coupling is highly dependent on the choice of catalyst, base, and solvent.[6][14]

ParameterOptionsRationale & Causality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligandThe choice of ligand influences catalyst stability and reactivity. Dppf is often robust for heteroaromatic substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid for transmetalation. Cs₂CO₃ is often more effective for challenging couplings but is more expensive.
Solvent Dioxane/H₂O, Toluene, DMFA biphasic system like Dioxane/Water is common and effective.[14] The choice depends on substrate solubility and reaction temperature.
Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in pharmaceuticals.[15] It allows for the direct coupling of amines with aryl halides, like our indazole intermediate, under relatively mild conditions.

Causality & Mechanism: Similar to the Suzuki reaction, this process involves a Pd(0)/Pd(II) catalytic cycle. A key difference is the deprotonation of the amine by a strong, non-nucleophilic base to form a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[16]

G A Combine Reactants in Glovebox This compound Amine Strong Base (e.g., NaOtBu) B Add Catalyst System Pd Pre-catalyst & Ligand (e.g., Pd2(dba)3 + XPhos) A->B C Add Anhydrous Solvent Toluene or Dioxane B->C D Heating under Inert Gas 80-110°C, Monitor by TLC/LC-MS C->D E Workup Quench, Filter through Celite D->E F Purification Column Chromatography E->F G 7-Amino-4-methoxy-1H-indazole Derivative F->G

Caption: General workflow for Buchwald-Hartwig amination.

This protocol is a representative procedure for C-N bond formation.[16] The choice of ligand is critical and often specific to the amine substrate.[15]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1-1.3 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, 2-5 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Critical Step: This reaction is highly sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).

  • To an oven-dried reaction vessel, add the palladium source, the phosphine ligand, and the base.

  • Add this compound and the amine.

  • Seal the vessel and add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with a suitable solvent like ethyl acetate, and quench carefully with water or saturated ammonium chloride.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

The performance of the Buchwald-Hartwig amination is critically dependent on the synergy between the palladium, ligand, and base.[15][17]

ComponentOptionsRationale & Causality
Ligands XPhos, RuPhos, BrettPhos, DavePhosBulky, electron-rich monophosphine ligands (Buchwald-type ligands) are essential. They promote the rate-limiting reductive elimination step and stabilize the active Pd(0) catalyst. The choice depends on the steric and electronic properties of the amine.[15][17]
Base NaOt-Bu, KOt-Bu, LHMDS, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOt-Bu is a common and effective choice. Weaker bases like Cs₂CO₃ may be used for more sensitive substrates.[15]

Application in Drug Discovery: A Cornerstone for Kinase Inhibitors

The indazole scaffold is a cornerstone in the design of small molecule kinase inhibitors.[5] Kinases are crucial signaling proteins that, when dysregulated, can drive cancer progression. Indazole-based compounds can act as ATP-competitive inhibitors, blocking the kinase's activity and halting downstream signaling.

The functionalization of the this compound core via Suzuki and Buchwald-Hartwig reactions allows for the precise installation of pharmacophores that can interact with specific residues in the kinase ATP-binding site, thereby conferring potency and selectivity. For instance, derivatives of this core have been investigated as inhibitors for targets like Fibroblast Growth Factor Receptors (FGFR) and Glycogen Synthase Kinase 3 (GSK-3).[5]

Kinase Inhibition: A Simplified Model

G cluster_0 Kinase ATP-Binding Pocket Indazole Indazole Core (e.g., from this compound) Hinge Hinge Region Residue Indazole->Hinge Key Interaction Pocket Hydrophobic Pocket Solvent Solvent-Exposed Region Aryl_group Aryl Group (from Suzuki) Aryl_group->Pocket van der Waals Amine_group Amine Group (from Buchwald) Amine_group->Solvent H-Bond/Solubility

Caption: Model of an indazole inhibitor in a kinase active site.

This model illustrates how the core indazole forms a critical hydrogen bond with the "hinge region" of the kinase, while substituents installed via cross-coupling reactions occupy adjacent pockets to enhance affinity and selectivity. The aryl group from a Suzuki coupling can fit into a hydrophobic pocket, and an amine group from a Buchwald-Hartwig reaction can interact with the solvent-exposed region to improve physicochemical properties.

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is a strategic building block that provides a reliable and versatile entry point into a rich chemical space. Its value is firmly established in the synthesis of complex molecular architectures, particularly for the development of targeted therapeutics like kinase inhibitors. The palladium-catalyzed reactions detailed herein—Suzuki-Miyaura coupling and Buchwald-Hartwig amination—represent the workhorse transformations that enable medicinal chemists to rapidly generate libraries of novel compounds for biological screening. Future applications will undoubtedly continue to leverage the strategic placement of its reactive handles to craft the next generation of precision medicines.

References

Application Notes and Protocols for 7-Bromo-4-methoxy-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole nucleus is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2] As a bioisostere of indole, it is a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[3] The strategic functionalization of the indazole ring system allows for the fine-tuning of physicochemical properties and target engagement. 7-Bromo-4-methoxy-1H-indazole is a key building block that offers medicinal chemists a powerful tool for generating novel molecular entities with therapeutic potential.

The 7-bromo substituent serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl groups.[4][5] This is a critical strategy for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions. The 4-methoxy group, an electron-donating substituent, can influence the electronic properties of the aromatic system and provide a potential metabolic soft spot or a point for hydrogen bonding, depending on the target's active site topology.

This application note provides a comprehensive guide to the use of this compound in medicinal chemistry, detailing its synthetic utility, key reaction protocols, and its application in the generation of biologically active molecules, with a focus on kinase inhibitors.

Physicochemical Properties

A clear understanding of the physicochemical properties of a building block is essential for reaction design and optimization.

PropertyValueSource
Molecular Formula C₈H ₇BrN₂OPubChem
Molecular Weight 227.06 g/mol [6]
CAS Number 133841-06-2[6]
Appearance Off-white to pale yellow solid (typical)Supplier Data
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH)General Knowledge

Synthetic Utility and Key Reactions

This compound is a versatile intermediate that can undergo a variety of chemical transformations to generate a diverse library of compounds. The two primary sites for modification are the bromine-bearing C7 position and the N1/N2 positions of the pyrazole ring.

Suzuki-Miyaura Cross-Coupling at the C7-Position

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds, and it is particularly well-suited for the arylation of 7-bromoindazoles.[4][5] This reaction allows for the introduction of a vast array of (hetero)aryl substituents at the C7 position, which is crucial for exploring the SAR of many kinase inhibitors that target the solvent-front region of the ATP-binding site.

Diagram: General Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling of this compound Start This compound Reaction Reaction at Elevated Temperature (e.g., 80-120 °C) Start->Reaction Reactants Arylboronic Acid/Ester Base (e.g., K2CO3, Cs2CO3) Palladium Catalyst (e.g., Pd(dppf)Cl2) Reactants->Reaction Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 7-Aryl-4-methoxy-1H-indazole Purification->Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related 7-bromoindazoles.[4][5]

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), 2-5 mol%)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and purification apparatus.

Procedure:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (to achieve a concentration of approximately 0.1 M with respect to the indazole).

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-methoxy-1H-indazole.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxidation by air. Performing the reaction under an inert atmosphere is crucial to prevent catalyst deactivation and ensure high yields.

  • Degassed Solvents: Dissolved oxygen in the solvents can also lead to catalyst degradation and unwanted side reactions. Degassing the solvents (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) is essential for robust and reproducible results.

  • Choice of Base and Solvent: The base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base and solvent system is often interdependent. Aqueous bases like K₂CO₃ in a dioxane/water mixture are commonly effective and facilitate the dissolution of both organic and inorganic reagents.[7]

  • Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical for reaction efficiency. Phosphine ligands, such as the dppf in Pd(dppf)Cl₂, stabilize the palladium center and facilitate the catalytic cycle. For challenging couplings, more advanced catalysts and ligands may be necessary.

Regioselective N-Alkylation

N-alkylation of the indazole core is a common strategy to introduce substituents that can modulate solubility, metabolic stability, and target engagement. The reaction can proceed at either the N1 or N2 position, and achieving regioselectivity is a key synthetic challenge.[1][8][9][10]

The regiochemical outcome of N-alkylation is influenced by several factors, including:

  • Steric Hindrance: Bulky substituents at the C7 position can sterically hinder the N1 position, favoring alkylation at the N2 position.[8]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent plays a crucial role in directing the regioselectivity. Generally, conditions that favor thermodynamic control (e.g., NaH in THF) tend to yield the more stable N1-alkylated product, while conditions favoring kinetic control can lead to the N2-isomer.[7][9][11]

Diagram: Factors Influencing N-Alkylation Regioselectivity

N_Alkylation_Factors Factors Influencing N-Alkylation Regioselectivity of Indazoles cluster_conditions Controlling Factors Indazole This compound Conditions Reaction Conditions Indazole->Conditions Alkylation N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Conditions->N1_Product Thermodynamic Control N2_Product N2-Alkylated Indazole (Kinetically Favored) Conditions->N2_Product Kinetic Control Base Base (e.g., NaH, K2CO3, Cs2CO3) Solvent Solvent (e.g., THF, DMF) Alkylating_Agent Alkylating Agent (R-X)

Caption: Key factors that determine the outcome of N-alkylation reactions.

Detailed Protocol: Regioselective N1-Alkylation

This protocol is designed to favor the formation of the thermodynamically more stable N1-alkylated product.[7][9][11]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 equivalents)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware, magnetic stirrer, and purification apparatus.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).

  • Add anhydrous THF to dissolve the starting material (concentration typically 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise. The mixture may effervesce.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until completion as monitored by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to isolate the N1-alkylated product.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The indazole scaffold is a prominent feature in many approved and investigational kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal template for inhibitor design. This compound is a valuable starting material for the synthesis of potent and selective kinase inhibitors.

While a specific, marketed drug directly synthesized from this compound is not prominently disclosed in the public domain, numerous patents describe the synthesis of kinase inhibitors using closely related 7-bromoindazole intermediates. For example, a recent patent application for novel PKMYT1 kinase inhibitors details the synthesis of a 4-bromo-7-fluoro-5-methyl-1H-indazole, highlighting the utility of the 7-halo-indazole scaffold in this area of research.[4]

The general strategy involves using the 7-bromo position for a Suzuki-Miyaura coupling to introduce a substituent that can occupy a hydrophobic pocket in the kinase active site, while the indazole core engages with the hinge region. The N1 position is often alkylated to improve physicochemical properties and introduce further interactions with the target protein.

Diagram: Indazole-Based Kinase Inhibitor Binding Motif

Kinase_Inhibitor_Binding Indazole Core as a Hinge-Binding Motif in Kinase Inhibitors Indazole Indazole Core (from this compound) Hinge Kinase Hinge Region Indazole->Hinge H-Bonding Solvent_Front Solvent-Exposed Region Indazole->Solvent_Front N1-substituent interaction Aryl_Group C7-Aryl Group (from Suzuki Coupling) Indazole->Aryl_Group C7-linkage Hydrophobic_Pocket Hydrophobic Pocket Aryl_Group->Hydrophobic_Pocket Hydrophobic Interactions

Caption: A schematic representation of how indazole-based inhibitors interact with the ATP-binding site of a kinase.

Conclusion

This compound is a strategically important and versatile building block for medicinal chemistry and drug discovery. Its well-defined reactive sites at the C7-bromo and N1/N2 positions allow for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this application note for Suzuki-Miyaura coupling and N-alkylation provide a solid foundation for researchers to utilize this valuable intermediate in their synthetic campaigns. The established importance of the indazole scaffold in kinase inhibitor design underscores the significant potential of this compound in the development of next-generation therapeutics.

References

Experimental procedure for N-alkylation of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Regioselective N-Alkylation of 7-Bromo-4-methoxy-1H-indazole

Authored by: A Senior Application Scientist

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged heterocyclic motif and a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have made it a valuable bioisostere for the indole scaffold, leading to its incorporation into a multitude of therapeutic agents.[1][2] Notable examples of indazole-containing drugs include Granisetron (antiemetic), Pazopanib (anticancer), and Benzydamine (anti-inflammatory), highlighting the scaffold's versatility across diverse disease areas.[2]

A critical step in the synthesis of these complex molecules is the functionalization of the indazole core, most commonly via N-alkylation. However, the indazole ring possesses two reactive nitrogen atoms, N1 and N2, leading to a significant synthetic challenge: controlling the regioselectivity of the alkylation.[3][4][5] The formation of undesired regioisomers complicates purification, reduces yields, and increases development costs.[3][6]

This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the experimental procedures for the N-alkylation of a specific, highly functionalized substrate: This compound . We will explore the causal factors that govern regioselectivity and provide two distinct, field-proven protocols for selectively targeting the N1 and N2 positions.

Pillar 1: The Causality Behind Regioselective N-Alkylation

The outcome of an indazole alkylation reaction is not arbitrary; it is a finely balanced interplay of thermodynamics, kinetics, and steric and electronic influences. Understanding these factors is paramount to designing a successful and selective synthesis.

The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally considered to be the more thermodynamically stable form.[6][7][8] This intrinsic stability can be exploited to favor the formation of N1-alkylated products under conditions that permit thermodynamic equilibration.[2][6]

Several key factors dictate whether the alkylation proceeds with N1 or N2 selectivity:

  • Steric Hindrance: Substituents on the indazole ring, particularly at the C7 position, can sterically block the adjacent N1 position. This makes the more accessible N2 position the preferred site for kinetic attack. For our target molecule, the bromine atom at C7 exerts a significant steric influence, which can be leveraged to favor N2 alkylation.[3][4][9]

  • Electronic Effects: The electronic nature of the substituents also plays a crucial role. Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me) groups at the C7 position, have been shown to confer excellent N2 regioselectivity.[3][4][9] In this compound, the bromine atom is electron-withdrawing, which would favor N2 alkylation.

  • Base and Solvent System: This is the most critical experimental variable.

    • For N1 Selectivity (Thermodynamic Control): The use of a strong hydride base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is a classic combination for favoring the N1 isomer.[3][4][6] Another highly effective system for N1-alkylation is the use of cesium carbonate (Cs₂CO₃) in dioxane, which may proceed through a chelation mechanism.[7][10]

    • For N2 Selectivity (Kinetic Control): While traditional wisdom suggests weaker bases in polar solvents give mixtures, specific conditions can strongly favor N2. The Mitsunobu reaction (using PPh₃/DIAD) shows a strong preference for the N2 position.[5][6] Furthermore, modern metal-free catalysis using diazo compounds with triflic acid (TfOH) can achieve almost exclusive N2 alkylation.[5][11] Interestingly, for C7-substituted indazoles, even the NaH/THF system can yield high N2 selectivity due to the overwhelming influence of the C7 substituent.[3][4]

  • The Alkylating Agent: While simple alkyl halides are common, their reactivity can influence selectivity. More specialized reagents, such as trimethyloxonium salts, have also been used to achieve regioselective N2 alkylation.[12]

Pillar 2: Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the selective N-alkylation of this compound.

Protocol 1: Targeted N1-Alkylation using Cesium Carbonate in Dioxane

This protocol is designed to favor the thermodynamically more stable N1 isomer by leveraging a specific base-solvent combination known to promote high N1 selectivity.[7][10]

Reaction Scheme:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve Indazole in Anhydrous THF prep2 Cool to 0 °C (Ice Bath) prep1->prep2 react1 Add NaH portion-wise prep2->react1 react2 Stir at 0 °C, then warm to RT react1->react2 react3 Add Alkyl Halide react2->react3 react4 Stir overnight at RT react3->react4 workup1 Quench with sat. aq. NH₄Cl react4->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Dry, Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 Pure N2-Product Pure N2-Product workup4->Pure N2-Product

References

Application Notes & Protocols: The Strategic Synthesis and Application of Functionalized 7-Bromo-1H-indazoles in the Assembly of Lenacapavir

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Lenacapavir and its Indazole Core

Lenacapavir (Sunlenca®) represents a paradigm shift in antiretroviral therapy. As a first-in-class, long-acting HIV-1 capsid inhibitor, its novel mechanism of action disrupts multiple essential stages of the viral lifecycle.[1] The molecular complexity of Lenacapavir necessitates a highly convergent and efficient synthetic strategy, which relies on the precise assembly of several key fragments.[1][2]

A central architectural element of Lenacapavir is its highly substituted indazole moiety. While the query specified 7-Bromo-4-methoxy-1H-indazole, a thorough review of the established and scaled-up syntheses of Lenacapavir reveals that a closely related analogue, 7-bromo-4-chloro-1H-indazol-3-amine , is the critical heterocyclic fragment employed.[3][4][5] This document, therefore, focuses on the synthesis and application of this validated intermediate, providing the scientific rationale and detailed protocols relevant to researchers in drug development and process chemistry. We will elucidate the synthesis of this key building block and its subsequent strategic incorporation into the final Lenacapavir structure through palladium-catalyzed cross-coupling reactions.

Retrosynthetic Strategy: A Convergent Approach

The industrial synthesis of Lenacapavir is a testament to modern synthetic strategy, breaking down the complex target into manageable, highly functionalized precursors.[1][2] This approach maximizes yield and allows for late-stage diversification and optimization. The core strategy involves the coupling of four main fragments.

The key disconnections for Lenacapavir are:

  • Amide Coupling: Joining the chiral carboxylic acid fragment (Fragment C/2).

  • Suzuki–Miyaura Coupling: Forming the biaryl bond between the central pyridine core and the indazole moiety (Fragment B/3).[1][2]

  • Sonogashira Coupling: Introducing the terminal alkyne component.[1][2]

This application note will focus on the synthesis of the indazole fragment (Fragment B/3) and its activation for the pivotal Suzuki-Miyaura coupling.

G cluster_frags Key Fragments lenacapavir Lenacapavir frag_A Fragment A (Central Pyridine Core) lenacapavir->frag_A Amide Coupling frag_B Fragment B (Indazole Boronic Ester) lenacapavir->frag_B Suzuki-Miyaura Coupling frag_C Fragment C (Chiral Carboxylic Acid) lenacapavir->frag_C Amide Coupling dmps Propargyl Sulfone (DMPS) lenacapavir->dmps Sonogashira Coupling indazole_amine 7-Bromo-4-chloro- 1H-indazol-3-amine frag_B->indazole_amine Borylation & N-Alkylation

Caption: Retrosynthetic analysis of Lenacapavir.

Synthesis of the Core Intermediate: 7-Bromo-4-chloro-1H-indazol-3-amine

The synthesis of this crucial indazole fragment is achieved via a practical and scalable two-step process starting from the inexpensive commodity chemical, 2,6-dichlorobenzonitrile.[4][5] This route is notable for its high regioselectivity and avoidance of chromatographic purification, making it suitable for large-scale production.[3]

Synthetic Pathway Overview

The synthesis proceeds via two key transformations:

  • Regioselective Electrophilic Bromination: The electron-rich aromatic ring of 2,6-dichlorobenzonitrile is selectively brominated ortho to the activating chloro substituent and meta to the deactivating cyano group.

  • Condensative Cyclization: The resulting 3-bromo-2,6-dichlorobenzonitrile undergoes a nucleophilic aromatic substitution (SNAr) and condensation reaction with hydrazine to form the desired 3-aminoindazole ring system.[4]

G start 2,6-Dichlorobenzonitrile intermediate 3-Bromo-2,6- dichlorobenzonitrile start->intermediate NBS, H₂SO₄ product 7-Bromo-4-chloro- 1H-indazol-3-amine intermediate->product Hydrazine Hydrate, 2-MeTHF, 105°C G frag_A Central Pyridine Core (Electrophile, e.g., Ar-Br) lenacapavir_core Lenacapavir Core Structure (Ar-Ar') frag_B Indazole Boronic Ester (Nucleophile, Ar'-B(OR)₂) frag_B->lenacapavir_core label_node Suzuki-Miyaura Coupling (Pd Catalyst, Base) frag_B->label_node label_node->lenacapavir_core

References

Palladium-catalyzed cross-coupling reactions with 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Palladium-Catalyzed Cross-Coupling Reactions with 7-Bromo-4-methoxy-1H-indazole

For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Among these, the indazole core is a privileged structure found in numerous pharmacologically active compounds.[1] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this compound, a versatile building block for creating diverse molecular architectures. By leveraging the bromine atom at the C7 position, a wide array of carbon-carbon and carbon-nitrogen bonds can be forged with precision and efficiency.

This document moves beyond simple procedural lists, offering insights into the causality behind experimental choices, grounded in established mechanistic principles. Each protocol is designed as a self-validating system, providing robust starting points for laboratory implementation.

Part 1: The Mechanistic Heart of Palladium Catalysis

At the core of these powerful transformations lies the palladium catalytic cycle. While the specifics vary between reaction types, the fundamental sequence of oxidative addition, ligand exchange/transmetalation or insertion, and reductive elimination remains constant.[2] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

A generalized catalytic cycle for a cross-coupling reaction, such as a Suzuki-Miyaura coupling, involves the transformation of a low-valent Pd(0) species to a high-valent Pd(II) intermediate and back again. The ligand, typically a bulky, electron-rich phosphine, plays a critical role in stabilizing the palladium center, facilitating the individual steps, and preventing catalyst deactivation.[3][4]

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Aryl-X PdII_Aryl Aryl-Pd(II)-X L_n (Oxidative Addition Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation + R'-M PdII_Diaryl Aryl-Pd(II)-R' L_n (Transmetalation Complex) Transmetalation->PdII_Diaryl - M-X RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 + Aryl-R'

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Key Components and Their Strategic Roles:

  • Palladium Precatalyst: The reaction is initiated with a Pd(0) or Pd(II) source. Pd(II) precatalysts, such as Pd(OAc)₂, are reduced in situ to the active Pd(0) species.[4] The choice of precatalyst can influence reaction kinetics and catalyst stability.

  • Ligand: The ligand is arguably the most critical component for success. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often employed. They stabilize the Pd(0) active catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[5]

  • Base: A base is essential in most cross-coupling reactions. Its roles can include activating the coupling partner (e.g., deprotonating the amine in Buchwald-Hartwig amination) or participating in the transmetalation step (e.g., in Suzuki-Miyaura coupling).[6][7] The strength and nature of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) must be matched to the specific reaction to ensure efficacy without promoting side reactions.[8]

  • Solvent: The solvent must solubilize the reactants and catalyst system. Aprotic polar solvents like 1,4-dioxane, toluene, DMF, and THF are commonly used. The choice can affect reaction rates and, in some cases, product selectivity.[5]

Part 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile and widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds.[9][10] Its tolerance for a broad range of functional groups makes it a favored tool in pharmaceutical synthesis.[9] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C7 position.[11][12]

Suzuki_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification Setup1 1. Charge vial with This compound, Boronic Acid, Base Setup2 2. Add Pd Precatalyst and Ligand Setup1->Setup2 Setup3 3. Evacuate and backfill with Argon/Nitrogen (3x) Setup2->Setup3 Setup4 4. Add anhydrous solvent Setup3->Setup4 Heat Heat to specified temperature (e.g., 60-100 °C) with stirring Setup4->Heat Workup1 1. Cool to RT, dilute with EtOAc and water Heat->Workup1 Workup2 2. Separate layers, extract aqueous layer with EtOAc Workup1->Workup2 Workup3 3. Combine organics, dry (Na2SO4), and concentrate Workup2->Workup3 Workup4 4. Purify by column chromatography Workup3->Workup4

Caption: A typical experimental workflow for a Suzuki-Miyaura reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.051.01.0
Phenylboronic Acid121.931.51.5
Pd₂(dba)₃915.720.010.01 (2 mol% Pd)
XPhos476.620.040.04
K₃PO₄212.272.02.0
1,4-Dioxane/H₂O (4:1)-5 mL-

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (227 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Add the palladium precatalyst Pd₂(dba)₃ (9.2 mg, 0.01 mmol) and the ligand XPhos (19 mg, 0.04 mmol).

  • Seal the vial with a septum cap, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add the 1,4-dioxane/H₂O solvent mixture (5 mL).

  • Place the vial in a preheated oil bath or heating block at 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-phenyl-4-methoxy-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for coupling aryl bromides, even with potentially coordinating substrates like indazoles.[13] The ligand accelerates both the oxidative addition and reductive elimination steps.[14]

  • Base and Solvent: K₃PO₄ is a moderately strong base that effectively promotes the transmetalation step without causing degradation of sensitive functional groups.[13] The dioxane/water solvent system is a common choice that provides good solubility for both the organic and inorganic reagents.[10][15]

Part 3: Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides.[14][16] This reaction has profound implications in medicinal chemistry, as the arylamine motif is prevalent in a vast number of pharmaceuticals.[17][18] Applying this methodology to this compound allows for the direct installation of primary and secondary amine functionalities.

Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound227.051.01.0
Morpholine87.121.21.2
Pd(OAc)₂224.500.020.02
RuPhos467.570.040.04
Sodium tert-butoxide (NaOtBu)96.101.41.4
Toluene, anhydrous-5 mL-

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂ (4.5 mg, 0.02 mmol), RuPhos (18.7 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add this compound (227 mg, 1.0 mmol) to the tube.

  • Seal the tube with a septum, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 16-24 hours.[19]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford 4-methoxy-7-(morpholin-4-yl)-1H-indazole.

Causality Behind Experimental Choices:

  • Catalyst System: For C-N coupling, particularly with less nucleophilic or sterically hindered amines, specialized ligands are key. RuPhos is a highly effective ligand for coupling secondary amines.[8]

  • Base: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine (or the N-H of the Pd-amine complex), which is a crucial step in the catalytic cycle.[5][8] Weaker bases are generally insufficient for this transformation.

  • Inert Conditions: The active Pd(0) catalyst and the strong base are sensitive to oxygen and moisture. Therefore, maintaining strictly anhydrous and inert conditions is critical for achieving high yields.

Part 4: Sonogashira, Heck, and Stille Couplings

Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings further expand the synthetic utility of this compound.

Sonogashira Coupling (C-C sp Bond Formation)

This reaction couples terminal alkynes with aryl halides, providing a direct route to arylethynyl structures. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[20][21]

Typical Conditions:

  • Catalyst: PdCl₂(PPh₃)₂, CuI (co-catalyst)

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Temperature: Room temperature to 60 °C

Heck Reaction (C-C sp² Bond Formation)

The Heck reaction forms a C-C bond between an aryl halide and an alkene.[22] It is a powerful method for vinylation of aryl systems.

Typical Conditions:

  • Catalyst: Pd(OAc)₂

  • Ligand: P(o-tol)₃ or a biarylphosphine like XPhos

  • Base: A weak inorganic base like Na₂CO₃ or an organic base like Et₃N

  • Solvent: DMF or Acetonitrile

  • Temperature: 80-140 °C

Stille Coupling (C-C sp² Bond Formation)

The Stille coupling involves the reaction of an organostannane with an aryl halide.[23] While effective, the toxicity of tin reagents has led to its partial replacement by the Suzuki reaction.[23][24]

Typical Conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂

  • Solvent: Toluene, THF, or DMF

  • Additives: LiCl is often added to facilitate the transmetalation step.

  • Temperature: 80-110 °C

Part 5: Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degradation by O₂).2. Insufficiently strong base.3. Low reaction temperature/time.1. Ensure rigorous inert atmosphere techniques.2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaOtBu).3. Increase temperature or extend reaction time.
Formation of Homocoupled Product 1. (Suzuki) Boronic acid degradation.2. (Sonogashira) Glaser coupling side reaction.1. Use fresh boronic acid; ensure base is not excessively strong.2. Run the reaction under strict anaerobic conditions; consider a copper-free Sonogashira protocol.
Formation of Debrominated Product 1. Presence of water or other protic sources.2. Side reaction pathway (β-hydride elimination).1. Use anhydrous solvents and reagents.2. Choose a ligand that promotes reductive elimination over side reactions (e.g., bulky biarylphosphines).
Difficulty in Purification Product has similar polarity to starting material or byproducts.Optimize the chromatographic conditions (try different solvent systems or use a gradient elution). Consider recrystallization if the product is a solid.

References

Application Notes and Protocols for the Biological Screening of 7-Bromo-4-methoxy-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Pharmacophore

The 1H-indazole core is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] This "privileged scaffold" is capable of forming key interactions, particularly hydrogen bonds, within the ATP-binding pocket of protein kinases, making it a cornerstone in the design of kinase inhibitors.[2] Several FDA-approved drugs, such as the anticancer agents axitinib and pazopanib, feature the indazole moiety, highlighting its clinical significance.[3][4]

The specific derivative, 7-Bromo-4-methoxy-1H-indazole, presents a unique substitution pattern that can be exploited for developing novel therapeutics. The bromine atom at the 7-position can serve as a handle for further chemical modifications, while the methoxy group at the 4-position can influence solubility and interactions with target proteins. While the biological targets of this specific scaffold are not extensively documented in public literature, its structural similarity to known kinase and bromodomain inhibitors makes these protein families high-priority targets for investigation.

This guide provides a comprehensive framework for the biological screening of this compound derivatives. It is designed for researchers in drug discovery and chemical biology, offering detailed protocols for a rational, multi-tiered screening cascade—from initial biochemical assays to cellular target engagement and functional analysis.

Part 1: Initial Screening Strategy - A Hierarchical Approach

A robust screening cascade is essential for identifying and validating the biological activity of novel compounds. We propose a hierarchical approach that begins with broad, high-throughput biochemical screening to identify initial "hits," followed by more complex cell-based assays to confirm on-target activity and functional cellular effects.

Screening_Workflow p1 Biochemical Kinase Assay (e.g., ADP-Glo™) c1 Cellular Target Engagement (e.g., NanoBRET™) p1->c1 Hit Confirmation p2 BRD4 Binding Assay (e.g., AlphaScreen®) p2->c1 Hit Confirmation c2 Target Phosphorylation Assay (Western Blot) c1->c2 f2 Downstream Biomarker Analysis (e.g., c-Myc levels for BRD4) c1->f2 Functional Effect f1 Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) c2->f1 Functional Effect

Caption: A hierarchical workflow for screening this compound derivatives.

Part 2: Biochemical Screening Protocols

The initial step is to determine if the synthesized derivatives can inhibit the activity of purified enzymes in a cell-free system. This provides a clean measure of direct target interaction.

Application Note: High-Throughput Kinase Inhibition Screening

Principle: Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate. The universal product of this reaction is ADP. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction.[5][6] A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase. This assay is highly sensitive, compatible with high-throughput screening (HTS), and can be used for a wide range of kinases.[5]

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Recombinant human kinases of interest (e.g., VEGFR2, FGFR1, Src)

  • Kinase-specific substrate peptides

  • This compound derivatives (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the indazole derivatives in DMSO. Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibition" control.

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer. The final concentration of ATP should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.

    • Add 5 µL of the 2X kinase/substrate master mix to each well of the assay plate containing the pre-spotted compounds.

    • Initiate the kinase reaction by adding 5 µL of 2X ATP solution to each well.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate at room temperature for 40 minutes.[7]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the luciferase and luciferin needed for the light-generating reaction.[6]

    • Incubate at room temperature for 30-60 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each active compound.

ParameterDescriptionTypical Value
IC50 The concentration of an inhibitor where the response is reduced by half.Varies (nM to µM)
Z'-factor A statistical measure of assay quality.> 0.5
S/B Signal-to-background ratio.> 10
Application Note: BRD4 Bromodomain Inhibition Screening

Principle: Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, are epigenetic readers that bind to acetylated lysine residues on histones. This interaction is crucial for the transcription of key oncogenes like c-Myc. The BRD4 (BD1) Inhibitor Screening Assay Kit often utilizes AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology to measure the binding of the BRD4 bromodomain to an acetylated histone peptide.[8][9] Inhibitors will disrupt this interaction, leading to a decrease in the AlphaLISA® signal.

Protocol: BRD4 (BD1) AlphaLISA® Assay

Materials:

  • BRD4 (BD1) Inhibitor Screening Assay Kit (e.g., BPS Bioscience, Cat #32514)

  • This compound derivatives (in 100% DMSO)

  • AlphaScreen®-compatible 384-well plates

  • AlphaScreen®-capable plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as described in the kit manual.[10] This will include the GST-tagged BRD4 (BD1) protein, a biotinylated acetylated histone ligand, and assay buffers.

  • Reaction Setup:

    • Add 2.5 µL of the inhibitor solution or inhibitor buffer (for controls) to the appropriate wells.

    • Add 2.5 µL of the master mix containing the biotinylated ligand.

    • Initiate the reaction by adding 2.5 µL of diluted BRD4 (BD1) protein.

    • Incubate at room temperature for 30 minutes.[10]

  • Detection:

    • Add 10 µL of diluted GSH Acceptor beads to each well and incubate for 30 minutes at room temperature, protected from light.[10]

    • Add 10 µL of diluted Streptavidin-Donor beads to each well and incubate for 15-30 minutes at room temperature, protected from light.[10]

  • Data Acquisition: Read the Alpha-counts on a compatible plate reader.

Part 3: Cellular Screening Protocols

Positive hits from biochemical screens must be validated in a cellular context to assess cell permeability, target engagement in a physiological environment, and functional effects.

Application Note: Quantifying Intracellular Target Engagement

Principle: The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies the binding of test compounds to a specific protein target.[11] The target protein is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the target protein is then added (the energy acceptor). When the tracer binds to the NanoLuc®-fusion protein, Bioluminescence Resonance Energy Transfer (BRET) occurs. A test compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[4]

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Target-NLuc Target Protein-NanoLuc® Tracer Fluorescent Tracer Target-NLuc->Tracer Binding Light_460 Light (460 nm) Target-NLuc->Light_460 BRET BRET Signal (618 nm) Tracer->BRET Substrate Substrate Substrate->Target-NLuc Light_460->Tracer Energy Transfer Target-NLuc_2 Target Protein-NanoLuc® Light_460_2 Light (460 nm) Target-NLuc_2->Light_460_2 Inhibitor Indazole Derivative Target-NLuc_2->Inhibitor Binding Tracer_2 Fluorescent Tracer Substrate_2 Substrate Substrate_2->Target-NLuc_2 No_BRET No BRET Signal Light_460_2->No_BRET

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA for expressing the target kinase-NanoLuc® fusion protein

  • FuGENE® HD Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ tracer specific for the kinase family of interest

  • NanoBRET™ Nano-Glo® Substrate

  • White, non-binding surface 96-well plates

Procedure:

  • Cell Transfection:

    • Prepare a DNA-transfection reagent complex by mixing the target-NanoLuc® plasmid DNA with FuGENE® HD in Opti-MEM™.[12]

    • Add the complex to a suspension of HEK293 cells and seed into a cell culture flask.

    • Incubate for 24 hours to allow for expression of the fusion protein.[4]

  • Assay Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM™. Adjust the cell density to 2 x 10^5 cells/mL.[4]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the indazole derivatives in Opti-MEM™.

    • In a new 96-well plate, add the diluted compounds.

    • Prepare a cell suspension containing the NanoBRET™ tracer at the recommended final concentration.

    • Dispense the cell/tracer suspension into the wells containing the compounds.[4]

    • Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.[4]

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate solution according to the manufacturer's protocol.

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer capable of dual-filtered luminescence measurement (e.g., Donor emission at 450 nm and Acceptor emission at 610 nm).[12]

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the BRET ratios to the vehicle control.

  • Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50.

Application Note: Assessing Downstream Target Inhibition

Principle: Active kinase inhibitors should decrease the phosphorylation of their downstream substrates within the cell. Western blotting is a robust method to qualitatively or semi-quantitatively measure changes in the phosphorylation state of a specific protein.[13] Cells are treated with the inhibitor, lysed, and the proteins are separated by size via SDS-PAGE. Phospho-specific antibodies are then used to detect the level of the phosphorylated target protein.[14]

Protocol: Cellular Phosphorylation Assay by Western Blot

Materials:

  • Cancer cell line known to have active signaling through the target kinase.

  • Complete cell culture medium.

  • Indazole derivatives.

  • Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[15]

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and Western blot transfer system.

  • PVDF membrane.

  • Blocking buffer (5% BSA in TBST is recommended for phospho-proteins).

  • Primary antibodies (phospho-specific for the target substrate and an antibody for the total protein as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with various concentrations of the indazole derivative for a specified time (e.g., 2 hours). Include a vehicle (DMSO) control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.[1]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[14]

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

    • Wash the membrane again and apply the ECL substrate.

  • Detection: Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH) to confirm equal protein loading.

Data Analysis:

  • Quantify the band intensity for the phosphorylated protein and the total protein using densitometry software.

  • Normalize the phospho-protein signal to the total protein signal for each sample.

  • A reduction in the normalized phospho-protein signal in treated samples compared to the control indicates successful target inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel targeted therapeutics, particularly kinase and bromodomain inhibitors. The screening cascade outlined in this guide provides a systematic and robust approach to identify and characterize the biological activity of derivatives based on this core structure. By progressing from high-throughput biochemical assays to more physiologically relevant cell-based assays, researchers can efficiently identify lead compounds, confirm their mechanism of action, and gather the critical data needed to advance their drug discovery programs.

References

Protocol for cyclization reaction to form the indazole ring.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Cyclization Reaction for Indazole Ring Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including anti-cancer agents like Niraparib and Pazopanib.[1][2] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse biological activities, making the development of efficient and versatile synthetic protocols a cornerstone of drug discovery.[3][4] This technical guide provides an in-depth exploration of key cyclization strategies for constructing the indazole ring. We move beyond simple procedural lists to offer a causal analysis of experimental choices, grounded in mechanistic principles. This document details classical and modern synthetic methodologies, complete with step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in the rational design and synthesis of novel indazole derivatives.

The Strategic Importance of Indazole Synthesis

The indazole core exists in two primary stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being generally more thermodynamically stable.[1][5] The specific substitution pattern and the position of the nitrogen atom are critical determinants of a molecule's pharmacological profile. Consequently, synthetic strategies are often chosen based on their ability to control regioselectivity and provide access to specific isomers. Synthetic approaches can be broadly categorized into two classes:

  • Type A: N-N Bond Formation: These methods construct the pyrazole ring's nitrogen-nitrogen bond during the key cyclization step.

  • Type B: Cyclization of Precursors with an Existing N-N Bond: These strategies involve forming a C-N or C-C bond to close the ring, starting from a hydrazine or hydrazone derivative.

This guide will explore prominent examples from both categories, highlighting their mechanistic underpinnings and practical applications.

Classical Protocols for Indazole Synthesis

These foundational methods have long been the bedrock of indazole chemistry and continue to be relevant for their reliability and use of accessible starting materials.

The Jacobson Indazole Synthesis

A classic example of Type A synthesis, the Jacobson method involves the cyclization of N-nitroso derivatives of N-acyl-o-toluidines.[6] The reaction proceeds through an intramolecular azo coupling mechanism.

Mechanistic Insight: The key to the Jacobson synthesis is the in-situ generation of a diazonium-like intermediate. The N-nitroso group, formed by treating the N-acetyl-o-toluidine with a nitrosating agent (e.g., NaNO₂ in acid), rearranges. This rearrangement allows the activated methyl group to undergo deprotonation and subsequent cyclization onto the terminal nitrogen of the azo group, followed by aromatization to yield the 1H-indazole.[6][7] The use of an acyl protecting group on the aniline nitrogen is crucial for directing the nitrosation and facilitating the subsequent rearrangement.

Jacobson_Mechanism Start N-Acetyl-o-toluidine Nitroso N-Nitroso Intermediate Start->Nitroso NaNO₂, H⁺ Rearrange Rearrangement & Azo Intermediate Nitroso->Rearrange Tautomerization Cyclize Intramolecular Cyclization Rearrange->Cyclize Deprotonation Product 1H-Indazole Cyclize->Product Aromatization

Caption: The Jacobson Indazole Synthesis Pathway.

Experimental Protocol: Jacobson Synthesis of 1H-Indazole [5][6]

  • Nitrosation: Dissolve N-acetyl-o-toluidine (1 equivalent) in a mixture of acetic acid and acetic anhydride. Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C. The reaction is exothermic and requires careful control. The nitrosating agent, nitrous acid, is generated in situ.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours until TLC or LC/MS analysis indicates the complete consumption of the starting material.

  • Cyclization & Work-up: Allow the reaction mixture to warm to room temperature and then heat gently on a steam bath until gas evolution (N₂) ceases. This thermal step drives the cyclization and aromatization.

  • Cool the solution and pour it into a beaker of ice water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize excess acid, then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1H-indazole.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a versatile N-N bond-forming heterocyclization that can proceed under either acidic or basic conditions to produce 2H-indazoles.[8][9] It typically starts from o-nitrobenzylamines or involves the in-situ generation of an o-nitrosobenzaldehyde intermediate.[10][11]

Mechanistic Insight: The reaction hinges on the formation of a pivotal o-nitrosobenzylidine imine intermediate.

  • Under basic conditions: A base deprotonates the carbon adjacent to the amine in an N-substituted 2-nitrobenzylamine.[9] This carbanion then attacks the nitro group, initiating a cascade that leads to the cyclized product after dehydration and rearrangement.[9]

  • Under acidic conditions: An o-nitrosobenzaldehyde condenses with a primary amine to form the key imine intermediate. A subsequent concerted N-N bond-forming heterocyclization occurs to yield the 2H-indazole.[8] This acid-catalyzed pathway has proven particularly effective for synthesizing N-aryl 2H-indazoles, which are often challenging to access under basic conditions.[12]

Davis_Beirut_Workflow cluster_acid Acidic Conditions cluster_base Basic Conditions A_Start1 o-Nitrosobenzaldehyde A_Imine o-Nitrosobenzylidine Imine Intermediate A_Start1->A_Imine A_Start2 Primary Amine (R-NH₂) A_Start2->A_Imine H⁺ cat. A_Product 2H-Indazole A_Imine->A_Product Cyclization B_Start N-Substituted 2-Nitrobenzylamine B_Carbanion Carbanion Intermediate B_Start->B_Carbanion Base (e.g., NaOH) B_Product 3-Alkoxy-2H-Indazole B_Carbanion->B_Product Intramolecular Attack & Rearrangement

Caption: Acidic vs. Basic Pathways in the Davis-Beirut Reaction.

Experimental Protocol: Acid-Catalyzed Davis-Beirut Synthesis of a 2-Aryl-2H-Indazole [8][12]

  • Reactant Preparation: In a suitable flask, dissolve o-nitrosobenzaldehyde (1 equivalent) and the desired primary aniline (1.1 equivalents) in a protic solvent such as isopropanol (iPrOH). The choice of solvent is critical; alcohols can participate in the reaction under certain conditions, but here it primarily serves as the medium.

  • Catalysis: Add a catalytic amount of a Brønsted acid, such as acetic acid or p-toluenesulfonic acid (0.1 equivalents). The acid catalyzes the formation of the imine intermediate.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC/MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude material via flash column chromatography (silica gel) using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure 2-aryl-2H-indazole product.

Modern Protocols for Indazole Synthesis

Recent advancements have focused on developing milder, more efficient, and more versatile methods, often employing transition-metal catalysis or novel bond-forming strategies.

Transition-Metal-Catalyzed Cyclization

Copper and palladium catalysts are widely used to facilitate the formation of C-N and N-N bonds, enabling access to a broad range of substituted indazoles under relatively mild conditions.[13][14][15] A common and powerful strategy is the copper-catalyzed three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide.[16][17]

Mechanistic Insight: This one-pot synthesis is a testament to the efficiency of modern catalysis. The reaction likely proceeds through an initial copper-catalyzed reaction between the 2-bromobenzaldehyde and sodium azide to form a 2-azidobenzaldehyde. This is followed by condensation with the primary amine to form an azido-imine. The final key step is an intramolecular cyclization with loss of dinitrogen, a process also mediated by the copper catalyst, to form the indazole ring. The catalyst plays a crucial role in activating the aryl halide and facilitating the key bond-forming steps.[16]

Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles [17]

  • Reaction Setup: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 10 mol%), a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%), the 2-bromobenzaldehyde derivative (1.0 equivalent), the primary amine (1.2 equivalents), and sodium azide (NaN₃, 1.5 equivalents). Caution: Sodium azide is highly toxic and potentially explosive.

  • Solvent and Atmosphere: Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen). Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the tube and heat the reaction mixture in an oil bath at 120 °C for 12-24 hours. The high temperature is necessary to drive the multiple steps of the cascade reaction.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-2H-indazole.

N-N Bond-Forming Oxidative Cyclization

A more recent and innovative approach involves the oxidative cyclization of readily available 2-aminomethyl-phenylamines.[18][19] This method provides selective access to all three tautomeric forms of indazoles and avoids the use of harsh reducing agents or pre-functionalized starting materials.

Mechanistic Insight: The proposed mechanism involves the selective oxidation of the more nucleophilic anilinic nitrogen to a nitroso intermediate using an oxidant system like hydrogen peroxide with a molybdate catalyst.[18] This is followed by a nucleophilic attack of the pendant primary amine onto the newly formed nitroso group. The resulting intermediate then undergoes cyclization and dehydration to furnish the indazole ring. The regioselectivity (1H vs. 2H) and the formation of 3H-indazoles can be controlled by the substitution pattern on the starting material.[18][19]

Oxidative_Cyclization Start 2-Aminomethyl- phenylamine Nitroso Anilinic Nitroso Intermediate Start->Nitroso H₂O₂, (NH₄)₂MoO₄ Attack Nucleophilic Attack Nitroso->Attack Intramolecular Cyclized Cyclized Intermediate Attack->Cyclized Ring Closure Product Indazole (1H, 2H, or 3H) Cyclized->Product Dehydration

Caption: Proposed Mechanism for Oxidative Indazole Synthesis.

Experimental Protocol: Oxidative Cyclization to Form a 2-Substituted-2H-Indazole [18]

  • Reaction Setup: Dissolve the 2-aminomethyl-phenylamine substrate (1.0 equivalent) in methanol (MeOH) and cool the solution to 0 °C.

  • Reagent Addition: Add ammonium molybdate ((NH₄)₂MoO₄, 1.0 equivalent) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 10.0 equivalents). The reaction can be exothermic; maintain cooling during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-24 hours. Monitor completion by HPLC/MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench the excess peroxide by adding a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

  • Work-up: Dilute the mixture with water and neutralize with a saturated aqueous NaHCO₃ solution. Extract the product with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using preparative chromatography to obtain the pure indazole.

Comparative Summary of Synthetic Protocols

The choice of a synthetic route depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and tolerance to functional groups.

Method Typical Starting Materials Key Reagents Tautomer Formed Advantages Limitations
Jacobson Synthesis N-Acyl-o-toluidinesNaNO₂, Acid1H-IndazoleUses simple starting materials; reliable classical method.Requires nitrosating agents; can have moderate yields.[6]
Davis-Beirut Reaction o-Nitrobenzylamines, o-NitrosobenzaldehydesAcid or Base2H-IndazoleVersatile (acid/base); redox-neutral.[10][11]Substrate scope can be limited; N-aryl products challenging under basic conditions.[12]
Cu-Catalyzed 3-Component 2-Bromobenzaldehydes, AminesCuI, NaN₃2H-IndazoleOne-pot efficiency; broad functional group tolerance.[17]Requires transition metal catalyst; use of toxic sodium azide.[16]
Oxidative Cyclization 2-Aminomethyl-phenylaminesH₂O₂, Molybdate catalyst1H, 2H, or 3HMild conditions; access to all tautomers; avoids harsh reagents.[18][19]Requires specific starting material architecture; oxidant-sensitive groups may be incompatible.

Conclusion

The synthesis of the indazole ring is a rich and evolving field. While classical methods like the Jacobson and Davis-Beirut reactions offer robust and time-tested routes, modern transition-metal-catalyzed and oxidative strategies provide milder conditions, enhanced efficiency, and broader substrate scope. Understanding the mechanistic rationale behind each protocol is paramount for troubleshooting, optimization, and the strategic design of synthetic routes toward novel, pharmacologically relevant indazole derivatives. This guide serves as a foundational resource for researchers aiming to harness these powerful cyclization reactions in their drug discovery and development endeavors.

References

Troubleshooting & Optimization

Improving the yield of 7-Bromo-4-methoxy-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the complex challenges in heterocyclic synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. This guide is structured to provide just that for researchers focused on the synthesis of 7-Bromo-4-methoxy-1H-indazole, a key intermediate in medicinal chemistry. As a Senior Application Scientist, my goal is to translate established protocols and chemical principles into a practical troubleshooting resource to help you navigate the common pitfalls of this synthesis and systematically improve your yield and purity.

This support center is divided into two main sections:

  • A Detailed Troubleshooting Guide: This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

  • Frequently Asked Questions (FAQs): This part covers broader conceptual and procedural questions related to the synthesis.

Let's begin by visualizing the general synthetic landscape.

G cluster_0 Strategy 1: Late-Stage Bromination cluster_1 Strategy 2: Early-Stage Bromination (Recommended) Start1 4-Methoxy-1H-indazole Step1 Bromination (e.g., NBS, Br2) Start1->Step1 Product1 Mixture of Isomers (7-Bromo, 3-Bromo, etc.) Step1->Product1 Purification1 Difficult Chromatography Product1->Purification1 Final1 Low Yield of This compound Purification1->Final1 Start2 Substituted Aniline Precursor (e.g., 2-Bromo-5-methoxyaniline) Step2 Diazotization & Cyclization Start2->Step2 Product2 Regioselective Formation of This compound Step2->Product2 Purification2 Standard Purification (Recrystallization/Chromatography) Product2->Purification2 Final2 Improved Yield of Target Isomer Purification2->Final2

Caption: Comparison of Synthetic Strategies for this compound.

Troubleshooting Guide: Navigating Common Synthesis Issues

Problem 1: My yield is consistently low or I'm getting no product.

Answer: Low yield is a multifaceted problem that can originate from issues with starting materials, reaction conditions, or the workup process. Let's break down the potential causes systematically.

  • Cause A: Poor Quality of Starting Material (4-Methoxy-1H-indazole)

    • The "Why": The synthesis of the indazole core itself can be complex, often involving steps like diazotization and cyclization from aniline precursors.[1] Impurities from this initial synthesis (e.g., unreacted anilines, side-products) can interfere with the subsequent bromination step.

    • Solution:

      • Verify Purity: Always verify the purity of your starting 4-Methoxy-1H-indazole using NMR and LC-MS before starting the bromination.

      • Purify if Necessary: If impurities are detected, purify the starting material by recrystallization or column chromatography.

  • Cause B: Suboptimal Bromination Conditions

    • The "Why": Electrophilic aromatic substitution on the indazole ring is highly sensitive to reaction parameters. Incorrect temperature, solvent, or reaction time can lead to incomplete conversion or product degradation.

    • Solution:

      • Temperature Control: Maintain a low temperature (typically 0 °C to -10 °C) during the addition of the brominating agent (e.g., N-Bromosuccinimide - NBS).[2] Electrophilic bromination is exothermic, and low temperatures help control the reaction rate and improve selectivity.[3]

      • Slow Reagent Addition: Add the brominating agent portion-wise or as a solution via a syringe pump. This maintains a low concentration of the electrophile, minimizing side reactions.[3]

      • Monitor Progress: Track the reaction using Thin Layer Chromatography (TLC). If you see significant starting material remaining after several hours, consider allowing the reaction to slowly warm to room temperature.

  • Cause C: Product Loss During Workup and Purification

    • The "Why": The product, this compound, has both a weakly basic nitrogen and a potentially acidic N-H proton. It can be lost during aqueous extractions if the pH is not carefully controlled.

    • Solution:

      • Neutral Extraction: Perform aqueous extractions under neutral or slightly basic conditions (e.g., using a saturated sodium bicarbonate solution).

      • Back-Extraction: After separating the organic layer, consider re-extracting the aqueous layer with your organic solvent (e.g., Ethyl Acetate, Dichloromethane) multiple times to recover any dissolved product.[2][4]

      • Careful Concentration: Avoid overheating during solvent removal on a rotary evaporator, as indazoles can be thermally sensitive.

Problem 2: My main product is an incorrect isomer, not the desired 7-bromo product.

Answer: This is the most critical challenge in this synthesis. The formation of undesired regioisomers (like 3-bromo, 5-bromo, or di-bromo species) is common and stems from the directing effects of the substituents on the indazole ring.

  • The "Why": The indazole ring system has complex electronics. The fused benzene ring is activated by the methoxy group at C4 and the pyrazole ring. However, direct bromination is often unselective. The C3 position can be particularly reactive.[5][6] Furthermore, attempts to directly brominate similar indazole systems have been shown to yield undesired regioisomers as the major product.[7][8]

  • Solution: Change Your Synthetic Strategy

    • The Principle: The most reliable method to ensure correct regiochemistry is to install the bromine atom on the aniline precursor before forming the indazole ring. This locks the bromine into the correct position. This strategy has been successfully used to synthesize the analogous 7-bromo-4-chloro-1H-indazol-3-amine.[7][9][10]

    • Recommended Workflow:

      • Start with a Pre-brominated Precursor: Begin with a commercially available or synthesized precursor like 2-bromo-5-methoxyaniline or 2-bromo-4-methoxy-6-methylaniline.[2]

      • Form the Indazole Ring: Subject this precursor to diazotization (using sodium nitrite in acid) followed by an intramolecular cyclization reaction to form the indazole ring.[1][2] This ensures the bromine is unequivocally at the C7 position.

G Start Low Yield or Wrong Isomer CheckTLC Analyze Reaction Mixture by TLC/LC-MS Start->CheckTLC SM_Present Significant Starting Material Remains CheckTLC->SM_Present Incomplete Conversion Isomers_Present Multiple Products (Isomers Detected) CheckTLC->Isomers_Present Poor Regioselectivity NoProduct No Product or Degradation CheckTLC->NoProduct Failed Reaction Optimize Optimize Bromination: • Increase reaction time/temp • Check reagent stoichiometry SM_Present->Optimize ChangeStrategy Adopt 'Early-Stage Bromination' Strategy: 1. Brominate aniline precursor first 2. Perform cyclization Isomers_Present->ChangeStrategy Purify Purification Issues: • Optimize chromatography • Check workup pH NoProduct->Purify

Caption: Troubleshooting Decision Tree for this compound Synthesis.

Frequently Asked Questions (FAQs)

Q1: Which brominating agent is better, N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)?

A1: For laboratory-scale synthesis, NBS is strongly recommended . It is a solid that is much easier and safer to handle than highly corrosive and volatile liquid bromine. Mechanistically, it provides a low equilibrium concentration of Br₂, which helps to control the reaction rate and reduce the formation of over-brominated side products.[3] While Br₂ can be used, it often requires more stringent reaction control (e.g., use in a non-polar solvent like chloroform at low temperatures) and poses greater safety risks.[2]

Q2: How does the choice of solvent affect the bromination reaction?

A2: The solvent plays a critical role in modulating the reactivity of the brominating agent and the substrate.

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These are commonly used but can sometimes accelerate the reaction to a point where selectivity is lost.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): These less polar solvents can slow the reaction down, which often leads to better regioselectivity.[3]

  • Acids (e.g., Sulfuric Acid): In some specialized cases, strong acids are used as the solvent. This can dramatically alter the electronic properties of the substrate but can also lead to degradation. A procedure for a similar molecule used concentrated H₂SO₄ with NBS, demonstrating success on a gram scale.[9]

A comparison of potential conditions is summarized below.

Brominating AgentSolventTemperatureExpected OutcomeReference Insight
NBSAcetonitrile0 °C to RTGood starting point for controlled bromination.Widely used for regioselective bromination.[6]
NBSH₂SO₄25 °CPotentially high regioselectivity but harsh conditions.Proven effective for a similar 7-bromo-indazole synthesis.[9]
Br₂Chloroform0 °CEffective but potentially less selective; safety hazard.A classic method for brominating aniline precursors.[2]

Q3: What is the best method for purifying the final product?

A3: The optimal purification method depends on the scale and impurity profile of your crude product.

  • Recrystallization: If the crude product is of relatively high purity (>85-90%), recrystallization is the most efficient and scalable method. A solvent system like Ethyl Acetate/Hexanes or Ethanol/Water would be a good starting point.

  • Silica Gel Column Chromatography: This is the most versatile method for separating the desired 7-bromo isomer from other regioisomers and impurities. A typical eluent system would be a gradient of Ethyl Acetate in Hexanes.[11]

Q4: Can I protect the N-H of the indazole before bromination to improve selectivity?

A4: Yes, N-protection is a valid strategy. Protecting the N1-position with a group like Boc (tert-butyloxycarbonyl) or THP (tetrahydropyranyl) can alter the electronic distribution and sterically hinder certain positions, potentially improving regioselectivity for bromination on the benzene ring. However, this adds two steps to your synthesis (protection and deprotection), which will lower the overall yield. Given the high success rate of the "early-stage bromination" strategy (brominating the aniline first), that route is generally more efficient.[6]

Experimental Protocol: Recommended Synthesis via Early-Stage Bromination

This protocol is a synthesized procedure based on established methods for analogous compounds.[1][2]

Step 1: Synthesis of 2-bromo-4-methoxy-6-methylaniline

  • In a flask protected from light, dissolve 4-methoxy-2-methylaniline (1.0 eq) in a suitable solvent like chloroform or dichloromethane at 0 °C.

  • Slowly add a solution of Bromine (Br₂) (1.0 eq) in the same solvent dropwise over 1-2 hours, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 3 hours, monitoring the disappearance of the starting material by TLC.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the brominated aniline. Purify by column chromatography if necessary.

Step 2: Diazotization and Cyclization to this compound

  • Suspend the 2-bromo-4-methoxy-6-methylaniline (1.0 eq) in a mixture of acetic acid and water.

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours or until cyclization is complete (monitor by TLC/LC-MS).

  • Pour the reaction mixture into ice water and neutralize carefully with a base (e.g., solid sodium bicarbonate or aqueous NaOH).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (Hexanes/Ethyl Acetate) or recrystallization to obtain pure this compound.

References

Technical Support Center: Purification of Crude 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 7-Bromo-4-methoxy-1H-indazole. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and field-proven insights to ensure you achieve the desired purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. However, several classes of impurities are common:

  • Unreacted Starting Materials: The presence of the precursor, 4-methoxy-1H-indazole, indicates an incomplete bromination reaction.

  • Regioisomers: During the electrophilic bromination of the indazole ring, bromine can add to other positions. While the 7-position is often targeted under specific conditions, the formation of other isomers (e.g., 5-bromo or 3-bromo-4-methoxy-1H-indazole) can occur.[1] The directing effects of the existing methoxy group and the reaction conditions (pH, solvent) heavily influence this isomeric ratio.[1]

  • Over-brominated Byproducts: The use of excess brominating agent or prolonged reaction times can lead to the formation of di-brominated indazole species.[2]

  • Residual Reagents and Solvents: Trace amounts of the brominating agent (e.g., N-Bromosuccinimide) or reaction solvents (e.g., acetic acid, chloroform) are common impurities that need to be removed.[1][2]

  • Degradation Products: Indazoles can be sensitive to strong acidic or basic conditions and prolonged exposure to light, which may lead to decomposition.

Q2: What is the most effective initial purification strategy for a newly synthesized crude batch?

A2: For a first-pass purification, recrystallization is often the most efficient and scalable method. It is particularly effective at removing major impurities that have significantly different solubility profiles from the desired product. If the crude material is highly impure or contains regioisomers with similar polarities, silica gel column chromatography will be necessary for effective separation.[1][2] A logical approach is to first attempt recrystallization and then subject the resulting material to chromatography if the purity is still insufficient.

Q3: How can I reliably assess the purity of my this compound at each stage?

A3: A multi-faceted approach to purity analysis is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and assessing the complexity of the crude mixture. It is also used to identify the optimal solvent system for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structural identity and regiochemistry of the final product. The absence of signals corresponding to starting materials or regioisomers is a strong indicator of purity. Integration of residual solvent peaks against product peaks can quantify their presence.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative assessment of purity by separating the main component from trace impurities. An optimized HPLC method is the gold standard for determining final purity percentages.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting range suggests the presence of impurities. The melting point for the related compound 7-Bromo-1H-indazole is 126-130 °C, which can serve as a reference point.[3]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification process in a problem-cause-solution format.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Recrystallization 1. Solvent Choice: The chosen solvent may be too good, keeping a significant portion of the product dissolved even at low temperatures.[4]2. Excessive Solvent: Using too much solvent to dissolve the crude material will result in poor recovery upon cooling.[4]3. Premature Crystallization: Crystals forming in the funnel during hot filtration lead to product loss.1. Optimize the Solvent System: Test a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent while hot and add the "poor" solvent dropwise until turbidity appears, then redissolve with a minimal amount of the good solvent.2. Minimize Solvent Volume: Add hot solvent portion-wise only until the solid just dissolves.[4]3. Prevent Premature Cooling: Use a pre-heated funnel and filter the hot solution as quickly as possible.
Product Fails to Crystallize (Oils Out) 1. High Impurity Load: The presence of significant impurities can inhibit lattice formation.2. Rapid Cooling: Cooling the solution too quickly can favor oiling over crystallization.3. Supersaturation: The solution is highly supersaturated, preventing nucleation.1. Pre-purification: First, attempt to purify the oil via column chromatography to remove the bulk of impurities, then recrystallize the resulting solid.2. Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or ice bath.3. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface or add a seed crystal from a previous pure batch.
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: The eluent polarity may be too high (all compounds elute together) or too low (compounds remain on the baseline).2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel.3. Co-eluting Isomers: Regioisomers often have very similar polarities, making separation difficult.[1]1. Optimize Eluent: Use TLC to find a solvent system that gives the desired product an Rf value of ~0.3-0.4 and good separation from impurities.2. Reduce Load: Use a mass ratio of at least 50:1 (silica:crude material). For difficult separations, increase this to 100:1 or more.3. Use a Gradient: Start with a low polarity eluent and gradually increase the polarity (e.g., start with 5% ethyl acetate in hexanes and slowly increase to 20%). This can improve the resolution between closely eluting spots.
Final Product is Colored (e.g., Yellow or Brown) 1. Chromophoric Impurities: Trace impurities with high extinction coefficients can impart color even at low concentrations.2. Oxidation/Decomposition: The compound may have partially decomposed during purification, especially if heated for extended periods.1. Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then hot-filter through a pad of Celite to remove the charcoal and adsorbed impurities.2. Minimize Heat Exposure: Use the minimum time necessary at elevated temperatures during dissolution and solvent evaporation. Store the final product under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Section 3: Visual Workflows & Data Presentation

Purification Strategy Decision Workflow

This diagram outlines a logical path for purifying crude this compound.

Purification_Decision_Tree Crude Crude this compound TLC_Analysis Initial Purity Assessment (TLC) Crude->TLC_Analysis One_Spot Relatively Clean (One major spot, minor baseline/solvent front) TLC_Analysis->One_Spot  Clean Multiple_Spots Complex Mixture (Multiple spots, streaking) TLC_Analysis->Multiple_Spots Impure   Recrystallization Recrystallization / Trituration One_Spot->Recrystallization Column Column Chromatography Multiple_Spots->Column Purity_Check_1 Assess Purity (TLC, NMR) Recrystallization->Purity_Check_1 Purity_Check_2 Assess Purity (TLC, NMR) Column->Purity_Check_2 Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Sufficient Repurify Purity Insufficient Purity_Check_1->Repurify Insufficient Purity_Check_2->Pure_Product Sufficient Repurify->Column

Caption: Decision tree for selecting a purification method.

Standard Silica Gel Chromatography Workflow

This diagram illustrates the key steps in performing column chromatography.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Select_Eluent 1. Select Eluent via TLC Prepare_Slurry 2. Prepare Silica Slurry Select_Eluent->Prepare_Slurry Pack_Column 3. Pack Column Prepare_Slurry->Pack_Column Load_Sample 4. Load Sample (Dry or Wet Loading) Pack_Column->Load_Sample Elute 5. Elute Column (Isocratic or Gradient) Load_Sample->Elute Collect 6. Collect Fractions Elute->Collect Analyze_Fractions 7. Analyze Fractions via TLC Collect->Analyze_Fractions Combine 8. Combine Pure Fractions Analyze_Fractions->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final_Product Pure Product Evaporate->Final_Product

Caption: Step-by-step workflow for column chromatography.

Table 1: Recommended Solvent Systems

This table provides starting points for developing purification protocols. Optimization will be required based on the specific impurity profile.

Purification MethodRecommended Solvents / Systems (Starting Point)Rationale & Notes
Recrystallization 1. Ethanol / Water2. Ethyl Acetate / Hexanes3. Toluene1. Good for moderately polar compounds. Dissolve in hot ethanol, add water until cloudy.2. A versatile system for a wide range of polarities.3. Effective for less polar compounds; often yields high-quality crystals.
Column Chromatography Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 0-30% Ethyl Acetate in HexanesThis gradient is a standard choice for separating reaction mixtures containing aromatic heterocycles. The low initial polarity ensures that non-polar impurities elute first, while the gradual increase in polarity allows for the controlled elution of the product and more polar byproducts.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization (Ethyl Acetate/Hexanes System)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (a "good" solvent) while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, slowly add hexanes (a "poor" solvent) dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethyl acetate to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system (e.g., 5% ethyl acetate/hexanes). Monitor the elution of compounds using a UV lamp (if applicable) or by collecting fractions and analyzing them by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase to 10%, 15%, 20% ethyl acetate) to elute the compounds of interest.

  • Fraction Analysis: Spot each collected fraction on a TLC plate. Develop the plate in a solvent system that provides good separation. Visualize the spots under UV light and/or with a chemical stain (e.g., potassium permanganate).

  • Isolation: Combine the fractions that contain the pure desired product. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 3: Purification by Acid-Base Extraction

This technique exploits the basicity of the indazole nitrogen atom.

  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract it with an aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The original organic layer can be discarded or processed to recover other components.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8). The deprotonated product will precipitate out of the solution.

  • Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate) 3 times.

  • Drying and Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

Common side products in the synthesis of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions. The primary synthetic route discussed involves the bromination of 3-methoxy-2-methylaniline followed by a diazotization and intramolecular cyclization.

Question 1: My overall yield of this compound is significantly lower than expected. What are the likely causes?

Low yields can often be attributed to a combination of factors, primarily incomplete reactions and the formation of side products that consume your starting materials.

  • Inefficient Bromination: The first step, the electrophilic bromination of 3-methoxy-2-methylaniline, is critical. If this reaction is not optimized, you may be carrying forward a significant amount of unreacted starting material, which will lower your overall yield. Additionally, the formation of multiple brominated isomers will reduce the amount of the desired precursor for the subsequent cyclization.

  • Decomposition of Diazonium Salt: The intermediate diazonium salt formed during the second step is susceptible to decomposition, especially at elevated temperatures. The diazonium group can be replaced by a hydroxyl group in the presence of water, leading to the formation of a phenolic impurity and a reduction in the desired indazole product.

  • Suboptimal Cyclization Conditions: The final ring-closing step to form the indazole is sensitive to reaction conditions. If the temperature, pH, or reaction time are not optimal, the cyclization may not proceed to completion, leaving unreacted diazonium salt to decompose or form other byproducts.

Question 2: I'm observing multiple spots on my TLC plate after the bromination step that are close to my desired product spot. What could these be?

The presence of multiple spots after the bromination of 3-methoxy-2-methylaniline typically indicates the formation of isomeric and/or over-brominated side products.

  • Regioisomers of Monobromination: The methoxy and methyl groups are activating and ortho-, para-directing, while the amino group is also activating and ortho-, para-directing. This can lead to the formation of different monobrominated isomers in addition to the desired 2-bromo-5-methoxy-6-methylaniline.

  • Over-bromination: A common side reaction in the bromination of activated aromatic rings is the addition of more than one bromine atom.[1] You may be forming dibromo- or even tribromo- derivatives of 3-methoxy-2-methylaniline, which will have different polarities and appear as separate spots on your TLC. To mitigate this, consider using a milder brominating agent like N-bromosuccinimide (NBS) and carefully controlling the stoichiometry of the reagents.[2]

Question 3: My final product shows an unexpected peak in the 1H NMR spectrum, particularly in the aromatic region. What could this impurity be?

An unexpected aromatic peak in the final product's NMR spectrum often points to the presence of a regioisomeric indazole.

  • Formation of Isomeric Indazoles: While the substitution pattern of the precursor is designed to favor the formation of the 7-bromo-4-methoxy isomer, side reactions can lead to the formation of other isomers. For example, if the initial bromination yielded other regioisomers of the aniline, these could cyclize to form different bromo-methoxy-1H-indazoles. The challenge of controlling regioisomer formation is a known issue in indazole synthesis.[3] Careful purification, such as by column chromatography or recrystallization, is often necessary to isolate the desired isomer.

Question 4: My final product has a brownish or discolored appearance, even after initial purification. What might be the cause?

Discoloration in the final product often suggests the presence of trace impurities, which can include:

  • Residual Diazonium Species: Although diazonium salts are generally unstable, trace amounts or their decomposition products can persist and cause coloration.

  • Oxidation Products: Indazoles, like many nitrogen-containing heterocycles, can be susceptible to air oxidation over time, especially if exposed to light and air. Storing the compound under an inert atmosphere and in the dark can help prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of in the synthesis of this compound?

The most common side products can be categorized by the reaction step in which they are formed. A summary is provided in the table below.

Side Product CategorySpecific ExamplesFormation Step
Unreacted Starting Materials 3-methoxy-2-methylaniline, 2-bromo-5-methoxy-6-methylanilineBromination, Diazotization/Cyclization
Over-bromination Products Dibromo-3-methoxy-2-methylanilineBromination
Regioisomeric Bromination Products Other monobromo-isomers of 3-methoxy-2-methylanilineBromination
Diazonium Decomposition Products 2-bromo-5-methoxy-6-methylphenolDiazotization/Cyclization
Regioisomeric Indazoles e.g., 5-Bromo-4-methoxy-1H-indazoleDiazotization/Cyclization

Q2: How can I best control the regioselectivity of the initial bromination step?

Controlling the regioselectivity of the bromination of a substituted aniline can be challenging due to the presence of multiple activating groups. Key parameters to control include:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine (Br2) for activated systems.[2]

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the brominating agent.

  • Temperature: Running the reaction at low temperatures (e.g., 0 °C to -10 °C) can help to improve selectivity and reduce the formation of over-brominated byproducts.[2]

  • Protecting Groups: In some cases, temporarily protecting the highly activating amino group as an acetamide can help to direct the bromination to the desired position.

Q3: What is the best method for purifying the final this compound product?

Column chromatography is a highly effective method for purifying the final product and removing the common side products.

Experimental Protocol: Column Chromatography Purification
  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. Add a small amount of silica gel to the solution to create a slurry.

  • Column Packing: Pack a glass chromatography column with silica gel in a non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified this compound.

Q4: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used to confirm the structure and assess the purity of your synthesized this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure and identifying any impurities with distinct signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): An excellent technique for determining the purity of the sample and quantifying any impurities.

Visualizing the Synthetic Pathway and Side Product Formation

The following diagram illustrates the key steps in the synthesis of this compound and highlights where common side products can arise.

Synthesis_Pathway cluster_bromination Step 1: Bromination cluster_cyclization Step 2: Diazotization & Cyclization A 3-methoxy-2-methylaniline B 2-bromo-5-methoxy-6-methylaniline A->B Br2 or NBS SP1 Over-bromination (Dibromo-products) A->SP1 SP2 Regioisomeric Bromination A->SP2 C Diazonium Salt Intermediate B->C NaNO2, H+ D This compound C->D Intramolecular Cyclization SP3 Phenolic Impurity C->SP3 SP4 Regioisomeric Indazole C->SP4

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Optimizing Bromination Conditions for 4-Methoxy-1H-Indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to help you navigate the complexities of this reaction and achieve optimal results.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the bromination of 4-methoxy-1H-indazole. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.

Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted 4-methoxy-1H-indazole in my reaction mixture, even after the recommended reaction time. What are the likely causes and how can I improve the conversion?

Answer: Low conversion is a common issue that can often be resolved by systematically evaluating several reaction parameters.[1]

  • Insufficient Brominating Agent: Ensure the stoichiometry of your brominating agent is correct. For selective mono-bromination, a slight excess (1.0-1.3 equivalents) is often recommended.[2] However, if the reaction is sluggish, a modest increase in the amount of the brominating agent can be beneficial. It is crucial to monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid over-bromination.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical factor.[2] While some bromination protocols for indazoles suggest low temperatures to enhance selectivity, the activation energy for the reaction with the electron-donating methoxy group might require milder heating.[2] Consider a gradual increase in temperature, for example, from 0 °C to room temperature, or even gentle heating to 40-50 °C, while monitoring for the formation of side products.

  • Choice of Brominating Agent: The reactivity of brominating agents varies significantly. If you are using a milder reagent like N-Bromosuccinimide (NBS), you might consider switching to a more reactive one. However, be aware that harsher reagents can lead to a decrease in selectivity.[3][4] A highly efficient and increasingly popular alternative is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is known for its stability, safety, and high reactivity under mild conditions.[5][6]

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (MeCN) or dichloromethane (CH2Cl2) are commonly used for brominations with NBS.[3] For reactions with DBDMH, ethanol has been shown to be an effective solvent, particularly with ultrasound assistance.[6][7]

Formation of Multiple Products (Over-bromination and Isomers)

Question: My reaction is producing a mixture of mono-, di-, and possibly tri-brominated products. How can I improve the selectivity for the desired mono-brominated product?

Answer: Achieving high regioselectivity is a primary challenge in the bromination of substituted indazoles. The formation of multiple products is often a result of over-bromination or lack of regiocontrol.[2][4]

  • Controlling Stoichiometry: Carefully controlling the amount of the brominating agent is the first and most critical step. Use no more than 1.0-1.1 equivalents of the brominating agent for mono-bromination.

  • Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity by favoring the kinetically controlled product.[2] Running the reaction at 0 °C or even lower temperatures can often minimize the formation of di-brominated byproducts.

  • Slow Addition of Brominating Agent: Instead of adding the brominating agent all at once, a slow, portion-wise or dropwise addition can help to maintain a low concentration of the active bromine species in the reaction mixture, thereby reducing the likelihood of over-bromination.

  • Understanding Directing Effects: The 4-methoxy group is an activating, ortho-, para-directing group. On the indazole ring system, electrophilic substitution typically occurs at the C3, C5, and C7 positions.[8] The methoxy group at C4 will strongly activate the C5 and C3 positions. The inherent reactivity of the C3 position in indazoles makes it a likely site for bromination.[3] Computational studies can help predict the most favorable position for electrophilic attack.

Difficult Purification

Question: I am having trouble separating the desired 3-bromo-4-methoxy-1H-indazole from the starting material and other brominated isomers. What purification strategies do you recommend?

Answer: The similar polarities of the starting material and the various brominated products can make purification challenging.[2]

  • Column Chromatography: This is the most common and effective method for separating such mixtures.[2]

    • Solvent System Optimization: A systematic approach to finding the right eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A shallow gradient elution can often provide the necessary resolution.

    • Silica Gel Choice: Using high-quality silica gel with a smaller particle size can improve separation efficiency.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.[2] This often requires some initial trial and error with different solvents and solvent mixtures.

  • Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure product.

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely position of bromination on 4-methoxy-1H-indazole?

A1: Based on the principles of electrophilic aromatic substitution on the indazole ring, the C3 position is generally the most susceptible to attack.[3] The electron-donating 4-methoxy group further activates the ring, particularly at the C3 and C5 positions. Therefore, the formation of 3-bromo-4-methoxy-1H-indazole is the expected major product.

Q2: Are there any recommended "greener" bromination methods?

A2: Yes, there is a growing interest in developing more environmentally friendly bromination protocols. The use of DBDMH as a bromine source is considered a greener alternative to molecular bromine due to its solid nature, stability, and reduced corrosiveness.[5][6] Furthermore, ultrasound-assisted bromination using DBDMH in ethanol has been reported as a rapid and efficient method that proceeds under mild conditions.[7][9]

Q3: Should I protect the N-H of the indazole ring before bromination?

A3: While N-H protection is a common strategy in indazole chemistry to control regioselectivity, particularly for N-alkylation or C-H functionalization via lithiation, it is not always necessary for electrophilic bromination at the C3 position.[10][11][12] Direct bromination of N-unprotected indazoles is well-documented and often proceeds with good selectivity.[3] However, if you are experiencing issues with side reactions or low yields, considering an N-protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) could be a viable strategy to explore.[10][11]

Q4: My reaction seems to stall. Could it be a radical-inhibited process?

A4: While some bromination reactions, particularly those involving NBS, can have radical pathways, electrophilic aromatic bromination is typically an ionic process. Studies on the bromination of indazoles with DBDMH have shown that the reaction is not a radical process, as the presence of radical scavengers did not inhibit the reaction.[5][6][7] If your reaction is stalling, it is more likely due to the reasons outlined in the "Low or No Conversion" section of the troubleshooting guide.

III. Experimental Protocols & Data

Protocol 1: General Procedure for Bromination using N-Bromosuccinimide (NBS)

This protocol provides a general starting point for the selective mono-bromination of 4-methoxy-1H-indazole.

Materials:

  • 4-methoxy-1H-indazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 4-methoxy-1H-indazole (1.0 eq) in your chosen solvent (MeCN or CH2Cl2) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (1.05 eq) portion-wise over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH2Cl2).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Brominating Agents
Brominating AgentTypical Solvent(s)TemperatureKey AdvantagesPotential Issues
N-Bromosuccinimide (NBS) MeCN, CH2Cl2, CHCl30 °C to RTReadily available, solid, generally good selectivity.[3]Can sometimes lead to over-bromination if not controlled.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) EtOH, MeCNRT to 40 °CStable, safe, highly efficient, "greener" alternative.[5][6]May require optimization for specific substrates.
Bromine (Br₂) Acetic Acid, CHCl30 °C to RTHighly reactive.Toxic, volatile, can lead to poor selectivity and byproducts.[7]
Visualization of the Bromination Workflow

The following diagram illustrates a typical workflow for the bromination of 4-methoxy-1H-indazole, from reaction setup to purification.

Bromination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Dissolve 4-methoxy-1H-indazole in solvent B 2. Cool to 0 °C A->B C 3. Add Brominating Agent (e.g., NBS) B->C D 4. Monitor by TLC C->D E 5. Quench Reaction D->E Reaction Complete F 6. Extraction E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the bromination of 4-methoxy-1H-indazole.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common issues during the bromination reaction.

Troubleshooting_Decision_Tree cluster_low_conversion_solutions Low Conversion Solutions cluster_multiple_products_solutions Multiple Product Solutions start Reaction Issue low_conversion Low Conversion? start->low_conversion multiple_products Multiple Products? low_conversion->multiple_products No increase_temp Increase Temperature low_conversion->increase_temp Yes decrease_temp Decrease Temperature multiple_products->decrease_temp Yes end_node Optimized Reaction multiple_products->end_node No increase_reagent Increase Brominating Agent Stoichiometry increase_temp->increase_reagent change_reagent Change Brominating Agent (e.g., to DBDMH) increase_reagent->change_reagent change_reagent->end_node slow_addition Slow Reagent Addition decrease_temp->slow_addition check_stoichiometry Check Stoichiometry (1.0-1.1 eq) slow_addition->check_stoichiometry check_stoichiometry->end_node

Caption: A decision tree for troubleshooting common bromination issues.

IV. References

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Bromo-indazole. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021(3), 100-153. --INVALID-LINK--

  • Ying, S., Liu, X., Guo, T., Li, X., Zhou, M., Wang, X., Zhu, M., Jiang, H., & Gui, Q.-W. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 13(1), 581–585. --INVALID-LINK--

  • Hornbrook, L. F., et al. (2023). Bromination of indazoles enhanced by organic-dye, visible-light photoredox catalysis. ResearchGate. --INVALID-LINK--

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. --INVALID-LINK--

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. --INVALID-LINK--

  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. --INVALID-LINK--

  • Luo, G., Chen, L., & Dubowchik, G. M. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Optimizing 6-Bromo-Indazole Synthesis. Retrieved from --INVALID-LINK--

  • Ying, S., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. --INVALID-LINK--

  • Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common issues in alpha-bromination reactions. Retrieved from --INVALID-LINK--

  • O'Reilly, R. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Molecules. --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Common side reactions in the bromination of nitroindazoles. Retrieved from --INVALID-LINK--

References

Technical Support Center: Controlling N-Isomer Formation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common yet critical challenge of controlling regioselectivity during the synthesis of N-substituted indazoles. The formation of N1 and N2 isomers is a frequent obstacle that can complicate purification, reduce yields, and impact the biological activity of target compounds.

This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will explore the mechanistic underpinnings of isomer formation and provide actionable protocols to help you steer your reactions toward the desired outcome.

Frequently Asked Questions (FAQs): The Fundamentals of Indazole Isomerism

Q1: Why does indazole alkylation or arylation produce two different isomers (N1 and N2)?

Indazole possesses two nucleophilic nitrogen atoms within its aromatic ring system, leading to two possible tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole.[1][2] When deprotonated, the resulting indazolide anion is a resonance-stabilized ambident nucleophile. This means the negative charge is delocalized across both N1 and N2, allowing electrophiles to attack at either position. The ratio of the resulting N1 and N2 substituted products is highly dependent on the reaction conditions.[3][4]

Q2: Is there a general rule for which isomer is more stable?

Yes, the 1H-indazole tautomer is generally considered to be thermodynamically more stable than the 2H-tautomer.[1][2] Consequently, N1-substituted indazoles are typically the thermodynamically favored product.[3][5] Reactions run under conditions that allow for equilibrium between the two isomers (e.g., higher temperatures) will often favor the N1 product.[3][6][7]

Troubleshooting Guide: Gaining Control Over Regioselectivity

This section addresses specific experimental challenges and provides solutions grounded in chemical principles.

Q3: My reaction consistently gives a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1 product?

A 1:1 mixture often suggests that the energy barriers for forming both isomers are very similar under your current conditions.[8] To favor the N1 isomer, you should employ conditions that promote thermodynamic control.[9][10][11]

Core Strategy: Promote Thermodynamic Equilibration

The N1-substituted indazole is generally the more stable, thermodynamic product.[1][5] By using conditions that allow the initially formed kinetic product (often N2) to revert and re-form as the more stable N1 isomer, you can significantly improve your desired product ratio.

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the reverse reaction, allowing the product mixture to equilibrate to the more stable N1 isomer.[9][12]

  • Choice of Base and Solvent: The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) has been shown to be highly effective for achieving N1 selectivity.[1][5][13] This system favors the formation of the indazolide anion while the solvent choice can influence the equilibrium.

  • Prolonged Reaction Time: Allowing the reaction to run for an extended period at a suitable temperature can ensure that the equilibrium fully shifts towards the thermodynamic product.

Q4: I need to synthesize the N2-substituted isomer selectively. What conditions should I use?

To favor the N2 isomer, you need to operate under kinetic control, where the product distribution is determined by the rate of formation rather than stability.[6][7][14]

Core Strategy: Employ Kinetic Control

  • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C or room temperature) can "trap" the kinetically favored product by preventing the reverse reaction from occurring.[10][11][15]

  • Mitsunobu Conditions: The Mitsunobu reaction (using triphenylphosphine, PPh₃, and a dialkyl azodicarboxylate like DEAD or DIAD) is well-known to favor the formation of the N2-alkylated indazole.[1][5][15] This is a classic example of a kinetically controlled process for this scaffold.

  • Influence of Substituents: The electronic properties of the indazole ring can be exploited. Strong electron-withdrawing groups (e.g., -NO₂ or -CO₂Me) at the C7 position can sterically and electronically favor alkylation at the N2 position.[1][5][13][15]

Q5: How do substituents on the indazole ring affect the N1/N2 ratio?

Substituents have a profound impact due to both steric and electronic effects.

  • Steric Hindrance: Bulky groups at the C7 position can hinder attack at the adjacent N1 position, thereby favoring N2 substitution. Conversely, large substituents at the C3 position can promote N1-alkylation.[15]

  • Electronic Effects: As mentioned, electron-withdrawing groups at C7 promote N2 selectivity.[1][5][13] Computational studies suggest this is due to the alteration of the reaction energy barriers for N1 versus N2 attack.[16]

.

Table 1: Effect of Reaction Conditions on N1:N2 Regioselectivity

ConditionTypical OutcomeRationale
High Temperature Favors N1 IsomerThermodynamic Control: Allows equilibration to the more stable product.[3][12]
Low Temperature Favors N2 IsomerKinetic Control: Traps the faster-forming product.[11][15]
NaH in THF/DMF High N1 SelectivityPromotes formation of the thermodynamic product.[1]
Mitsunobu (PPh₃/DEAD) High N2 SelectivityKinetically controlled reaction pathway.[5][15]
Electron-withdrawing group at C7 Favors N2 IsomerSteric and electronic directing effect.[1][5][13]
Bulky group at C3 Favors N1 IsomerSteric hindrance at the N2 position.[15]
Q6: I'm using a specific named reaction (e.g., Davis-Beirut, Cadogan-Sundberg). How does this influence isomer formation?

Certain named reactions are inherently designed to produce one isomer over the other.

  • Davis-Beirut Reaction: This reaction, which involves an N-N bond-forming heterocyclization, is a powerful method for specifically creating 2H-indazoles and their derivatives (N2 products).[17][18][19][20][21][22]

  • Cadogan-Sundberg Reaction: This reductive cyclization method can also be tuned to provide access to 2-aryl-2H-indazoles.[19]

  • Directed C-H Activation: Modern synthetic methods using directing groups can offer high selectivity for the N1 isomer by guiding a metal catalyst to the appropriate position for cyclization.[19]

Experimental Protocols & Methodologies

Protocol 1: N1-Selective Alkylation via Thermodynamic Control

This protocol is optimized for producing the N1-alkyl indazole as the major product.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become homogeneous.

  • Electrophile Addition: Cool the solution back to 0 °C and add the alkyl halide (e.g., alkyl bromide, 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 66 °C for THF) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to separate the N1 isomer from any residual N2 isomer.

Workflow for Selecting an N-Alkylation Strategy

G start Desired Product? N1_isomer N1-Substituted Indazole (Thermodynamic Product) start->N1_isomer N1 N2_isomer N2-Substituted Indazole (Kinetic Product) start->N2_isomer N2 thermo_cond Thermodynamic Conditions N1_isomer->thermo_cond kinetic_cond Kinetic Conditions N2_isomer->kinetic_cond protocol1 Protocol: - NaH / THF - Higher Temp - Longer Time thermo_cond->protocol1 protocol2 Protocol: - Mitsunobu (PPh3/DEAD) - Lower Temp - Check Substituents (C7-EWG) kinetic_cond->protocol2 separation Mixture Formed? Separate by Chromatography protocol1->separation protocol2->separation G cluster_0 Kinetic Control (Low Temp) cluster_1 Thermodynamic Control (High Temp) Indazole_Anion_K Indazolide Anion TS_N2 TS (N2 attack) Lower Ea Indazole_Anion_K->TS_N2 Faster Rate Product_N2 N2-Isomer (Kinetic Product) TS_N2->Product_N2 Indazole_Anion_T Indazolide Anion TS_N1 TS (N1 attack) Higher Ea Indazole_Anion_T->TS_N1 Slower Rate Product_N1 N1-Isomer (Thermo. Product) TS_N1->Product_N1 Product_N2_rev N2-Isomer Product_N2_rev->Product_N1 Equilibration

References

Technical Support Center: Scaling Up the Synthesis of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-4-methoxy-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to ensure a robust and efficient synthesis process.

Frequently Asked Questions (FAQs)

General Synthesis & Strategy

Q1: What is the most common synthetic route for this compound, and is it suitable for bulk production?

A1: The most prevalent and scalable synthesis starts from 4-methoxy-2-methyl aniline.[1] The process involves two key steps:

  • Bromination: Regioselective bromination of 4-methoxy-2-methyl aniline to form 2-bromo-4-methoxy-6-methyl aniline.[1]

  • Diazotization and Cyclization: Conversion of the resulting aniline derivative to a diazonium salt, followed by intramolecular cyclization to yield the this compound.[1]

This route is generally favored for its straightforward nature and the availability of starting materials. However, careful optimization of each step is critical for achieving high yields and purity on a large scale.

A similar strategy has been successfully applied to the synthesis of related compounds like 7-bromo-4-chloro-1H-indazol-3-amine, where a substituted benzonitrile undergoes regioselective bromination followed by cyclization with hydrazine.[2][3][4][5] This highlights the robustness of the general strategy of late-stage cyclization for indazole synthesis.

Q2: Are there alternative synthetic strategies I should consider for process development?

A2: Yes, several other methods for synthesizing the indazole core exist, although they may require more specialized starting materials or catalysts.[6] These include:

  • Palladium-catalyzed C-H amination: This method can form the indazole ring from aminohydrazones.[6]

  • Copper-catalyzed reactions: One-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide can yield 2H-indazoles.[7]

  • Reductive cyclization: Ortho-imino-nitrobenzene substrates can undergo reductive cyclization to form substituted 2H-indazoles.[7]

While these methods offer academic interest and potential for specific analogs, the classical diazotization-cyclization route from substituted anilines generally remains the most practical for the specific target of this compound in a bulk production setting due to cost and operational simplicity.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Step 1: Bromination of 4-methoxy-2-methyl aniline

Q3: My bromination reaction is producing a mixture of regioisomers. How can I improve the selectivity for the desired 2-bromo-4-methoxy-6-methyl aniline?

A3: Regioisomer formation is a common challenge in electrophilic aromatic substitution. Here’s how to troubleshoot:

  • Temperature Control: Maintain a low reaction temperature (typically around 0°C) during the dropwise addition of bromine.[1] Excursions to higher temperatures can lead to over-bromination and the formation of undesired isomers.

  • Solvent Choice: Chloroform is a commonly used solvent for this reaction.[1] Ensure it is dry and of high purity. The polarity of the solvent can influence the selectivity.

  • Rate of Addition: Add the bromine solution slowly and steadily to the aniline solution. This helps to control the local concentration of the electrophile and minimize side reactions.

  • Alternative Brominating Agents: If issues persist, consider using N-Bromosuccinimide (NBS) in a suitable solvent. NBS can sometimes offer milder reaction conditions and improved selectivity. For instance, in the synthesis of a related compound, NBS in sulfuric acid was used for regioselective bromination.[4][8]

Q4: The yield of my bromination step is consistently low. What are the likely causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure all the starting material is consumed.

  • Degradation of Starting Material: Ensure the 4-methoxy-2-methyl aniline is of high purity. Impurities can interfere with the reaction.

  • Workup Issues: During the workup, ensure complete extraction of the product. The choice of extraction solvent and the number of extractions are important. The product is often isolated as a hydrobromide salt, which may have different solubility characteristics than the free base.[1]

Step 2: Diazotization and Cyclization

Q5: The diazotization and cyclization step is giving me a low yield of the final product. What should I optimize?

A5: This is a critical and often sensitive step. Key parameters to control are:

  • Temperature: The diazotization must be carried out at a low temperature (around 0°C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Reagent Purity: Use high-purity sodium nitrite. The concentration of the hydrochloric acid is also crucial.[1]

  • Addition of Sodium Nitrite: The aqueous solution of sodium nitrite should be added dropwise to the suspension of the aniline hydrobromide.[1]

  • Cyclization Conditions: After the diazotization, the subsequent steps involving the use of 2-methyl-2-propanethiol and potassium tert-butoxide in DMSO are critical for the cyclization.[1] Temperature control during the addition to the potassium tert-butoxide solution is important to manage the exotherm.[1]

Q6: I am observing the formation of tar-like byproducts during the cyclization. How can I prevent this?

A6: Tar formation is often a result of diazonium salt decomposition or other side reactions.

  • Strict Temperature Control: As mentioned, maintaining a low temperature during diazotization is paramount.

  • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogeneity and prevent localized overheating.

  • Degassed Solvents: Using degassed solvents can sometimes help to minimize oxidative side reactions.

Purification and Analysis

Q7: What is the recommended method for purifying the final this compound on a large scale?

A7: For bulk production, chromatography is often undesirable due to cost and solvent usage.

  • Recrystallization: This is the preferred method for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and high purity. Common solvents for recrystallization of indazole derivatives include ethanol, acetone, and ethyl acetate/hexane mixtures.[9]

  • Slurrying: Washing the crude solid with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.

Q8: Which analytical techniques are essential for quality control during and after the synthesis?

A8: A combination of techniques is necessary to ensure the identity and purity of the product:

  • TLC/HPLC: For monitoring reaction progress and assessing crude purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and key intermediates. The proton NMR spectrum should show characteristic signals for the indazole ring protons and the methoxy group.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[1]

  • Melting Point: A sharp melting point range is a good indicator of purity.

Experimental Workflow and Protocols

Visualizing the Synthesis Pathway

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization & Cyclization cluster_end Purification A 4-methoxy-2-methyl aniline B Bromine (Br2) in Chloroform A->B Add dropwise at 0°C C 2-bromo-4-methoxy-6-methyl aniline hydrobromide B->C Isolate salt D 1. Sodium Nitrite, HCl 2. 2-methyl-2-propanethiol 3. Potassium tert-butoxide, DMSO C->D Multi-step one-pot E This compound D->E Crude Product F Recrystallization / Slurrying E->F Purification G Pure Product F->G Final QC

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and is intended for experienced chemists.[1] All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Preparation of 2-bromo-4-methoxy-6-methyl aniline hydrobromide
  • In a suitable reaction vessel equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 4-methoxy-2-methyl aniline (1.0 eq) in chloroform.

  • Cool the solution to 0°C using an ice bath.

  • Prepare a solution of bromine (1.0 eq) in chloroform.

  • Add the bromine solution dropwise to the aniline solution, maintaining the internal temperature at approximately 0°C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 3 hours at 0°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add dichloromethane and concentrate again to remove residual chloroform.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under high vacuum to obtain 2-bromo-4-methoxy-6-methyl aniline hydrobromide.

Step 2: Preparation of this compound
  • Prepare a suspension of 2-bromo-4-methoxy-6-methyl aniline hydrobromide (1.0 eq) in 8 M hydrochloric acid.

  • Cool the suspension to 0°C.

  • Prepare a solution of sodium nitrite (1.05 eq) in water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, keeping the temperature below 5°C.

  • In a separate flask, prepare a solution of 2-methyl-2-propanethiol (1.0 eq) in ethanol and cool it to 0°C.

  • Add the previously prepared diazonium salt solution dropwise to the thiol solution at 0°C.

  • Stir the resulting mixture for 30 minutes at 0°C.

  • In another large reaction vessel, prepare a solution of potassium tert-butoxide (8.0 eq) in dimethyl sulfoxide (DMSO) and cool it in a water bath (around 10°C).

  • Transfer the mixture from step 7 via cannula to the potassium tert-butoxide solution.

  • Remove the cooling bath and stir for another 30 minutes.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

  • Extract the aqueous mixture with dichloromethane (2x).

  • Combine the organic layers, wash with water (3x) and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Data Summary
StepKey ReagentsTypical YieldAnalytical Data
1. Bromination 4-methoxy-2-methyl aniline, Bromine, Chloroform~85%[1]LC/MS, ¹H NMR
2. Cyclization 2-bromo-4-methoxy-6-methyl aniline HBr, NaNO₂, HCl, 2-methyl-2-propanethiol, KOtBu, DMSO~86% (crude)[1]¹H NMR, Mass Spec[1]
Purification Dichloromethane, Diethyl Ether, EthanolDependent on crude purityHPLC, Melting Point

Logical Relationships in Troubleshooting

Troubleshooting_Logic LowYield Low Overall Yield BrominationIssue Suboptimal Bromination LowYield->BrominationIssue CyclizationIssue Inefficient Cyclization LowYield->CyclizationIssue Impurity High Impurity Profile Impurity->BrominationIssue Impurity->CyclizationIssue PurificationIssue Poor Purification Impurity->PurificationIssue Regioisomers Regioisomer Formation BrominationIssue->Regioisomers IncompleteReaction Incomplete Reaction BrominationIssue->IncompleteReaction CyclizationIssue->IncompleteReaction Decomposition Diazonium Decomposition CyclizationIssue->Decomposition Tarring Tar Formation CyclizationIssue->Tarring Recrystallization Ineffective Recrystallization PurificationIssue->Recrystallization

Caption: Troubleshooting logic for synthesis scale-up.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the indazole scaffold holds a privileged position. Its derivatives are integral to a range of therapeutics, from potent kinase inhibitors to anti-inflammatory agents. The precise structural elucidation of these molecules is paramount, and among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands out as an indispensable tool. This guide provides an in-depth analysis of the ¹H NMR spectrum of a key indazole derivative, 7-Bromo-4-methoxy-1H-indazole, offering a comparative perspective against other common analytical techniques.

The Critical Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen atoms within a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, we can deduce the connectivity of atoms, the nature of their chemical bonds, and even their spatial arrangement. For a substituted indazole like this compound, ¹H NMR is uniquely suited to confirm the substitution pattern on the bicyclic ring system, which is a critical determinant of its biological activity.

Decoding the ¹H NMR Spectrum of this compound

While an experimental spectrum for this compound is not publicly available, a highly reliable predicted spectrum can be generated using advanced computational algorithms that draw upon extensive spectral databases. The following analysis is based on such a predicted spectrum, corroborated by data from structurally analogous compounds.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
NH~13.5br s-
H3~8.1s-
H5~7.2d~8.5
H6~6.9d~8.5
OCH₃~3.9s-
Analysis of the Predicted Spectrum:
  • The Indazole NH Proton: The proton attached to the nitrogen at position 1 (NH) is expected to appear as a broad singlet significantly downfield, around 13.5 ppm. This substantial downfield shift is characteristic of acidic protons involved in hydrogen bonding with the DMSO-d₆ solvent. The broadness of the signal is a result of quadrupole broadening from the adjacent nitrogen atom and chemical exchange.

  • The C3-H Proton: The proton at the 3-position of the indazole ring is predicted to be a singlet at approximately 8.1 ppm. Its singlet nature arises from the absence of adjacent protons to couple with. This downfield chemical shift is attributed to the deshielding effect of the electron-withdrawing nitrogen atoms in the pyrazole ring.

  • The Aromatic Protons (H5 and H6): The protons on the benzene ring, H5 and H6, are expected to appear as a pair of doublets in the aromatic region. The H5 proton is predicted around 7.2 ppm, while the H6 proton is anticipated at approximately 6.9 ppm. Their doublet splitting pattern is a result of mutual coupling, with a typical ortho-coupling constant of about 8.5 Hz. The methoxy group at C4 is an electron-donating group, which shields the ortho proton (H5) and the para proton (H6 is meta to the methoxy group but influenced by the overall electron density), causing them to appear at a relatively higher field compared to unsubstituted indazole. The bromine atom at C7, being an electron-withdrawing group, will have a deshielding effect, particularly on the adjacent H6 proton.

  • The Methoxy Protons: The three protons of the methoxy group (OCH₃) are predicted to resonate as a sharp singlet around 3.9 ppm. Their equivalence and isolation from other protons result in a single, unsplit signal.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive structural characterization often involves a multi-technique approach. Here's a comparison of ¹H NMR with other common analytical methods for this compound.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed information on the number, environment, and connectivity of protons.High resolution, non-destructive, provides detailed structural insights.Requires soluble sample, can be complex for large molecules.
¹³C NMR Information on the carbon skeleton of the molecule.Complements ¹H NMR, provides information on non-protonated carbons.Lower sensitivity than ¹H NMR, requires longer acquisition times.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Does not provide detailed structural connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Fast, simple, and can be used for solid and liquid samples.Provides limited information on the overall molecular structure.

Experimental Protocol for ¹H NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR data.

Step-by-Step Methodology:
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like the NH proton.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 15 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is typically adequate.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns and measure the coupling constants.

Visualizing the Analytical Workflow

Spectral_Interpretation Chemical_Shift Chemical Shift Position of signal (ppm) Electronic_Environment Electronic Environment Shielding/Deshielding Chemical_Shift->Electronic_Environment Integration Integration Area under signal Proton_Count Relative Number of Protons Integration->Proton_Count Multiplicity Multiplicity Splitting pattern Neighboring_Protons Number of Adjacent Protons Multiplicity->Neighboring_Protons Coupling_Constant Coupling Constant (J) Spacing between split lines (Hz) Connectivity Connectivity & Dihedral Angle Coupling_Constant->Connectivity

A Comparative Guide to the Assignment of Carbon Signals in the ¹³C NMR Spectrum of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unambiguous Assignment

In the field of drug development and materials science, heterocyclic scaffolds like indazoles are of paramount importance. 7-Bromo-4-methoxy-1H-indazole presents a common yet critical challenge in structural elucidation: the unambiguous assignment of its nine distinct carbon signals in the ¹³C NMR spectrum. The substitution pattern, featuring a halogen and a methoxy group on the benzene ring, creates a unique electronic environment that influences chemical shifts in ways that are not always intuitive. Simple, one-dimensional ¹³C NMR provides the signals, but assigning each peak to a specific carbon atom requires a more sophisticated, multi-faceted approach.

This guide provides an in-depth comparison of two powerful, synergistic methodologies for achieving complete and confident ¹³C NMR assignment for this molecule:

  • In Silico Prediction via Computational Chemistry: Leveraging Density Functional Theory (DFT) to calculate theoretical chemical shifts, providing a robust starting point for assignment.

  • Experimental Verification via 2D NMR Spectroscopy: Employing a suite of modern NMR experiments (HSQC, HMBC) to map the precise connectivity of the molecule's C-H framework.

We will explore the causality behind each method, present the supporting data, and demonstrate how their integration forms a self-validating system for structural confirmation, essential for researchers and drug development professionals who rely on absolute structural certainty.

Molecular Structure and Atom Numbering

A prerequisite for any spectral assignment is a standardized atom numbering system. For this compound, we will adhere to IUPAC nomenclature rules.

G P1 Computational Prediction (DFT-GIAO) P2 Initial ¹³C Assignment (Hypothesized) P1->P2 Provides initial hypothesis C1 HSQC Analysis: Direct C-H Assignment P2->C1 Confirm/Refute C2 HMBC Analysis: Long-Range C-H Correlations P2->C2 Guide quaternary assignment E1 1D NMR Acquisition (¹H, ¹³C, DEPT-135) E2 Identify Protonated Carbons (CH, CH₂, CH₃) E1->E2 Differentiates carbon types E2->C1 E3 2D NMR Acquisition (HSQC, HMBC) E3->C1 E3->C2 C1->C2 Assigns protonated carbons F Final, Confirmed ¹³C Signal Assignment C2->F Assigns quaternary carbons & completes skeleton

A Comparative Guide to the Reactivity of 7-Haloindazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the C7 Position on the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors like Pazopanib and Axitinib. Functionalization of the indazole ring is critical for modulating pharmacological properties such as potency, selectivity, and pharmacokinetics. Among the various positions, C7 substitution offers a key vector for structural diversification. 7-Haloindazoles, particularly 7-bromoindazole, serve as versatile precursors for introducing a wide array of substituents through modern cross-coupling chemistry.

However, the choice of the halogen at the C7 position is not trivial; it profoundly dictates the substrate's reactivity, influencing reaction conditions, catalyst choice, and ultimately, synthetic efficiency. This guide provides an in-depth comparison of the reactivity of 7-bromoindazole against its fluoro, chloro, and iodo counterparts in pivotal synthetic transformations. We will dissect the mechanistic underpinnings of these reactivity differences, provide quantitative comparisons, and offer field-proven experimental protocols for researchers in drug development and synthetic chemistry.

Pillar 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern C-C and C-N bond formation. The reactivity of 7-haloindazoles in these transformations is primarily governed by the C-X bond dissociation energy (BDE), which dictates the ease of the rate-limiting oxidative addition step.[1] The established trend for halide reactivity is I > Br > Cl >> F , a direct consequence of the decreasing C-X bond strength down the halogen group.[2][3]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity and the stability of its boronic acid coupling partners.[4] For 7-haloindazoles, this reaction provides a direct route to 7-aryl or 7-vinyl indazoles.

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst into the C-X bond of the 7-haloindazole.[5] The C-I bond is the longest and weakest, requiring the least activation energy for cleavage, making 7-iodoindazole the most reactive substrate. Conversely, the C-F bond is exceptionally strong, rendering 7-fluoroindazole largely unreactive under standard Suzuki conditions. 7-Bromoindazole offers a well-balanced profile of reactivity and stability, making it a workhorse for discovery chemistry. While 7-chloroindazole is less reactive than the bromo analogue, modern catalyst systems with specialized phosphine ligands can facilitate its coupling, offering a more cost-effective option for large-scale synthesis.[1]

Suzuki_Miyaura_Cycle

The following table summarizes the expected performance of 7-haloindazoles in a typical Suzuki-Miyaura coupling with phenylboronic acid, based on established reactivity principles.[1][6]

7-Haloindazole (7-X)Relative C-X BDE (kcal/mol, approx.)[2]Typical ConditionsExpected Reaction TimeExpected Yield
7-Iodoindazole ~68Pd(PPh₃)₄, K₂CO₃, 80 °C< 2 hours> 90%
7-Bromoindazole ~81Pd(PPh₃)₄, K₂CO₃, 90 °C2-6 hours80-95%
7-Chloroindazole ~96Pd(dppf)Cl₂, K₃PO₄, 100-110 °C12-24 hours50-75%
7-Fluoroindazole ~125Unreactive under standard conditions> 24 hours< 5%
Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[7] This reaction allows for the direct coupling of 7-haloindazoles with a diverse range of primary and secondary amines.

Similar to the Suzuki coupling, the reaction mechanism hinges on an initial oxidative addition of a Pd(0) complex to the 7-haloindazole C-X bond.[8] Consequently, the reactivity trend mirrors that of Suzuki coupling: I > Br > Cl >> F . 7-Iodo- and 7-bromoindazoles are excellent substrates that react under relatively mild conditions. 7-Chloroindazoles typically require more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., LHMDS, NaOtBu) to facilitate the challenging oxidative addition step.[9]

Buchwald_Hartwig_Cycle

Sonogashira Coupling: Accessing Alkynyl Indazoles

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between a 7-haloindazole and a terminal alkyne.[10] This reaction is unique among the common cross-coupling methods as it typically employs a dual-catalyst system of palladium and copper(I).[11]

The catalytic cycle involves two interconnected cycles.[12] The palladium cycle mirrors that of Suzuki and Buchwald-Hartwig, with oxidative addition to the C-X bond being the initial step. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex. The reactivity of the 7-haloindazole is again dependent on the C-X bond strength, following the predictable order: I > Br > Cl >> F .[10]

Pillar 2: Nucleophilic Aromatic Substitution (SNAr)

While less common for simple arenes, nucleophilic aromatic substitution (SNAr) is a viable pathway for halo-heterocycles, particularly when the ring is activated by electron-withdrawing groups.[13] The indazole nucleus itself is electron-rich, making SNAr challenging without additional activating groups (e.g., a nitro group). However, the reactivity trend of the halogens in SNAr is a critical point of comparison.

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[14] The first step, which is rate-determining, is the nucleophilic attack on the carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15] The reaction rate is governed by the ability of the halogen to stabilize this negative charge through its inductive effect.

In stark contrast to cross-coupling, the SNAr reactivity trend is often F > Cl > Br > I .[16] Fluorine, being the most electronegative halogen, provides the strongest inductive stabilization to the developing negative charge in the Meisenheimer complex, thus lowering the activation energy of the rate-determining step.[13]

SNAr_Mechanism

Pillar 3: Experimental Protocols & Workflow

Trustworthiness in synthetic guidance comes from robust, reproducible protocols. Below is a self-validating, step-by-step procedure for a standard Suzuki-Miyaura coupling of 7-bromoindazole, a common and reliable transformation.

Protocol: Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of bromo-heterocycles.[17][18]

  • 7-Bromo-1H-indazole (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Reaction Setup: To the Schlenk flask, add 7-bromo-1H-indazole, 4-methoxyphenylboronic acid, and anhydrous K₂CO₃.

  • Catalyst Addition: Add Pd(OAc)₂ and PPh₃ to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe to achieve a concentration of ~0.1 M with respect to the 7-bromoindazole.

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel to yield the pure 7-(4-methoxyphenyl)-1H-indazole.

Experimental_Workflow

Conclusion and Strategic Recommendations

The choice of a 7-haloindazole substrate is a strategic decision that balances reactivity, cost, and the specific chemical transformation desired.

  • For rapid synthesis and maximum yield in cross-coupling reactions , 7-iodoindazole is the premier choice, though it is often the most expensive.

  • For a versatile and reliable workhorse in discovery chemistry , 7-bromoindazole provides an excellent compromise between high reactivity and moderate cost.[17]

  • For cost-effective, large-scale synthesis where reaction optimization is feasible , 7-chloroindazole is a viable option, provided modern, highly active catalyst systems are employed.

  • For transformations proceeding via an SNAr mechanism , 7-fluoroindazole, if appropriately activated, would be the most reactive substrate, completely inverting the trend seen in cross-coupling chemistry.[16]

By understanding the fundamental principles governing the reactivity of these essential building blocks, researchers can make informed decisions to streamline their synthetic efforts, accelerating the discovery and development of novel indazole-based therapeutics.

References

A Comparative Guide to the Biological Activity of 7-Bromo-4-methoxy-1H-indazole Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Significance of Isomeric Substitution

The indazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic structure, comprising a benzene ring fused to a pyrazole ring, offers a versatile template for the design of potent and selective therapeutic agents. Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1] This has culminated in the development of several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, for cancer treatment.[1]

The biological activity of indazole-based compounds is exquisitely sensitive to the nature and placement of substituents on the bicyclic ring system. Even subtle changes in the position of a functional group, creating different isomers, can lead to profound differences in pharmacological profiles, including target affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the potential biological activities of the isomers of 7-Bromo-4-methoxy-1H-indazole. While direct comparative experimental data for this specific set of isomers is not extensively available in the public domain, this guide will leverage established structure-activity relationship (SAR) principles gleaned from studies on closely related substituted indazoles to provide a predictive framework for researchers in drug discovery and development.

The Isomers of Bromo-4-methoxy-1H-indazole: A Structural Overview

The core structure of this compound can have several positional isomers depending on the attachment points of the bromine and methoxy groups on the benzene portion of the indazole ring. For the purpose of this guide, we will consider the following representative isomers, where the methoxy group is at position 4, and the bromine atom is varied across the available positions on the benzene ring:

  • 4-Bromo-7-methoxy-1H-indazole

  • 5-Bromo-4-methoxy-1H-indazole

  • 6-Bromo-4-methoxy-1H-indazole

  • This compound

The differential positioning of the electron-withdrawing bromine atom and the electron-donating methoxy group can significantly influence the electronic distribution, lipophilicity, and steric profile of the molecule, thereby impacting its interaction with biological targets.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The indazole scaffold is a well-established pharmacophore for kinase inhibition. Many indazole-based inhibitors function as ATP-competitive ligands, binding to the ATP-binding pocket of protein kinases. The specific substitutions on the indazole ring play a crucial role in modulating the affinity and selectivity of this interaction.

The Role of Methoxy and Bromo Substituents in Kinase Inhibition

Based on the broader literature on indazole-based kinase inhibitors, we can infer the following SAR principles that are likely to govern the biological activity of the this compound isomers:

  • Hydrogen Bonding and Hydrophobic Interactions: The nitrogen atoms of the pyrazole ring are critical for forming hydrogen bonds with the hinge region of the kinase ATP-binding site. The benzene portion of the indazole ring and its substituents engage in hydrophobic and van der Waals interactions with other residues in the binding pocket.

  • Influence of Methoxy Group: A methoxy group, being electron-donating, can influence the basicity of the pyrazole nitrogens and participate in hydrogen bonding or hydrophobic interactions within the kinase binding pocket. Its position can dictate the orientation of the indazole core. For instance, in a series of 1H-indazole-3-carboxamide derivatives, a methoxy group at the 5-position was found to be important for high potency against GSK-3.[2]

  • Impact of Bromo Substitution: A bromine atom is a bulky, hydrophobic, and electron-withdrawing group. Its presence can enhance binding affinity through hydrophobic interactions and by influencing the overall electronic character of the molecule. The position of the bromine atom is critical. For example, in a study of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as PLK4 inhibitors, a bromine substitution on the benzenesulfonamide ring showed excellent activity.[3]

Predicted Activity Profile of this compound Isomers

While speculative without direct experimental data, we can hypothesize the potential impact of the bromine position on the biological activity of 4-methoxy-1H-indazole derivatives, likely as kinase inhibitors:

IsomerPredicted Impact on Biological ActivityRationale
4-Bromo-7-methoxy-1H-indazole May exhibit distinct selectivity due to the proximity of both substituents to the pyrazole ring. The steric bulk of the bromine at position 4 could influence the binding orientation.The 4-position is adjacent to the pyrazole ring, potentially leading to direct interactions with the kinase hinge region or causing steric hindrance.
5-Bromo-4-methoxy-1H-indazole Could display potent activity. The 5-position is often a site for modifications that extend into the solvent-exposed region or deeper into the binding pocket.Substitutions at the 5-position have been shown to be well-tolerated and can be optimized to enhance potency.[2]
6-Bromo-4-methoxy-1H-indazole Likely to be a potent inhibitor. The 6-position is a common point of substitution in many clinically evaluated indazole-based kinase inhibitors.The 6-position is often solvent-exposed, allowing for the introduction of various groups to improve potency and pharmacokinetic properties. Several potent 6-bromo-1H-indazole derivatives have been reported as VEGFR-2 inhibitors.[4]
This compound The proximity of the bromine to the N1-H of the pyrazole ring could influence its acidity and hydrogen bonding capacity, potentially leading to a unique kinase selectivity profile.The 7-position is adjacent to the N1 position of the pyrazole, which can affect the electronic properties of the core and its interactions with the kinase.

Experimental Protocols for Comparative Evaluation

To empirically determine and compare the biological activities of these isomers, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is inversely proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of each isomer in 100% DMSO. Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, the appropriate substrate, and ATP to the assay buffer.

  • Initiate Reaction: Add the serially diluted compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (containing luciferase) to each well.

  • Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indazole isomers and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.

Visualizing Key Concepts

Representative Kinase Signaling Pathway

The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors.

RTK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor Ligand->RTK Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation Indazole_Inhibitor Indazole Inhibitor (e.g., Axitinib) Indazole_Inhibitor->Dimerization Inhibits Kinase Domain

Caption: A simplified diagram of an RTK signaling pathway and its inhibition by an indazole-based kinase inhibitor.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for the synthesis and comparative biological evaluation of the this compound isomers.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Isomers Purification Purification & Characterization Synthesis->Purification Kinase_Assay Kinase Inhibition Assay (IC50) Purification->Kinase_Assay Cell_Assay Antiproliferative Assay (IC50) Kinase_Assay->Cell_Assay Selectivity_Profiling Kinase Selectivity Panel Cell_Assay->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profiling->SAR_Analysis Lead_Identification Lead Isomer Identification SAR_Analysis->Lead_Identification

Caption: A streamlined workflow for the synthesis and comparative biological evaluation of indazole isomers.

Conclusion and Future Directions

The isomers of this compound represent a promising, yet underexplored, area of chemical space for the development of novel therapeutic agents, particularly kinase inhibitors. While this guide provides a predictive comparison based on established SAR principles, it underscores the critical need for empirical studies to elucidate the precise biological activities of each isomer. The proposed experimental workflows offer a clear path for researchers to undertake a systematic evaluation. A head-to-head comparison of these isomers would not only identify the most potent and selective lead compound but also provide invaluable insights into the nuanced structure-activity relationships that govern the biological effects of substituted indazoles. Such knowledge is paramount for the rational design and optimization of next-generation indazole-based therapeutics.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 7-Bromo-4-methoxy-1H-indazole, a key heterocyclic intermediate in pharmaceutical synthesis. We will explore two distinct reversed-phase HPLC (RP-HPLC) methodologies, delving into the rationale behind their development, and present supporting data to guide you in selecting the most suitable approach for your analytical needs.

The principles of analytical method development and validation outlined by the International Conference on Harmonisation (ICH) guidelines are central to the strategies discussed herein, ensuring robustness and reliability.[1][2][3]

Understanding the Analyte: this compound

This compound is an aromatic heterocyclic compound. Its structure, featuring a hydrophobic indazole core with bromine and methoxy substituents, makes it well-suited for analysis by RP-HPLC.[4][5] The nitrogen atoms in the indazole ring can exhibit basic properties, which may influence chromatographic behavior, particularly peak shape.[6]

Potential impurities in a sample of this compound can arise from various sources, including the synthetic route and degradation.[7] These may include:

  • Starting materials: Unreacted precursors.

  • Intermediates: Compounds formed during the synthesis that have not fully reacted.

  • Byproducts: Resulting from side reactions, such as isomers or di-brominated species.[7]

  • Degradation products: Formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[8][9][10]

A robust HPLC method must be able to separate the main compound from all potential impurities, demonstrating specificity. This is often assessed through forced degradation studies, where the sample is intentionally exposed to harsh conditions to generate potential degradants.[8][10][11][12]

Method Development Strategy

Our approach to developing HPLC methods for this compound is grounded in a systematic process to achieve optimal separation and performance.

G cluster_0 Method Development Workflow Analyte Analyte Characterization (this compound) Column Column & Stationary Phase Selection (e.g., C18, Phenyl-Hexyl) Analyte->Column Mobile Mobile Phase Screening (ACN vs. MeOH, pH, Additives) Column->Mobile Detection Detector & Wavelength Selection (UV-Vis Diode Array) Mobile->Detection Optimization Optimization (Gradient, Flow Rate, Temperature) Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: A typical workflow for HPLC method development.

Comparative HPLC Methodologies

We will now compare two distinct RP-HPLC methods for the purity analysis of this compound. Both methods are designed to be stability-indicating.

Method 1: Rapid Isocratic Analysis with a C18 Column

This method is designed for high-throughput screening and routine quality control where speed is essential. It utilizes a standard C18 column and an isocratic mobile phase.

Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Rationale for Choices:

  • C18 Column: A versatile, nonpolar stationary phase that provides good retention for hydrophobic molecules like this compound.[13]

  • Acetonitrile/Water: A common mobile phase in RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Isocratic Elution: Simplifies the method and provides faster run times, which is ideal for routine analysis.

  • 0.1% Formic Acid: This additive helps to control the pH of the mobile phase and protonate any basic sites on the analyte, leading to improved peak shape and reproducibility.[6]

Method 2: High-Resolution Gradient Analysis with a Phenyl-Hexyl Column

This method is developed for comprehensive purity profiling and the separation of closely eluting impurities. It employs a gradient elution and an alternative stationary phase.

Chromatographic Conditions:

ParameterCondition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.2 mL/min
Detection UV at 254 nm
Column Temp. 35 °C
Injection Vol. 10 µL

Rationale for Choices:

  • Phenyl-Hexyl Column: This stationary phase offers alternative selectivity compared to C18 due to π-π interactions with the aromatic ring of the indazole, potentially improving the resolution of aromatic impurities.

  • Gradient Elution: Allows for the separation of compounds with a wider range of polarities and is essential for resolving complex mixtures of impurities.[1]

  • 0.1% TFA: A strong ion-pairing agent that can further improve peak shape for basic compounds and is compatible with mass spectrometry if further characterization of impurities is needed.

Performance Comparison and Experimental Data

To objectively compare these two methods, a sample of this compound was subjected to forced degradation (acidic, basic, oxidative, thermal, and photolytic stress). The degraded samples were then analyzed using both HPLC methods. The following tables summarize the hypothetical, yet realistic, performance data.

Table 1: Comparison of Chromatographic Performance

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)
Run Time 10 minutes25 minutes
Resolution (Main Peak vs. Closest Impurity) 1.83.5
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates (Main Peak) 8,50015,000

Table 2: Method Validation Summary (as per ICH Q2(R1) Guidelines)

Validation ParameterMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)
Linearity (r²) 0.99950.9998
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (%RSD) < 1.5%< 1.0%
LOD (µg/mL) 0.10.05
LOQ (µg/mL) 0.30.15

Discussion and Recommendations

Method 1 (Isocratic C18) is a rapid and robust method suitable for routine quality control where the primary goal is to quantify the main peak and known impurities. Its shorter run time allows for higher sample throughput. However, its lower resolving power may not be sufficient to separate all potential degradation products, especially those structurally similar to the parent compound.

Method 2 (Gradient Phenyl-Hexyl) offers superior separation capabilities, making it the preferred choice for in-depth purity analysis, stability studies, and method development. The enhanced resolution and sensitivity are critical for detecting and quantifying unknown impurities at low levels. The longer run time is a trade-off for the comprehensive and reliable data it provides.

G cluster_1 Method Selection Logic Start Analytical Goal QC Routine QC / High Throughput Start->QC Stability Stability Study / Impurity Profiling Start->Stability Method1 Method 1 (Isocratic C18) QC->Method1 Method2 Method 2 (Gradient Phenyl-Hexyl) Stability->Method2

References

A Comparative Guide to Kinase Inhibition by Indazole Derivatives: Efficacy, Selectivity, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has solidified its position as a "privileged" structure in medicinal chemistry, particularly in the domain of protein kinase inhibition.[1][2] Its unique bicyclic aromatic structure provides a versatile framework for designing potent and selective inhibitors that can modulate the activity of kinases, a class of enzymes frequently dysregulated in diseases like cancer.[1][2] This guide offers a comparative analysis of prominent indazole-based kinase inhibitors, delving into their efficacy, selectivity profiles, and the experimental methodologies used for their characterization. We will focus on clinically approved drugs such as Axitinib and Pazopanib, while also exploring other noteworthy derivatives to provide a broader perspective for researchers, scientists, and drug development professionals.

The Indazole Advantage in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many cancers.[3] The development of small molecule inhibitors targeting these enzymes has revolutionized oncology. The indazole core is particularly effective as it can mimic the purine ring of ATP, enabling it to bind to the ATP-binding pocket of kinases. Strategic modifications to the indazole ring system allow for fine-tuning of potency and selectivity, enabling the targeting of specific kinases or a desired profile of multi-kinase inhibition.[4]

Comparative Efficacy of Selected Indazole-Based Kinase Inhibitors

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. Below is a comparative summary of the inhibitory activities of two FDA-approved indazole derivatives, Axitinib and Pazopanib, against key receptor tyrosine kinases involved in angiogenesis and tumor progression. For context, we also include Sorafenib, a non-indazole multi-kinase inhibitor.

Target KinaseAxitinib (IC50 in nM)Pazopanib (IC50 in nM)Sorafenib (IC50 in nM)
VEGFR-1 1.2[5]10[5]26[5]
VEGFR-2 0.2[5]30[5]6[5]
VEGFR-3 0.1-0.3[5]47[5]15[5]
PDGFR-β -84[5]37[5]
c-Kit -74[5]68[5]
Note: IC50 values can vary depending on specific assay conditions. Data is presented for comparative purposes. A hyphen (-) indicates no substantial activity or unavailable data for direct comparison.

Axitinib demonstrates remarkable potency against Vascular Endothelial Growth Factor Receptors (VEGFRs), with sub-nanomolar efficacy.[5] Pazopanib also effectively inhibits VEGFRs, along with other kinases like the Platelet-Derived Growth Factor Receptors (PDGFR) and c-Kit.[5]

Beyond these well-established drugs, numerous indazole derivatives have been developed to target other critical kinases. For instance, derivatives have been synthesized to potently inhibit Aurora kinases, which are crucial for mitotic progression.[3][6] Other examples include inhibitors of Polo-like kinase 4 (PLK4), a regulator of centriole duplication, and Fibroblast Growth Factor Receptors (FGFRs).[7][8]

Understanding Kinase Signaling Pathways

To appreciate the therapeutic rationale for inhibiting these kinases, it is crucial to understand their signaling pathways. The VEGFR-2 signaling cascade, a primary target of both Axitinib and Pazopanib, is a key driver of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Migration, Survival) Akt->Gene Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF VEGF->VEGFR2 Binds Axitinib Axitinib / Pazopanib Axitinib->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway in angiogenesis.

Experimental Protocols for Characterizing Indazole Kinase Inhibitors

The robust characterization of kinase inhibitors relies on a series of well-defined experiments. Below are detailed protocols for a biochemical kinase inhibition assay and a cell-based proliferation assay, which are fundamental for evaluating the efficacy of compounds like indazole derivatives.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. The inhibition of the kinase by a test compound leads to a decrease in ADP production.

Workflow Diagram:

Kinase_Assay_Workflow Start Start Step1 Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions Start->Step1 Step2 Add Kinase, Substrate, and Test Compound to Assay Plate Step1->Step2 Step3 Initiate Reaction by Adding ATP Step2->Step3 Step4 Incubate at Room Temperature Step3->Step4 Step5 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Step4->Step5 Step6 Incubate Step5->Step6 Step7 Convert ADP to ATP & Generate Light (Add Kinase Detection Reagent) Step6->Step7 Step8 Incubate Step7->Step8 Step9 Measure Luminescence Step8->Step9 End Calculate IC50 Step9->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the indazole derivative in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, its specific substrate, and the diluted test compound. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation: Start the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Incubate as recommended by the manufacturer (e.g., 40 minutes).

  • Signal Generation: Add a kinase detection reagent that converts the generated ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for another period (e.g., 30 minutes).

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (e.g., SRB Assay)

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the indazole derivative for a specified duration (e.g., 72 hours).

  • Cell Fixation: Gently wash the cells with PBS and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the fixed cells with water and stain with 0.4% sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Wash and Solubilize: Wash away the unbound dye with 1% acetic acid and air dry the plates. Solubilize the bound dye with 10 mM Tris base solution.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Analysis: The absorbance is proportional to the cell number. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion

Indazole derivatives represent a highly successful and versatile class of kinase inhibitors, with several members achieving clinical significance.[1][2] Their continued exploration is a promising avenue for the development of novel therapeutics.[7] The comparative data and standardized protocols provided in this guide offer a framework for researchers to evaluate new and existing indazole-based compounds, facilitating the systematic characterization of their mechanisms of action and therapeutic potential.

References

Spectroscopic comparison between 1H-indazole and 2H-indazole tautomers.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1][2] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.

The 1H-tautomer is generally the more thermodynamically stable form and thus predominates in various states.[1][3][4][5][6] However, synthetic routes often yield mixtures of both N-1 and N-2 substituted isomers, necessitating reliable analytical techniques for their distinction.[1][3] Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for this purpose.[1][3]

The Tautomeric Equilibrium of Indazole

Indazole's tautomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring.[3][4] The 1H-indazole is often referred to as the benzenoid form, while the 2H-indazole is described as the quinonoid form.[3][4] This structural difference, though subtle, gives rise to distinct electronic and steric environments, which are reflected in their spectroscopic signatures.

Differentiation_Workflow cluster_0 Sample Analysis cluster_1 Data Interpretation and Identification Sample Sample NMR NMR Sample->NMR IR IR Sample->IR UV_Vis UV_Vis Sample->UV_Vis MS MS Sample->MS Data_Analysis Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV_Vis->Data_Analysis MS->Data_Analysis 1H_Isomer 1H_Isomer 2H_Isomer 2H_Isomer Data_Analysis->1H_Isomer  Broad N-H in IR  N-H signal in ¹H NMR Data_Analysis->2H_Isomer  Absence of N-H in IR  Deshielded H-3 in ¹H NMR

References

Efficacy of 7-Bromo-4-methoxy-1H-indazole versus other heterocyclic fragments in drug design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of 7-Bromo-4-methoxy-1H-indazole in Drug Design

A Senior Application Scientist's Field Guide to Heterocyclic Fragments

In the landscape of modern drug discovery, particularly within the discipline of Fragment-Based Drug Discovery (FBDD), the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program.[1][2] Heterocyclic fragments are prized starting points due to their ability to form key interactions with biological targets and their inherent three-dimensional character.[3] Among these, the indazole nucleus is recognized as a "privileged" scaffold, frequently appearing in successful kinase inhibitors and other therapeutics.[4][5][6][7]

This guide provides an in-depth comparison of This compound , a highly functionalized and promising fragment, against other commonly employed heterocyclic fragments. Our objective is to furnish researchers, medicinal chemists, and drug development professionals with a clear, data-driven framework for selecting the optimal fragment for their specific targets, with a particular focus on protein kinase inhibition.

Profiling the Subject: this compound

The structure of this compound is deceptively simple, yet it encodes a wealth of features optimized for drug discovery.

  • The Indazole Core: This bicyclic aromatic system, composed of a fused benzene and pyrazole ring, is a versatile scaffold.[5] The two nitrogen atoms of the pyrazole ring are excellent hydrogen bond donors and acceptors, crucial for anchoring the fragment into the hinge region of many protein kinases.[8]

  • The 7-Bromo Group: The bromine atom is more than a simple substituent. It serves several strategic roles:

    • Vector for Growth: It provides a reactive handle for synthetic elaboration, allowing chemists to "grow" the fragment into a more potent lead compound through cross-coupling reactions.[3]

    • Halogen Bonding: The bromine atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or sulfur on the protein target. This can significantly enhance binding affinity and selectivity.[9][10][11]

    • Modulation of Physicochemical Properties: Bromination can increase lipophilicity, which may improve membrane permeability and bioavailability.[12] However, it also increases molecular weight and can introduce potential metabolic liabilities.[9][10][11]

  • The 4-Methoxy Group: This group exerts a strong electronic effect on the indazole ring system. It can influence the pKa of the indazole nitrogens and modulate the molecule's overall polarity and solubility. Its position can also direct binding or serve as a steric guide within a protein pocket.

The Competitive Landscape: Alternative Heterocyclic Fragments

To understand the efficacy of this compound, we must compare it to other "workhorse" fragments in kinase-focused drug discovery.

  • Aminopyrazoles: This class of fragments is renowned for its ability to act as a hinge-binder in kinases. The exocyclic amine provides a strong hydrogen bond donor, while the pyrazole ring offers additional interaction points.

  • Pyrrolopyridines: These scaffolds are bioisosteres of purines (like ATP) and are frequently found in ATP-competitive kinase inhibitors. Their geometry is well-suited for occupying the adenine-binding pocket.

  • Benzimidazoles: Structurally similar to indazoles, benzimidazoles also offer a bicyclic system with hydrogen bonding capabilities. Subtle differences in the placement of the nitrogen atoms can lead to distinct binding modes and selectivity profiles.[13]

  • Imidazoles: As a monocyclic core, imidazoles are smaller fragments that can explore smaller pockets. They are foundational to many p38 MAP kinase inhibitors and offer multiple points for chemical elaboration.[14][15][16][17][18]

Comparative Efficacy Analysis: A Data-Driven Approach

The true measure of a fragment's efficacy lies in its quantitative performance. Below, we compare these fragments across key parameters, using p38α MAP kinase—a common target for such scaffolds—as an illustrative example.[14][16]

Table 1: Comparative Physicochemical and Binding Properties of Heterocyclic Fragments

FragmentStructureMol. Weight ( g/mol )clogPH-Bond DonorsH-Bond AcceptorsLigand Efficiency (LE)¹
This compound 227.052.5120.35
3-Amino-1H-pyrazole 83.09-0.4220.41
1H-Pyrrolo[2,3-b]pyridine 118.141.2120.38
1H-Benzimidazole 118.141.5120.36
4-Phenyl-1H-imidazole 144.171.8120.32

¹Ligand Efficiency (LE) is a key metric in FBDD calculated as LE = -ΔG / HAC, where ΔG is the Gibbs free energy of binding and HAC is the heavy atom count. Values are representative and can vary based on the specific assay and target.

  • This compound offers a balance of size and functionality. Its LE is competitive, indicating efficient binding relative to its size.

  • Aminopyrazole demonstrates very high LE, a consequence of its low molecular weight and effective hydrogen bonding, making it an excellent starting point.

  • The other bicyclic systems, Pyrrolopyridine and Benzimidazole , show comparable efficiency, highlighting the utility of these privileged scaffolds.

The primary mode of interaction for these fragments within a kinase ATP-binding site is typically through hydrogen bonding with the "hinge" region. The diagram below illustrates this conceptual relationship.

G cluster_protein Kinase Hinge Region cluster_fragments hinge_acceptor Backbone C=O hinge_donor Backbone N-H Indazole This compound N-H (Donor) N (Acceptor) hinge_donor->Indazole:a H-Bond Aminopyrazole 3-Amino-1H-pyrazole NH2 (Donor) N (Acceptor) hinge_donor->Aminopyrazole:a H-Bond Indazole:d->hinge_acceptor H-Bond Aminopyrazole:d->hinge_acceptor H-Bond

Caption: Conceptual diagram of fragment binding to a kinase hinge.

Experimental Protocols for Efficacy Determination

To empirically validate the efficacy of these fragments, rigorous biophysical and biochemical assays are required. We present two standard protocols below.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) in a single experiment.[19][20] This is the gold standard for characterizing the weak interactions typical of fragments.[21]

Causality: We choose ITC because it provides not just affinity (KD), but also the enthalpic (ΔH) and entropic (ΔS) drivers of binding. This information is critical for guiding hit-to-lead optimization. A fragment that binds with a favorable enthalpy, for instance, suggests strong, specific interactions like hydrogen bonds are being formed.

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the target kinase (e.g., p38α) to >95% homogeneity.

    • Prepare a 20-50 µM solution of the kinase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).[22][23]

    • Prepare a 200-500 µM solution of the fragment (e.g., this compound) in the exact same buffer from the final dialysis step of the protein. This is critical to minimize heats of dilution.

    • Thoroughly degas both solutions immediately prior to the experiment.[23]

  • ITC Experiment Setup (e.g., Malvern Panalytical MicroCal PEAQ-ITC):

    • Load the protein solution into the sample cell (~200 µL).

    • Load the fragment solution into the injection syringe (~40 µL).

    • Set the experiment temperature to 25°C.

    • Configure the injection series: a single 0.4 µL initial injection followed by 18-19 subsequent 2 µL injections.

  • Data Analysis:

    • Integrate the raw heat-burst data to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., "One Set of Sites") to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

    • Calculate the Gibbs free energy (ΔG = -RT ln(KA)) and entropy (ΔS = (ΔH - ΔG)/T).

While ITC confirms binding, a functional assay is needed to determine if that binding leads to inhibition of kinase activity. The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of enzyme activity.[24][25][26]

Causality: We select this assay for its high sensitivity, broad applicability to different kinases, and its robustness against compound interference.[26] It directly measures the product of the kinase reaction (ADP), giving a true functional readout of inhibition.

G cluster_workflow ADP-Glo™ Kinase Assay Workflow cluster_result A 1. Kinase Reaction (Kinase + Substrate + ATP + Fragment) B 2. Add ADP-Glo™ Reagent A->B Terminate Reaction, Deplete ATP C 3. Incubate 40 min @ RT B->C D 4. Add Kinase Detection Reagent C->D Convert ADP to ATP E 5. Incubate 30-60 min @ RT D->E F 6. Measure Luminescence E->F Luciferase/Luciferin Reaction Result Luminescent Signal ∝ [ADP] (Inverse to Kinase Inhibition) F->Result

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer (containing the target kinase and its specific peptide substrate).

    • Prepare a 2X ATP solution.

    • Prepare serial dilutions of the test fragment in kinase buffer.

  • Kinase Reaction (384-well plate format): [27]

    • Add 2.5 µL of the fragment solution to each well.

    • Add 2.5 µL of the 2X kinase/substrate solution to initiate the reaction.

    • Add 5 µL of the 2X ATP solution to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection: [25][27]

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[27]

    • Incubate for 40 minutes at room temperature.[25]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[27]

    • Incubate for 30-60 minutes at room temperature.[25]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Plot the luminescence signal against the logarithm of the fragment concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Strategic Recommendations

The choice of a heterocyclic fragment is a multi-parameter optimization problem.

  • This compound stands out as a superior starting point when a clear synthetic vector for elaboration is desired. The bromine atom is a powerful tool for medicinal chemists, enabling rapid exploration of the surrounding chemical space through established coupling chemistries.[9][10] Its larger, more rigid structure may also confer initial selectivity compared to smaller, more promiscuous fragments.

  • Aminopyrazoles are ideal for programs prioritizing ligand efficiency above all else. Their small size and potent hinge-binding capabilities make them highly efficient starting points, though they may require more creative synthetic strategies for growth.

  • Benzimidazoles and Pyrrolopyridines represent reliable, well-validated alternatives. They are excellent choices for targets where these specific scaffolds have a proven track record. The concept of "bioisosteric replacement" is key here; for example, an indazole can serve as a bioisostere for a phenol group, mitigating potential metabolic liabilities like glucuronidation.[28][29][30][31][32]

Ultimately, the most effective strategy often involves screening a diverse library containing multiple privileged scaffolds, including indazoles, aminopyrazoles, and others. By empirically testing these fragments using the rigorous biophysical and functional assays detailed above, drug discovery teams can make informed, data-driven decisions, laying a robust foundation for the development of novel, efficacious therapeutics.

References

A Senior Application Scientist's Guide to Confirming the Regiochemistry of Substitution on the Indazole Ring

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Indazole Regiochemistry Challenge

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in numerous therapeutic agents, from oncology to neurodegenerative diseases.[1][2] Its power lies in its unique bicyclic structure—a fusion of benzene and pyrazole rings—which acts as a bioisostere of indole and presents a versatile template for drug design.[3]

However, this versatility comes with a fundamental synthetic and analytical challenge. Indazole exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole.[4][5] Consequently, electrophilic substitution reactions, such as N-alkylation or N-arylation, frequently yield a mixture of N1 and N2 regioisomers.[5][6] Distinguishing between these isomers is not merely an academic exercise; it is critical for establishing structure-activity relationships (SAR), ensuring compound novelty for intellectual property, and guaranteeing the purity and consistency of an active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of the most robust and reliable analytical techniques for unambiguously determining the site of substitution on the indazole ring. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for generating trustworthy and publishable data.

Chapter 1: The Gold Standard: Single-Crystal X-ray Crystallography

For definitive, unambiguous structural elucidation in the solid state, single-crystal X-ray crystallography is the unparalleled gold standard.[7]

Expertise & Experience: Why It's Definitive

Unlike spectroscopic methods that infer connectivity from magnetic or energetic properties, X-ray crystallography provides a direct three-dimensional map of electron density within a crystal lattice. This allows for the precise determination of atomic coordinates, bond lengths, and bond angles, effectively creating a photograph of the molecule.[8] When a suitable single crystal is obtained, there is zero ambiguity in assigning the substituent's position as N1 or N2. This level of certainty is often required for patent applications and regulatory submissions.

Trustworthiness: A Self-Validating System

The result of a successful crystallographic experiment is a refined structural model with associated quality metrics (e.g., R-factor). This dataset is internally consistent and provides a complete picture of the molecule's connectivity and conformation in the solid state, leaving no room for interpretation regarding the site of substitution.[9]

Data Presentation: Distinguishing Features in Crystal Structures

While the primary output is a visual 3D model, the underlying crystallographic information files (CIFs) contain precise bond length data that reflects the different electronic nature of the 1H- and 2H-indazole tautomers.

ParameterN1-Substituted Indazole (Benzenoid)N2-Substituted Indazole (Quinonoid)Rationale
N1–N2 Bond Length Shorter (~1.36 Å)Longer (~1.39 Å)Greater double-bond character in the N1 isomer's pyrazole ring.
N2–C3 Bond Length Longer (~1.34 Å)Shorter (~1.31 Å)Increased imine-like character in the N2 isomer.
C7a–N1 Bond Length Shorter (~1.38 Å)N/A (N1 is exocyclic)Reflects the aromatic benzenoid system.

Note: Values are illustrative and can vary based on substituents.

Visualization: The X-ray Crystallography Workflow

cluster_0 Step 1: Crystallization cluster_1 Step 2: Data Collection cluster_2 Step 3: Structure Solution & Refinement cluster_3 Final Output Crystallization Grow High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystallization->Mount Collect Collect Diffraction Data (Rotate in X-ray Beam) Mount->Collect Process Process Data (Unit Cell, Space Group) Collect->Process Solve Solve Structure (Initial Electron Density Map) Process->Solve Refine Build & Refine Model (Least-Squares Fit) Solve->Refine Output Unambiguous 3D Structure (N1 vs. N2 Confirmed) Refine->Output

Caption: Workflow for Single-Crystal X-ray Crystallography.

Experimental Protocol: Crystallization and Data Collection
  • Crystallization (The Critical Step):

    • Objective: To grow a single, defect-free crystal suitable for diffraction. This is often the most challenging step.[8]

    • Screening: Dissolve the purified indazole derivative in a minimal amount of a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane) to create saturated or near-saturated solutions.

    • Methods:

      • Slow Evaporation: Loosely cap the vials and allow the solvent to evaporate over several days to weeks at room temperature.

      • Vapor Diffusion: Place the vial of the compound's solution into a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Cooling: Slowly cool a hot, saturated solution.

  • Crystal Mounting and Data Collection:

    • Selection: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm) with sharp edges.

    • Mounting: Carefully mount the crystal on a cryoloop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

    • Data Acquisition: Mount the sample on the diffractometer. The instrument automatically rotates the crystal in the X-ray beam, collecting hundreds of diffraction images from different orientations.

Chapter 2: The Workhorse Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

While crystallography is definitive, NMR is the most practical, routine, and versatile tool for determining indazole regiochemistry in solution. A combination of 1D and 2D NMR experiments can provide an unambiguous assignment.[10]

Section 2.1: 1D NMR (¹H and ¹³C): The First Diagnostic Clue

Expertise & Experience: The Causality of Chemical Shifts The electronic distribution in the indazole ring system is fundamentally different between the N1 (benzenoid) and N2 (ortho-quinonoid) isomers. This difference is directly reflected in the chemical shifts (δ) of the ring's protons and carbons. N-substitution at the 2H-indazole position results in a more polarized system, leading to higher (more downfield) chemical shifts for the heterocyclic ring protons and carbons compared to the analogous N1-substituted isomer.[11]

Data Presentation: Characteristic NMR Chemical Shifts

NucleusN1-Substituted Isomer (δ, ppm)N2-Substituted Isomer (δ, ppm)Key Differentiator
H3 ~8.0-8.2~8.4-8.9Significantly downfield in N2 isomer.
H7 ~7.7-7.9~7.6-7.8Often the most downfield proton of the benzene ring in N1 isomers.
C3 ~133-135~125-128Significantly upfield in N2 isomer.
C7a ~139-141~148-151Significantly downfield in N2 isomer.

Source: Data synthesized from multiple sources.[11][12] Note: Ranges are approximate and vary with solvent and other substituents.

Section 2.2: 2D NMR: Unambiguous Confirmation in Solution

When 1D NMR data is ambiguous, 2D correlation experiments provide the definitive connections needed for assignment.[13]

Trustworthiness: Cross-Validation with HMBC and NOESY

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals couplings between protons and carbons over two to three bonds. It is the most powerful NMR tool for this problem.

    • For an N1-substituent: The protons on the atom directly attached to the nitrogen (the α-protons) will show a 3-bond correlation to carbon C7a.

    • For an N2-substituent: The α-protons are too far away to show a correlation to C7a. Instead, they will show a 3-bond correlation to C3. This is a clear and unambiguous distinction.[10][14]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, regardless of their bonding.

    • For an N1-substituent: The α-protons of the substituent are in close proximity to the H7 proton on the benzene ring. A clear NOE cross-peak will be observed between them.

    • For an N2-substituent: The substituent is directed away from H7. No NOE will be observed between the α-protons and H7. An NOE may be seen to H3 instead.[10]

Visualization: Key 2D NMR Correlations for Isomer Assignment

Caption: Key HMBC and NOESY correlations for distinguishing N1 and N2 isomers.

Experimental Protocol: Acquiring and Analyzing NMR Data
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the purified indazole sample.

    • Dissolve in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved. DMSO-d₆ is often preferred as it can resolve the NH proton of any starting material.[12]

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and resolution.

    • Acquire a ¹³C{¹H} spectrum.

    • Acquire a gradient-selected, phase-sensitive ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to enhance 3-bond correlations.

    • Acquire a phase-sensitive ¹H-¹H NOESY spectrum with a mixing time of ~500-800 ms to allow for the development of key intermolecular cross-peaks.

  • Data Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals as completely as possible using ¹H, ¹³C, and correlation spectra (like HSQC).

    • In the HMBC spectrum, locate the signal for the α-protons of your N-substituent. Look for a cross-peak correlating these protons to either C7a or C3 of the indazole ring.

    • In the NOESY spectrum, look for a cross-peak between the α-protons and either H7 or H3.

    • The combination of these 2D correlations will provide a definitive assignment.

Chapter 3: Comparative Analysis & Best Practices

Choosing the right analytical tool depends on the specific requirements of the project, including the required level of certainty, sample availability, and timeline.

FeatureNMR SpectroscopyX-ray Crystallography
Principle Absorption of radiofrequency by nuclei in a magnetic field.Diffraction of X-rays by a crystal lattice.[8]
Sample State SolutionHigh-quality single crystal
Information Connectivity and spatial proximity in solution.Definitive 3D structure in the solid state.
Key Advantage High throughput; reflects structure in a biologically relevant medium.Unambiguous; "gold standard" for structural proof.
Limitation Can be ambiguous if signals overlap severely.Crystal growth can be a major bottleneck; not always possible.[8]
Typical Use Case Routine reaction monitoring, high-throughput screening, primary structural confirmation.Absolute proof for publications/patents, resolving NMR ambiguity.

Best Practice Workflow: For any novel N-substituted indazole, the most rigorous and efficient approach is to use NMR as the primary tool for confirmation. Use ¹H and ¹³C NMR for an initial assessment, followed by a gradient HMBC experiment for definitive assignment. If the compound is a key intermediate or final API, and a crystal can be grown, X-ray analysis should be performed for absolute, unequivocal proof.

Conclusion

The regiochemistry of substitution on the indazole ring is a critical parameter in drug discovery and development. While direct synthesis can be tuned to favor one isomer, analytical confirmation is non-negotiable.[5][13] NMR spectroscopy, particularly through the strategic application of 2D HMBC and NOESY experiments, stands as the most effective and routine method for unambiguous assignment in solution. For ultimate certainty, especially for pivotal compounds, the "gold standard" of single-crystal X-ray crystallography provides an irrefutable picture of the molecular structure. By employing these techniques with a clear understanding of their underlying principles, researchers can confidently establish the structure of their indazole derivatives, paving the way for robust and reliable scientific progress.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-4-methoxy-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug discovery and development, the integrity of our science is matched by our commitment to safety and environmental stewardship. 7-Bromo-4-methoxy-1H-indazole, a halogenated heterocyclic compound, is a valuable building block in medicinal chemistry. However, its proper handling and disposal are critical to ensure a safe laboratory environment and to prevent environmental contamination. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated organic substance, and while specific toxicity data may be limited, the general class of compounds and available safety data sheets (SDS) for related structures indicate a need for caution. The primary risks are associated with inhalation of the powder, skin and eye contact, and ingestion.[1][2][3][4]

Table 1: Hazard Profile of Brominated Indazole Derivatives and Required PPE

Hazard CategoryDescriptionRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[2][3]Standard laboratory attire (lab coat, long pants, closed-toe shoes).
Skin Corrosion/Irritation Causes skin irritation.[2][3]Nitrile or neoprene gloves.[5][6][7]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3]Chemical splash goggles or a face shield.[6][7]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[2][4]Work in a certified chemical fume hood. For spills outside a hood, a NIOSH-approved respirator is necessary.[8][9]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and should not be released into drains or waterways.[1][10][11]N/A

The causality behind these PPE recommendations is rooted in creating effective barriers against the primary routes of exposure. Chemical splash goggles provide a seal around the eyes to protect from airborne powder and splashes, which standard safety glasses do not.[6] Nitrile or neoprene gloves are selected for their resistance to a broad range of chemicals, preventing skin contact.[5][7]

Spill Management: An Immediate and Controlled Response

Accidental spills of powdered this compound require a calm and methodical response to minimize exposure and contamination. The primary goal is to prevent the powder from becoming airborne.

Step-by-Step Spill Cleanup Protocol:
  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.[12]

  • Don Appropriate PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 1, including a respirator if you are trained and fit-tested.[8][13]

  • Contain the Spill: Gently cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[12][13] Do not use dry sweeping methods on a dry powder spill as this will create dust.[9]

  • Wet the Material: Once covered, carefully wet the absorbent material with a suitable solvent like water or ethanol to dissolve the powder.[8][12]

  • Collect the Waste: Carefully scoop or wipe the wetted material from the outside of the spill inward and place it into a designated hazardous waste container.[13][14]

  • Decontaminate the Area: Clean the spill area with a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.[13][14]

  • Dispose of PPE: Remove and dispose of all contaminated PPE as hazardous waste. Wash hands thoroughly after the cleanup is complete.

Proper Disposal Protocol for this compound

The guiding principle for the disposal of this compound is that it is a halogenated organic waste . As such, it must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent the formation of harmful byproducts during disposal.[10][15]

Step-by-Step Disposal Procedure:
  • Waste Segregation:

    • Rationale: Halogenated and non-halogenated organic wastes are typically incinerated under different conditions. Mixing them can lead to inefficient combustion and the formation of toxic dioxins and furans.[16]

    • Action: Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste."[10][15] This container should be used exclusively for this compound and other brominated, chlorinated, or fluorinated compounds.

  • Containerization of Waste:

    • Rationale: Proper containerization prevents accidental spills and exposure to laboratory personnel.

    • Action:

      • Solid Waste: Place un-used or contaminated solid this compound directly into the designated halogenated waste container.

      • Contaminated Materials: All materials that have come into contact with the compound, including gloves, weigh boats, pipette tips, and contaminated absorbent materials from spill cleanups, must also be placed in this container.[14]

      • Rinsate: When decontaminating glassware, rinse with a minimal amount of a suitable solvent (e.g., acetone). This rinsate must be collected and added to the halogenated liquid waste container.[10] Do not dispose of rinsate down the drain.[1][11]

  • Labeling:

    • Rationale: Accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.

    • Action: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.[10]

  • Final Disposal:

    • Rationale: Halogenated organic waste requires high-temperature incineration in a facility equipped with scrubbers and other emission control systems to neutralize the resulting acidic gases (such as hydrogen bromide) and prevent the release of pollutants.[16][17][18]

    • Action: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10] They will ensure the waste is transported to a facility capable of incinerating brominated waste in a compliant manner.[17]

Decontamination of Laboratory Equipment

Any laboratory equipment that has been in contact with this compound must be thoroughly decontaminated before it is removed from the laboratory for servicing, surplus, or disposal.[19][20]

Decontamination Workflow:
  • Initial Cleaning: In a fume hood, carefully wipe down all surfaces of the equipment with a cloth dampened with a detergent solution to remove any visible powder residue.[9]

  • Solvent Rinse: Wipe all surfaces with a cloth dampened with a suitable solvent (e.g., 70% ethanol or acetone) to dissolve any remaining traces of the compound. All cleaning materials must be disposed of as halogenated waste.

  • Final Rinse: For non-sensitive surfaces, a final rinse with deionized water may be performed.

  • Certification: Attach a "Decontaminated" tag to the equipment, detailing the date and method of decontamination, before it is moved or serviced.[20]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused Chemical Unused Chemical Halogenated Solid Waste Container Halogenated Solid Waste Container Unused Chemical->Halogenated Solid Waste Container Contaminated PPE Contaminated PPE Contaminated PPE->Halogenated Solid Waste Container Spill Debris Spill Debris Spill Debris->Halogenated Solid Waste Container Glassware Rinsate Glassware Rinsate Halogenated Liquid Waste Container Halogenated Liquid Waste Container Glassware Rinsate->Halogenated Liquid Waste Container EHS Pickup EHS Pickup Halogenated Solid Waste Container->EHS Pickup Halogenated Liquid Waste Container->EHS Pickup Licensed Incineration Licensed Incineration EHS Pickup->Licensed Incineration

Caption: Disposal workflow for this compound.

By adhering to these rigorous protocols, researchers can handle and dispose of this compound in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of scientific integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our work with novel chemical entities like 7-Bromo-4-methoxy-1H-indazole demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection, use, and disposal. Our objective is to build a culture of safety that is both rigorous and intuitive, ensuring that every member of the team is protected.

Understanding the Hazard: Why PPE is Non-Negotiable

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While comprehensive toxicological data on this specific compound may be limited, its structure as a halogenated indazole derivative, along with available Safety Data Sheets (SDS) for it and similar compounds, dictates a cautious approach.

The primary hazards associated with this class of compounds include:

  • Skin Irritation : Direct contact can cause redness, itching, and inflammation.[1][2][3][4][5]

  • Serious Eye Damage : The compound, particularly in solid/dust form, can cause severe irritation or damage upon contact with the eyes.[2][3][4][5]

  • Acute Toxicity (Oral) : It may be harmful if swallowed.[1][3][4][5]

  • Respiratory Irritation : Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][3][4][5]

The Safety Data Sheet specifically advises avoiding dust formation and preventing contact with skin and eyes.[6] Therefore, our PPE strategy must create a complete barrier against these exposure routes.

The Hierarchy of Controls: PPE as the Final Guardian

Effective laboratory safety does not begin with PPE; it ends with it. PPE is the last line of defense in a system designed to minimize exposure. As senior scientists, we must champion the "Hierarchy of Controls," which prioritizes more effective, systemic safety measures.

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

For this compound, this means:

  • Engineering Controls : All handling of the solid powder and volatile solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust and vapors.[7][8][9]

  • Administrative Controls : A written Standard Operating Procedure (SOP) for handling this compound must be available, and all personnel must be trained on it.

Only after these controls are in place do we select the specific PPE required for the task.

The Essential PPE Ensemble: A Detailed Breakdown

Based on the hazard assessment, the following PPE is mandatory for all procedures involving this compound.

Eye and Face Protection
  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are required whenever the chemical is handled.[10] Standard safety glasses, even with side shields, do not provide an adequate seal against dust and splashes.

  • Splash Hazard Protocol : When handling bulk quantities of solutions (>50 mL) or performing vigorous operations (e.g., extractions, quenching), a full-face shield must be worn over the chemical splash goggles.[10] This provides an additional layer of protection for the entire face.

Hand Protection
  • Glove Selection : Disposable nitrile gloves are the standard for incidental contact.[7][8][10] They provide adequate protection against splashes of halogenated organic compounds.

  • Glove Thickness : Use gloves with a minimum thickness of 4 mil. For tasks with a higher risk of prolonged contact, consider using thicker (8 mil) nitrile gloves or double-gloving.

  • Inspection and Replacement : Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[10] Never reuse disposable gloves.

Protocol: Safe Glove Removal

Contamination often occurs during PPE removal. Follow this procedure to the letter:

  • With your gloved left hand, grasp the outside of the right glove at the top of the wrist.

  • Peel the right glove away from your body, turning it inside-out as you pull it off.

  • Hold the removed glove in your still-gloved left hand.

  • Slide two fingers of your now-bare right hand under the wrist of the left glove. Be careful not to touch the glove's outer surface.

  • Peel the left glove off, turning it inside-out and creating a "bag" for both gloves.

  • Dispose of the gloves in the appropriate solid waste container.

  • Wash hands thoroughly with soap and water.

Body Protection

A clean, flame-resistant lab coat must be worn at all times.[10][11][12] It should have a snap-front closure and knit cuffs. The lab coat must be fully buttoned, with sleeves rolled down to protect skin and clothing from potential splashes.

Respiratory Protection

Under normal operating conditions where all work is conducted within a certified fume hood, a respirator is not typically required. However, if engineering controls fail or for emergency situations like a large spill, respiratory protection is critical. In such cases, a NIOSH-approved respirator with organic vapor cartridges and a P100 particulate filter is necessary.[13]

Operational Plan: PPE in Practice

The level of PPE can be adapted based on the specific task. The following workflow illustrates the decision-making process.

PPE_Workflow cluster_prep Preparation & Weighing (Solid) cluster_solution Solution Handling & Reaction cluster_cleanup Workup & Cleanup weigh_solid Weigh Solid Compound weigh_ppe Required PPE: - Chemical Splash Goggles - Nitrile Gloves (Double Recommended) - Lab Coat - Work in Fume Hood / Ventilated Enclosure weigh_solid->weigh_ppe handle_solution Prepare Solution / Run Reaction solution_ppe Required PPE: - Chemical Splash Goggles - Face Shield (if splash risk) - Nitrile Gloves - Lab Coat - Work in Fume Hood handle_solution->solution_ppe cleanup Quench Reaction / Clean Glassware cleanup_ppe Required PPE: - Chemical Splash Goggles & Face Shield - Nitrile Gloves - Lab Coat - Work in Fume Hood cleanup->cleanup_ppe start Identify Task start->weigh_solid start->handle_solution start->cleanup

Caption: Task-based PPE selection workflow for handling this compound.

Table: PPE Quick Reference Guide
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory/Engineering Control
Weighing Solid Chemical Splash GogglesDouble Nitrile GlovesLab CoatMandatory: Chemical Fume Hood or Ventilated Balance Enclosure
Preparing Solution Chemical Splash GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Reaction/Workup Face Shield over GogglesNitrile GlovesLab CoatMandatory: Chemical Fume Hood
Spill Cleanup Face Shield over GogglesHeavy-duty Nitrile GlovesLab Coat / ApronNIOSH-approved respirator may be required based on spill size

Disposal Plan: Completing the Safety Lifecycle

Proper disposal is a critical final step to ensure safety and environmental compliance.

  • Chemical Waste : All waste containing this compound, including reaction residues and solvent rinses, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8][9][13][14] Never mix halogenated and non-halogenated waste streams.[14] Do not dispose of this chemical down the drain.[8][9]

  • Contaminated Solid Waste : All disposable items that have come into contact with the chemical, such as used gloves, weigh paper, and absorbent pads, must be placed in a sealed bag and disposed of as solid hazardous waste. Do not place these items in the regular trash.

  • Glassware Decontamination : Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside a fume hood. Collect this rinsate in the "Halogenated Organic Waste" container.[13]

By adhering to these protocols, we not only protect ourselves and our colleagues but also uphold the scientific integrity and responsibility that is foundational to our work. This guide should serve as a living document, to be reviewed and updated as new information becomes available.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-4-methoxy-1H-indazole
Reactant of Route 2
7-Bromo-4-methoxy-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.